Product packaging for 2-(Difluoromethoxy)phenylacetic acid(Cat. No.:CAS No. 86867-68-7)

2-(Difluoromethoxy)phenylacetic acid

Cat. No.: B1304702
CAS No.: 86867-68-7
M. Wt: 202.15 g/mol
InChI Key: HQSIEUGDICOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B1304702 2-(Difluoromethoxy)phenylacetic acid CAS No. 86867-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIEUGDICOLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378896
Record name 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86867-68-7
Record name 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Difluoromethoxy)phenylacetic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated derivative of phenylacetic acid. The introduction of the difluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence its chemical and biological characteristics compared to the parent compound.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 86867-68-7Commercial Suppliers
Molecular Formula C₉H₈F₂O₃Commercial Suppliers
Molecular Weight 202.15 g/mol Commercial Suppliers
Predicted Boiling Point 286.0 ± 35.0 °CChemicalBook
Predicted Density 1.328 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.07 ± 0.10ChemicalBook

Synthesis and Purification

Experimental Protocol: Hypothetical Synthesis

This proposed synthesis involves two key steps: difluoromethylation of a phenolic precursor followed by conversion of a suitable functional group to the carboxylic acid.

Step 1: Difluoromethylation of 2-Hydroxyphenylacetonitrile

This step is adapted from a general procedure for the difluoromethylation of phenols.

  • Materials: 2-Hydroxyphenylacetonitrile, Sodium Chlorodifluoroacetate (CF₂ClCO₂Na), Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Water.

  • Procedure:

    • To a solution of 2-hydroxyphenylacetonitrile in DMF and water, add cesium carbonate.

    • Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).

    • Add sodium chlorodifluoroacetate portion-wise over a period of time.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(difluoromethoxy)phenylacetonitrile.

Step 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This step is a standard procedure for the hydrolysis of nitriles to carboxylic acids.

  • Materials: Crude 2-(difluoromethoxy)phenylacetonitrile, Sulfuric Acid (aqueous solution, e.g., 50-70%).

  • Procedure:

    • Add the crude 2-(difluoromethoxy)phenylacetonitrile to an aqueous solution of sulfuric acid.

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and pour it onto ice water.

    • The product, this compound, should precipitate as a solid.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system would be a mixture of an organic solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures (e.g., toluene, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane, heptane).

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 2-Hydroxyphenylacetonitrile step1 Difluoromethylation (CF₂ClCO₂Na, Cs₂CO₃, DMF/H₂O) start->step1 intermediate 2-(Difluoromethoxy)phenylacetonitrile step1->intermediate step2 Acid Hydrolysis (H₂SO₄, H₂O, Heat) intermediate->step2 crude_product Crude this compound step2->crude_product recrystallization Recrystallization (e.g., Toluene/Hexane) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted and Inferred)

No specific, experimentally verified spectroscopic data for this compound is currently available in public databases. The following data is inferred from the analysis of structurally similar compounds.

Table 2: Inferred Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.0-7.5 ppm)- Methylene protons (-CH₂-, singlet, ~3.7 ppm)- Difluoromethoxy proton (-OCHF₂-, triplet, characteristic downfield shift)
¹³C NMR - Carboxylic acid carbon (~175-180 ppm)- Aromatic carbons (~110-160 ppm)- Methylene carbon (~40 ppm)- Difluoromethoxy carbon (triplet due to C-F coupling)
IR Spectroscopy - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from carboxylic acid (~1700 cm⁻¹)- C-O stretch (~1200-1300 cm⁻¹)- C-F stretches (~1000-1100 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 202.04- Fragments corresponding to loss of COOH, OCHF₂, and other characteristic cleavages.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications, particularly as an anti-inflammatory agent.

A study on phenylacetic acid regioisomers bearing a difluoromethyl group has shown that these compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] Specifically, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid demonstrated potent anti-inflammatory activity.[1] This suggests that the difluoromethyl moiety is a key pharmacophore for this dual inhibitory action.

The COX and LOX pathways are critical in the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively. By inhibiting both enzymes, compounds like the derivatives of this compound could offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

G cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation1 Inflammation (Pain, Fever, Swelling) pgs->inflammation1 lts Leukotrienes lox->lts inflammation2 Inflammation (Chemotaxis, Bronchoconstriction) lts->inflammation2 inhibitor 2-(Difluoromethoxy)phenylacetic Acid Derivative inhibitor->cox inhibitor->lox

Caption: Proposed mechanism of action via dual inhibition of COX and 5-LOX pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the context of inflammation. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and comprehensively evaluate its pharmacological profile. This guide provides a foundational resource to stimulate and support these future investigations.

References

Introduction: The Significance of the Difluoromethoxy Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 86867-68-7), a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and the scientific rationale behind its utility in modern medicinal chemistry.

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. It can serve as a lipophilic bioisostere for hydroxyl (-OH) or amino (-NH) groups, potentially improving metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa[1]. This compound is a key intermediate that provides a direct route to introduce this privileged moiety into more complex molecular architectures, particularly those based on the phenylacetic acid scaffold, which is a common feature in many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs)[2][3].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 86867-68-7[4][5][6]
Molecular Formula C₉H₈F₂O₃[5][6]
Molecular Weight 202.16 g/mol [5][6]
IUPAC Name 2-[2-(difluoromethoxy)phenyl]acetic acid[7]
Density 1.328 g/cm³[7]
InChIKey HQSIEUGDICOLBI-UHFFFAOYSA-N[6]
Spectroscopic Data Profile

The confirmation of the structure relies on a combination of spectroscopic techniques. The difluoromethoxy group provides highly characteristic signals.

TechniqueExpected Chemical Shift / SignalRationale
¹H NMR ~7.5-7.0 ppm (m, 4H, Ar-H), ~6.8 ppm (t, 1H, -OCH F₂, J ≈ 74 Hz), ~3.7 ppm (s, 2H, -CH ₂COOH)The proton on the difluoromethoxy group appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR ~175 ppm (C=O), ~148 ppm (Ar C -O), ~130-120 ppm (Ar-C), ~115 ppm (t, -OC F₂H, J ≈ 260 Hz), ~35 ppm (-C H₂COOH)The carbon of the difluoromethoxy group is split into a triplet by the two attached fluorine atoms with a large coupling constant.
¹⁹F NMR ~ -80 ppm (d, J ≈ 74 Hz)The two fluorine atoms are equivalent and are split into a doublet by the single proton.
Mass Spec (ESI-) m/z 201.04 [M-H]⁻Expected molecular ion peak in negative ionization mode.

Synthesis Methodologies

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

G cluster_0 Route 1: O-Difluoromethylation cluster_1 Route 2: Nitrile Hydrolysis Target This compound Start1 2-Hydroxyphenylacetic Acid (or ester derivative) Target->Start1 C-O bond Start2 2-(Difluoromethoxy)phenylacetonitrile Target->Start2 C-C bond (nitrile) Start1->Target O-Difluoromethylation + Hydrolysis (if ester) Reagent1 Difluorocarbene Source (e.g., Sodium Chlorodifluoroacetate) Start2->Target Hydrolysis Reagent2 H₂O / H⁺ or OH⁻

Caption: Retrosynthetic analysis of this compound.

Route 1: O-Difluoromethylation of 2-Hydroxyphenylacetic Acid

This is the most direct approach, involving the formation of the aryl difluoromethyl ether from a corresponding phenol. The key transformation is the reaction of a phenolate with a difluorocarbene (:CF₂) precursor[8][9]. Using the ester of 2-hydroxyphenylacetic acid is advisable to prevent side reactions involving the acidic carboxylic acid proton.

Mechanism Insight: The reaction typically proceeds via the thermal decarboxylation of a reagent like sodium chlorodifluoroacetate, which generates the electrophilic difluorocarbene. This carbene is then trapped by the nucleophilic phenolate anion, followed by protonation to yield the desired difluoromethyl ether[8].

Step 1a: Esterification of 2-Hydroxyphenylacetic Acid

  • Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).

  • Add a catalytic amount of sulfuric acid (e.g., 2 mol%).

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed[10].

  • Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxyphenylacetate, which can often be used without further purification.

Step 1b: O-Difluoromethylation

  • To a round-bottomed flask, add methyl 2-hydroxyphenylacetate (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.0 eq)[11].

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF and a small amount of deionized water (e.g., DMF/H₂O 8:1 v/v)[11].

  • Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours. The reaction should be vented as it generates CO₂.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude methyl 2-(difluoromethoxy)phenylacetate by silica gel column chromatography.

Step 1c: Saponification

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (or NaOH) (1.5 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

G cluster_workflow Workflow for Route 1 A Esterify 2-Hydroxyphenylacetic Acid B O-Difluoromethylate Ester (NaO₂CCF₂Cl, Cs₂CO₃, DMF/H₂O) A->B C Aqueous Workup & Extraction B->C D Purify Ester (Column Chromatography) C->D E Saponify Ester (LiOH, THF/H₂O) D->E F Acidify & Extract E->F G Isolate Final Product F->G

Caption: Experimental workflow for the O-difluoromethylation route.

Route 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This alternative route is efficient if the starting nitrile is commercially available or easily synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust transformation in organic chemistry.

  • Place 2-(Difluoromethoxy)phenylacetonitrile (1.0 eq) (CAS 41429-22-5) in a round-bottom flask[12].

  • Add a 6M aqueous solution of sulfuric acid (a significant excess, e.g., 10-20 volumes).

  • Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours[13]. The reaction progress can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC/GC-MS.

  • Cool the reaction mixture in an ice bath. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash thoroughly with cold water.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.

G cluster_workflow Workflow for Route 2 A Combine Nitrile with Aqueous Acid (e.g., 6M H₂SO₄) B Reflux for 8-12 hours A->B C Cool Reaction Mixture B->C D Isolate Crude Product (Filtration or Extraction) C->D E Purify by Recrystallization D->E F Obtain Final Product E->F

Caption: Experimental workflow for the nitrile hydrolysis route.

Applications in Drug Discovery

The phenylacetic acid framework is a known pharmacophore in many drug classes[14]. The addition of the difluoromethoxy group provides a powerful tool for lead optimization.

  • Bioisosterism and Property Modulation: The -OCF₂H group is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor. This unique combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing the difluoromethoxy group at a site prone to metabolic oxidation (e.g., O-demethylation) can block this pathway, thereby increasing the drug's half-life.

  • Scaffold for Anti-Inflammatory Agents: A study on phenylacetic acid regioisomers with a N-difluoromethyl-dihydropyridone moiety showed potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. This suggests that building blocks like this compound could be valuable starting points for developing novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.

G Core 2-(Difluoromethoxy)phenylacetic Acid Scaffold Prop1 Improved Metabolic Stability Core->Prop1 Prop2 Modulated Lipophilicity (LogP) Core->Prop2 Prop3 Enhanced Binding Affinity Core->Prop3 Prop4 Bioisostere for -OH, -NH₂ Core->Prop4 API Active Pharmaceutical Ingredient (e.g., NSAID, CNS agent) Prop1->API Leads to Prop2->API Leads to Prop3->API Leads to Prop4->API Leads to

Caption: Role of the scaffold in drug candidate optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed or inhaled (H302, H332)[6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][15].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact[4]. Prevent the formation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[16].

This guide serves as a technical resource for the synthesis and application of this compound. The methodologies and insights provided are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(Difluoromethoxy)phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of phenylacetic acid characterized by a difluoromethoxy group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86867-68-7[1]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.15 g/mol [2]
Synonyms 2-[2-(Difluoromethoxy)phenyl]acetic acid[1]
InChI InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)[2]
InChI Key HQSIEUGDICOLBI-UHFFFAOYSA-N[2]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with a suitable precursor such as 2-chlorophenylacetic acid. A plausible synthetic route involves the initial conversion to 2-hydroxyphenylacetic acid, followed by a difluoromethylation reaction.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chlorophenylacetic Acid Intermediate 2-Hydroxyphenylacetic Acid Start->Intermediate Hydrolysis Product This compound Intermediate->Product Difluoromethylation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid

This procedure is adapted from established methods for the copper-catalyzed hydrolysis of chlorophenylacetic acids.[3][4]

Materials and Reagents:

Table 2: Reagents for the Synthesis of 2-Hydroxyphenylacetic Acid

ReagentMolar Mass ( g/mol )
2-Chlorophenylacetic acid170.57
Sodium hydroxide40.00
Copper (II) sulfate pentahydrate249.69
High-boiling inert hydrocarbon solvent (e.g., Solvesso 200)-
Water18.02
36% Hydrochloric acid36.46
Isopropyl acetate102.13

Procedure:

  • Suspend solid sodium hydroxide pearls (24 g) in a high-boiling inert hydrocarbon solvent (100 ml) at room temperature in a reaction vessel equipped with a stirrer and condenser.

  • Add (2-Chlorophenyl)acetic acid (17.0 g) to the suspension and stir the mixture for 20 minutes.

  • Add copper (II) sulfate pentahydrate (1.0 g) as a catalyst to the reaction mixture.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-15 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (500 ml) and stir for 30 minutes.

  • Filter any insoluble material and separate the aqueous and organic phases.

  • Acidify the aqueous phase to a pH of 1 with 36% hydrochloric acid.

  • Extract the product with isopropyl acetate (2 x 250 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyphenylacetic acid.

Experimental Protocol: Difluoromethylation of 2-Hydroxyphenylacetic Acid

This protocol is a general method for the difluoromethylation of phenols and would require optimization for this specific substrate.

Materials and Reagents:

Table 3: Reagents for the Difluoromethylation of 2-Hydroxyphenylacetic Acid

ReagentMolar Mass ( g/mol )
2-Hydroxyphenylacetic acid152.15
Sodium chlorodifluoroacetate152.46
Cesium carbonate325.82
N,N-Dimethylformamide (DMF)73.09

Procedure:

  • To a solution of 2-hydroxyphenylacetic acid in DMF, add cesium carbonate.

  • Heat the mixture to a temperature between 80-120°C.

  • Add sodium chlorodifluoroacetate portion-wise over a period of time.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Reference)

Table 4: ¹H NMR Data for Phenylacetic Acid

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenyl H7.29 - 7.37m
-CH₂-3.52s

Source: BMRB Entry bmse000220, measured in D₂O[5]

Table 5: ¹³C NMR Data for Phenylacetic Acid

Carbon AtomChemical Shift (δ, ppm)
Phenyl C1140.01
Phenyl C2, C6131.87
Phenyl C3, C5131.37
Phenyl C4129.16
-CH₂-47.17
-COOH183.84

Source: BMRB Entry bmse000220, measured in D₂O[5]

Potential Biological Activity

Derivatives of phenylacetic acid containing a difluoromethyl group have shown promise as anti-inflammatory agents. A study on phenylacetic acid regioisomers with a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] This suggests that this compound may also possess anti-inflammatory properties, making it a molecule of interest for further investigation in drug discovery programs. The difluoromethoxy group can serve as a bioisostere for other functional groups and may enhance metabolic stability and binding affinity to biological targets.

References

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering a unique combination of properties. It can act as a lipophilic hydrogen bond donor, enhancing metabolic stability, solubility, and binding affinity to target proteins. 2-(Difluoromethoxy)phenylacetic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds, making its efficient synthesis a topic of considerable interest.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different routes.

Core Synthetic Strategy: O-Difluoromethylation of a Phenolic Precursor

The most prevalent and logical approach to the synthesis of this compound involves the introduction of the difluoromethoxy group onto a pre-existing phenylacetic acid framework bearing a hydroxyl group at the 2-position. This strategy hinges on the O-difluoromethylation of 2-hydroxyphenylacetic acid or a suitable derivative.

The key transformation is the reaction of a phenoxide with a difluorocarbene precursor. A widely used and effective reagent for this purpose is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, decarboxylates to generate difluorocarbene (:CF₂).

Caption: Core O-Difluoromethylation Strategy

Part 1: Synthesis of the Key Precursor: 2-Hydroxyphenylacetic Acid

The successful synthesis of the target molecule is critically dependent on the efficient preparation of the starting material, 2-hydroxyphenylacetic acid. Several viable synthetic routes to this precursor exist, each with its own advantages and disadvantages.

Pathway 1.1: Hydrolysis of 2-Chlorophenylacetic Acid

A common and industrially relevant method for the synthesis of 2-hydroxyphenylacetic acid is the nucleophilic aromatic substitution of 2-chlorophenylacetic acid. This reaction is typically carried out at high temperatures in the presence of a strong base and a copper catalyst.

Caption: Synthesis of 2-Hydroxyphenylacetic Acid via Hydrolysis.[1][2][3][4][5]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend solid sodium hydroxide pearls (e.g., 24 g) in a high-boiling inert organic solvent such as 'SOLVESSO' 200 (100 ml) at room temperature.[1][2]

  • Addition of Reactants: To the stirred suspension, add 2-chlorophenylacetic acid (e.g., 17.0 g) in one portion. Continue stirring for 20-30 minutes at ambient temperature.[1][4]

  • Catalyst Addition: Add copper(II) sulfate pentahydrate (e.g., 1.0 g) to the mixture.[1]

  • Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. The progress of the reaction can be monitored by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-15 hours.[1][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water (e.g., 500 ml) and stir for 30 minutes.

    • Filter off any insoluble material.

    • Separate the aqueous and organic phases.

    • Acidify the aqueous phase to a pH of 1-3.5 with concentrated hydrochloric acid.[1]

    • Extract the product with a suitable organic solvent, such as ethyl acetate or isopropyl acetate (e.g., 2 x 250 ml).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-hydroxyphenylacetic acid can be purified by recrystallization from water or a mixture of acetic acid and water to yield a crystalline solid.[1]

Pathway 1.2: Reduction of Mandelic Acid Derivatives

Another approach to 2-hydroxyphenylacetic acid involves the reduction of the benzylic hydroxyl group of a mandelic acid derivative. This can be achieved through catalytic hydrogenation.[6]

References

Spectral Data of 2-(Difluoromethoxy)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Difluoromethoxy)phenylacetic acid (CAS No. 86867-68-7). Due to the limited availability of public experimental data, this document presents a combination of confirmed molecular information and predicted spectral characteristics for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analyses. The methodologies provided for data acquisition are based on standard analytical chemistry protocols for compounds of a similar nature. This guide is intended to serve as a reference for researchers and professionals involved in drug development and chemical synthesis.

Compound Identification

ParameterValue
Compound Name This compound
CAS Number 86867-68-7
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
Chemical Structure
Structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.5Multiplet4HAromatic protons
~6.5-7.0 (triplet)Triplet (t)1H-OCHF₂
~3.7Singlet2H-CH₂-
Predicted ¹³C NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift (δ) ppmAssignment
~175-COOH
~150 (t)C-OCHF₂
~130Aromatic CH
~128Aromatic CH
~125Aromatic C-CH₂
~122Aromatic CH
~115 (t)-OCHF₂
~112Aromatic CH
~40-CH₂-
Predicted ¹⁹F NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -80 to -90Doublet~50-60 (J H-F)-OCHF₂
Predicted Mass Spectrometry (MS) Data

Note: Predicted data based on analogous compounds.

m/zInterpretation
202.04[M]⁺ (Molecular Ion)
157.04[M - COOH]⁺
135.03[M - OCHF₂ - H]⁺
91.05[C₇H₇]⁺ (Tropylium ion)
Predicted Infrared (IR) Data

Note: Predicted data based on analogous compounds.

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
1000-1200C-F stretch
~1250C-O stretch

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the presence of fluorine atoms in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A specific probe for fluorine may be required. Use an external reference standard like CFCl₃.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid/liquid sample directly for EI-MS.

  • Ionization: Ionize the sample using either ESI (for softer ionization, often showing the molecular ion) or EI (for more fragmentation).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound.

G Workflow for Synthesis and Spectral Characterization cluster_synthesis Synthesis cluster_characterization Spectral Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) workup->nmr Purified Compound ms Mass Spectrometry (MS, HRMS) workup->ms Purified Compound ir IR Spectroscopy workup->ir Purified Compound interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation final_report Final Report / Publication structure_elucidation->final_report Confirmed Structure

Caption: General workflow from chemical synthesis to structural elucidation.

Conclusion

Unraveling the Antibacterial Action of 2-(Difluoromethoxy)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 2-(Difluoromethoxy)phenylacetic acid is not currently available in published scientific literature. This technical guide outlines a hypothesized mechanism of action based on the well-documented antibacterial activities of its parent compound, phenylacetic acid (PAA). The potential influence of the 2-difluoromethoxy substitution on the biological activity of PAA is also discussed as a basis for future research.

Introduction

Phenylacetic acid (PAA) is a naturally occurring organic compound known for its broad-spectrum antimicrobial properties.[1] Its derivative, this compound, is a synthetic compound with potential for enhanced biological activity. This document provides an in-depth overview of the known antibacterial mechanism of PAA against various pathogens, with a particular focus on Agrobacterium tumefaciens, and posits a likely mechanism for its difluoromethoxy analog. Understanding these mechanisms is crucial for the rational design and development of novel anti-infective agents.

Proposed Mechanism of Action of Phenylacetic Acid

The antibacterial activity of PAA is multifaceted, primarily targeting the structural integrity and essential metabolic processes of bacterial cells. The proposed mechanism involves a cascade of events leading to bacterial cell death.[1][2]

Disruption of Bacterial Cell Membrane Integrity

A primary mode of action for PAA is the disruption of the bacterial cell membrane.[1] This leads to increased membrane permeability and the subsequent leakage of vital intracellular components.[1][3]

  • Increased Membrane Permeability: PAA is thought to intercalate into the lipid bilayer of the bacterial cell membrane, altering its fluidity and integrity.[3]

  • Leakage of Intracellular Contents: The compromised membrane allows for the uncontrolled efflux of nucleic acids, proteins, and soluble sugars from the cytoplasm, leading to a loss of essential molecules and ions required for cellular function.[1][2]

Inhibition of Protein Synthesis

PAA has been demonstrated to inhibit total protein synthesis in bacteria.[1][2] While the precise molecular target within the protein synthesis machinery has not been elucidated, this inhibition contributes significantly to its bacteriostatic and bactericidal effects. The disruption of protein production would halt essential cellular processes, including enzyme production, structural maintenance, and replication.

Interference with Cellular Metabolism

PAA also exerts its antibacterial effect by targeting key metabolic pathways:

  • Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes: PAA treatment has been shown to decrease the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two critical enzymes in the TCA cycle.[1][4] This disruption of central carbon metabolism would severely impair energy production (ATP synthesis) and the generation of biosynthetic precursors.

  • Induction of Oxidative Stress: Exposure to PAA leads to an increase in the intracellular levels of reactive oxygen species (ROS).[1][2][4] Elevated ROS can damage cellular macromolecules, including DNA, proteins, and lipids, contributing to cellular dysfunction and death.

The Hypothesized Role of the 2-(Difluoromethoxy) Group

The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of the phenyl ring in PAA is expected to modulate its physicochemical and biological properties.

  • Increased Lipophilicity: The fluorine atoms in the difluoromethoxy group are likely to increase the lipophilicity of the molecule compared to the parent PAA. This could enhance its ability to penetrate the bacterial cell membrane, potentially leading to a more potent disruption of membrane integrity and increased intracellular accumulation.

  • Altered Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid moiety and the overall electron distribution of the aromatic ring. These changes could affect the compound's interaction with molecular targets, such as enzymes or membrane components.

Based on these considerations, it is hypothesized that this compound will share the same fundamental mechanism of action as PAA but may exhibit enhanced potency due to improved membrane permeability and altered target interactions.

Quantitative Data

The following table summarizes the available quantitative data for the antibacterial activity of phenylacetic acid against Agrobacterium tumefaciens.

CompoundBacterial StrainParameterValueReference
Phenylacetic AcidAgrobacterium tumefaciens T-37IC₅₀0.8038 mg/mL[1][2][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of phenylacetic acid. These protocols can be adapted for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and IC₅₀

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Agrobacterium tumefaciens) into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.

  • Serial Dilution of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions of the stock solution in the liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add a defined volume to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the bacterium for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. The IC₅₀ (the concentration that inhibits 50% of bacterial growth) can be determined by measuring the optical density (e.g., at 600 nm) of each well and calculating the percentage of growth inhibition relative to the positive control.

Cell Membrane Permeability Assay (Relative Conductivity)

This assay measures the leakage of electrolytes from the cytoplasm as an indicator of membrane damage.

  • Bacterial Culture and Treatment: Grow the bacterial culture to the logarithmic phase, harvest the cells by centrifugation, and wash them with a low-conductivity buffer (e.g., 5% glucose solution). Resuspend the cells in the same buffer and treat with the test compound at its IC₅₀ concentration. Use a vehicle control (e.g., DMSO) and a positive control (e.g., a known membrane-disrupting agent).

  • Conductivity Measurement: Measure the electrical conductivity of the bacterial suspension at various time points (e.g., 0, 1, 2, 3, 4, 5 hours) using a conductivity meter.

  • Total Conductivity: After the final time point, boil the bacterial suspension for 5 minutes to induce complete cell lysis and measure the conductivity again to obtain the total conductivity.

  • Calculation: Calculate the relative conductivity at each time point using the formula: Relative Conductivity (%) = (Conductivity at time t / Total Conductivity) x 100.

Nucleic Acid and Protein Leakage Assay

This protocol quantifies the release of nucleic acids and proteins from damaged bacterial cells.

  • Bacterial Culture and Treatment: Prepare and treat the bacterial suspension as described in the cell membrane permeability assay.

  • Sample Collection and Centrifugation: At different time intervals, collect aliquots of the bacterial suspension and centrifuge to pellet the cells.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 260 nm for nucleic acid leakage and at 280 nm for protein leakage using a UV-Vis spectrophotometer.

  • Data Analysis: An increase in the absorbance at 260 nm and 280 nm in the treated samples compared to the control indicates membrane damage and leakage of intracellular contents.

Inhibition of Protein Synthesis (SDS-PAGE Analysis)

This method visualizes the effect of the test compound on total protein synthesis.

  • Bacterial Culture and Treatment: Grow the bacterial culture to the mid-logarithmic phase and then treat with the test compound at its IC₅₀ concentration for a defined period.

  • Protein Extraction: Harvest the bacterial cells by centrifugation, wash with a suitable buffer, and lyse the cells (e.g., by sonication or using a lysis buffer).

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Load equal amounts of total protein from treated and untreated samples onto a sodium dodecyl sulfate-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. A general decrease in the intensity of protein bands in the treated sample compared to the control indicates inhibition of protein synthesis.

Visualizations

The following diagrams illustrate the proposed mechanism of action of phenylacetic acid and the experimental workflow for its investigation.

G Proposed Antibacterial Mechanism of Phenylacetic Acid PAA Phenylacetic Acid Membrane Bacterial Cell Membrane PAA->Membrane ProteinSynthesis Protein Synthesis Machinery PAA->ProteinSynthesis Metabolism Cellular Metabolism PAA->Metabolism Permeability Increased Membrane Permeability Membrane->Permeability disrupts Leakage Leakage of Intracellular Components (Nucleic Acids, Proteins) Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath InhibitionPS Inhibition of Protein Synthesis ProteinSynthesis->InhibitionPS inhibits InhibitionPS->CellDeath TCA Inhibition of TCA Cycle Enzymes Metabolism->TCA affects ROS Increased ROS Production Metabolism->ROS affects TCA->CellDeath ROS->CellDeath

Caption: Proposed multi-target mechanism of phenylacetic acid.

G Experimental Workflow for Mechanism of Action Studies cluster_initial_screening Initial Screening cluster_membrane_effects Membrane Integrity Assays cluster_intracellular_effects Intracellular Target Assays cluster_conclusion Conclusion MIC MIC/IC50 Determination Conductivity Relative Conductivity Assay MIC->Conductivity Leakage Nucleic Acid & Protein Leakage Assay MIC->Leakage SDSPAGE SDS-PAGE for Protein Synthesis MIC->SDSPAGE EnzymeActivity TCA Enzyme Activity Assays MIC->EnzymeActivity ROS_Assay ROS Production Assay MIC->ROS_Assay Mechanism Elucidation of Mechanism Conductivity->Mechanism Leakage->Mechanism SDSPAGE->Mechanism EnzymeActivity->Mechanism ROS_Assay->Mechanism

Caption: Workflow for investigating antibacterial mechanisms.

References

Biological activity of 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2-(Difluoromethoxy)phenylacetic Acid

Abstract

This compound is a fluorinated derivative of phenylacetic acid, a compound with known biological activities. The introduction of the difluoromethoxy group (-OCHF₂) is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity, which can significantly influence a molecule's biological profile. While direct research on this compound is limited, this guide synthesizes available information on its parent compound and structurally related analogues to build a comprehensive profile of its predicted biological activities, potential mechanisms of action, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel small molecules for therapeutic applications.

Introduction and Chemical Profile

Phenylacetic acid (PAA) is an organic compound that functions as a catabolite of phenylalanine and is recognized as a plant auxin.[1][2] Its derivatives have been explored for various therapeutic purposes, including the treatment of urea cycle disorders and as building blocks for drugs like penicillin G and diclofenac.[1] The strategic addition of fluorine atoms, as in this compound, is a well-established method to enhance drug-like properties. The difluoromethoxy group can serve as a bioisostere for other functional groups, improve binding affinity to target proteins, and increase metabolic stability by blocking sites susceptible to oxidative metabolism.

This guide will explore the potential biological activities of this compound by examining evidence from closely related compounds, focusing primarily on anti-inflammatory and antimicrobial activities.

Chemical Properties
PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 86867-68-7[3][4][5][6]
Molecular Formula C₉H₈F₂O₃[3]
Molecular Weight 202.15 g/mol [3]
Synonyms 2-[2-(Difluoromethoxy)phenyl]acetic acid[4][6]
Safety and Handling

As with any research chemical, proper safety precautions are paramount. The available safety data for this compound and its close analogues indicate that it should be handled with care.

Hazard StatementGHS ClassificationNotesSource
H315 Skin irritation (Category 2)Causes skin irritation.[7][8][9][10]
H319 Eye irritation (Category 2A)Causes serious eye irritation.[7][8][9][10]
H335 Specific target organ toxicity - single exposure (Category 3)May cause respiratory irritation.[7][8][9][10]

Handling Recommendations: Use only in a well-ventilated area.[7][9] Wear protective gloves, clothing, and eye/face protection.[7][9][11] Wash skin thoroughly after handling.[7] Store in a cool, dry place in a tightly sealed container.[7][11]

Synthesis Pathway

A plausible synthesis of this compound involves two key stages: the introduction of the difluoromethoxy group onto a phenol, followed by the elaboration of the acetic acid side chain. This approach leverages established methodologies in organic synthesis.

  • Difluoromethylation of a Phenol Precursor: The synthesis would likely start with a suitable 2-hydroxyphenylacetate precursor. The difluoromethoxy group can be installed via the reaction of the corresponding phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, under thermal conditions.[12] This reaction proceeds through the generation of electrophilic difluorocarbene, which is then trapped by the phenolate.

  • Side-Chain Construction: Alternatively, if starting from 2-(difluoromethoxy)phenol, the acetic acid moiety can be constructed. A common strategy for analogous phenylacetic acids involves Palladium-catalyzed Suzuki coupling between an aryl boronic acid and an alkyl halide, which has proven effective for Csp²-Csp³ bond formation.[13]

Synthesis_Workflow cluster_0 Route A: Late-Stage Side Chain Construction cluster_1 Route B: Early-Stage Side Chain Construction A1 2-Bromophenol A2 2-Bromo-1-(difluoromethoxy)benzene A1->A2 Difluoromethylation (e.g., NaO2CCF2Cl) A3 [2-(Difluoromethoxy)phenyl]boronic acid A2->A3 Borylation A4 Ethyl 2-[2-(difluoromethoxy)phenyl]acetate A3->A4 Suzuki Coupling (with Ethyl bromoacetate, Pd catalyst) A5 This compound A4->A5 Hydrolysis B1 Methyl 2-(2-hydroxyphenyl)acetate B2 Methyl 2-[2-(difluoromethoxy)phenyl]acetate B1->B2 Difluoromethylation (e.g., NaO2CCF2Cl) B3 This compound B2->B3 Hydrolysis

Caption: Plausible synthetic routes to this compound.

Predicted Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition

A key area of interest is anti-inflammatory activity. A study on a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[14] The compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid was identified as a particularly potent anti-inflammatory agent.[14]

Mechanism of Action: The COX and LOX enzymes are crucial mediators in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

  • COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes. Selective COX-2 inhibition is desirable as it reduces inflammation while minimizing the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1.

  • 5-LOX Inhibition: The 5-LOX pathway produces leukotrienes, which are potent mediators of inflammation and allergic responses.

  • Dual Inhibition: Simultaneously inhibiting both pathways offers a broader anti-inflammatory effect and may circumvent the shunting of arachidonic acid metabolism to the LOX pathway that can occur with selective COX inhibitors.

Molecular modeling from the study suggests that the N-difluoromethyl moiety plays a critical role by inserting into a secondary pocket of the COX-2 enzyme, conferring selectivity, and binding near the catalytic iron center of the 5-LOX enzyme.[14] This strongly suggests that the difluoromethyl group present in this compound could also contribute to potent and potentially selective interactions with these inflammatory enzymes.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation, Pain Thromboxane Thromboxane A2 PGH2->Thromboxane Platelet Aggregation HPETE 5-HPETE LOX->HPETE Inflammation, Asthma Leukotrienes Leukotrienes (LTB4, etc.) HPETE->Leukotrienes Inflammation, Asthma

Caption: The Arachidonic Acid Cascade and targets for anti-inflammatory drugs.

Antimicrobial Activity

The parent compound, phenylacetic acid, is known to possess bacteriostatic activity.[15][16] Studies have shown that PAA and its derivatives can be fully incorporated into bacterial model membranes, disrupting their organization and fluidity.[15] This disruption of the lipid bilayer is a key mechanism linked to its bacteriostatic and bactericidal effects.[15][16]

Mechanism of Action: The ability of these molecules to partition into biomembranes correlates positively with their bacteriostatic activity.[15] By inserting into the hydrophobic core of the lipid bilayer, they disrupt the interactions between lipid molecules. This can lead to:

  • Increased membrane fluidity and permeability.

  • Impaired function of membrane-bound proteins (e.g., those involved in transport and energy generation).

  • Loss of membrane integrity, ultimately inhibiting bacterial growth.

Given that the difluoromethoxy group increases lipophilicity, it is highly probable that this compound would effectively partition into bacterial membranes, suggesting it may possess significant antimicrobial properties, potentially exceeding those of the parent PAA.

Modulation of Cellular Stress Pathways

Research has also implicated phenylacetic acid, a known uremic toxin, in the pathology of vascular changes in chronic kidney disease (CKD).[17] In human aortic endothelial cells, PAA was shown to stimulate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increase the generation of Reactive Oxygen Species (ROS).[17] The study found that PAA-induced TNF-α secretion was dependent on ROS production.[17] This activity is concentration-dependent, occurring at levels found in end-stage CKD patients.[17] This suggests a potential role for PAA derivatives in modulating cellular stress and inflammatory signaling in vascular cells, which could be a double-edged sword depending on the therapeutic context.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of this compound, the following standard experimental protocols are recommended.

Protocol: Dual COX-2/5-LOX Inhibition Assay (In Vitro)

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential (IC₅₀) of the test compound.

Objective: To quantify the inhibition of human recombinant COX-2 and 5-LOX enzymes.

Materials:

  • Human recombinant COX-2 and 5-LOX enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 and 5-LOX inhibitor screening assay kits

  • This compound (test compound)

  • Celecoxib (COX-2 selective inhibitor control)

  • Zileuton (5-LOX inhibitor control)

  • DMSO (vehicle)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer. Do the same for control inhibitors.

  • COX-2 Assay Setup: a. In a 96-well plate, add assay buffer to all wells. b. Add 10 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to respective wells. c. Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control. d. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells. f. Incubate at 37°C for 10 minutes. g. Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using the detection method specified by the kit (e.g., colorimetric measurement at 450 nm).

  • 5-LOX Assay Setup: a. Follow a similar procedure as the COX-2 assay, using the 5-LOX enzyme and its specific assay kit components. The endpoint is typically the measurement of leukotriene products.

  • Data Analysis: a. Subtract the background reading from all wells. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Sample_Signal / Vehicle_Signal)). c. Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible bacterial growth.

Objective: To assess the bacteriostatic activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Vancomycin and Gentamicin (positive controls)

  • DMSO (vehicle)

  • Sterile 96-well microplates

  • Spectrophotometer (for inoculum standardization)

  • 37°C incubator

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in MHB with no compound), a negative control (MHB only), and a vehicle control (bacteria in MHB with DMSO at the highest concentration used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Experimental_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Incubation & Analysis A1 Prepare Compound Stock (10 mM in DMSO) B1 Perform 2-fold serial dilution of compound in MHB A1->B1 A2 Prepare Bacterial Inoculum (Standardize to 5x10^5 CFU/mL) B2 Add standardized inoculum to all wells A2->B2 B1->B2 B3 Include Positive (growth) and Negative (sterile) controls B2->B3 C1 Incubate at 37°C for 18-24 hours C2 Visually inspect for turbidity C1->C2 C3 Determine MIC: Lowest concentration with no visible growth C2->C3

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents an intriguing molecule for chemical biology and drug discovery. Based on robust evidence from its parent compound and structurally related analogues, it is predicted to possess significant biological activities.

  • Strong Potential as an Anti-inflammatory Agent: The known ability of a difluoromethyl-containing phenylacetic acid analogue to dually inhibit COX-2 and 5-LOX provides a strong rationale for investigating this compound as a novel anti-inflammatory drug.[14]

  • Likely Antimicrobial Properties: The increased lipophilicity conferred by the difluoromethoxy group suggests a high probability of effective bacterial membrane disruption, making it a promising candidate for antimicrobial research.[15]

Future research should focus on:

  • Direct In Vitro Validation: Performing the enzymatic and MIC assays described above to confirm the predicted activities and determine potency (IC₅₀/MIC values).

  • Cell-Based Assays: Evaluating the compound's effects on inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells (e.g., macrophages) and assessing its cytotoxicity profile in mammalian cell lines.

  • Mechanism of Action Studies: Utilizing molecular docking and biophysical techniques to confirm its binding interactions with target enzymes like COX-2 and 5-LOX.

  • In Vivo Efficacy: Progressing to animal models of inflammation (e.g., carrageenan-induced paw edema) or infection to assess in vivo efficacy, pharmacokinetics, and safety.

By systematically pursuing these investigations, the scientific community can fully elucidate the therapeutic potential of this compound.

References

A Comprehensive Technical Review of 2-(Difluoromethoxy)phenylacetic Acid: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)phenylacetic acid is a fluorinated analog of phenylacetic acid, a structural motif present in several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties. This technical guide provides a comprehensive review of this compound, including a plausible synthetic pathway, hypothesized biological activities based on structurally related compounds, and detailed experimental protocols for its evaluation as a potential anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers interested in the investigation and development of this and similar compounds.

Chemical Properties

This section summarizes the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 86867-68-7
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.16 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(F)F)OCC(=O)O
InChI Key HQSIEUGDICOLBI-UHFFFAOYSA-N

Proposed Synthesis

Currently, there is no specific literature detailing the synthesis of this compound. However, based on established organic chemistry methodologies, a plausible two-step synthetic route can be proposed starting from the readily available methyl 2-hydroxyphenylacetate.

Synthetic Pathway

The proposed synthesis involves two key steps:

  • Difluoromethylation: The phenolic hydroxyl group of methyl 2-hydroxyphenylacetate is difluoromethylated.

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Synthesis_Pathway Start Methyl 2-hydroxyphenylacetate Intermediate Methyl 2-(difluoromethoxy)phenylacetate Start->Intermediate Difluoromethylation (e.g., ClCF2COONa, heat) Product This compound Intermediate->Product Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from general procedures for the difluoromethylation of phenols.

  • Reaction Setup: To a solution of methyl 2-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Difluoromethylating Agent Addition: Add a difluoromethylating agent such as sodium chlorodifluoroacetate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol describes a standard ester hydrolysis.

  • Reaction Setup: Dissolve methyl 2-(difluoromethoxy)phenylacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) (2-4 equivalents), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, its structural similarity to known NSAIDs, particularly the phenylacetic acid class (e.g., diclofenac), suggests that it may possess anti-inflammatory properties. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Hypothetical Signaling Pathway

The anticipated mechanism of action involves the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (constitutive) AA->COX1 COX2 COX-2 (inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Target This compound Target->COX1 Potential Inhibition Target->COX2 Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Rationale for Predicted Activity
  • Structural Analogy: The phenylacetic acid scaffold is a well-established pharmacophore for COX inhibition.

  • Fluorine Substitution: The difluoromethoxy group is a bioisostere of a methoxy or hydroxyl group and is known to enhance the potency and metabolic stability of drug candidates.[1] The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid, potentially affecting its binding to the active site of COX enzymes.

Proposed Experimental Evaluation

To validate the hypothesized anti-inflammatory activity, a series of in vitro and in vivo experiments are proposed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of This compound Incubation Incubate enzyme with test compound or vehicle control Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid solution Reaction_Start Initiate reaction by adding Arachidonic Acid Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop PGE2_Detection Measure Prostaglandin E2 (PGE2) production (e.g., ELISA) Reaction_Stop->PGE2_Detection Data_Analysis Calculate % inhibition and determine IC50 values PGE2_Detection->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

  • Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. To each well, add the reaction buffer, heme cofactor, and either the test compound or vehicle control. Pre-incubate the plate at 37 °C for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Detection: After a defined incubation period, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the in vivo acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize rats to laboratory conditions Grouping Divide animals into control and treatment groups Animal_Acclimatization->Grouping Baseline Measure initial paw volume Grouping->Baseline Dosing Administer test compound or vehicle orally Baseline->Dosing Carrageenan_Injection Inject carrageenan into the sub-plantar region of the right hind paw Dosing->Carrageenan_Injection Paw_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate the percentage inhibition of edema Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a vehicle control group, a positive control group (e.g., receiving a known NSAID like indomethacin or diclofenac), and one or more test groups receiving different doses of this compound. The compounds are administered orally.

  • Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Quantitative Data Summary (Hypothetical)

The following tables present a template for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Diclofenac (Reference)Literature ValueLiterature ValueLiterature Value

Table 2: In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0
This compoundDose 1To be determined
This compoundDose 2To be determined
This compoundDose 3To be determined
Indomethacin (Reference)Standard DoseTo be determined

Conclusion

This compound represents an unexplored compound with significant potential as a novel anti-inflammatory agent. Its structural similarity to established NSAIDs, combined with the beneficial properties often conferred by difluoromethoxy substitution, provides a strong rationale for its investigation. The synthetic and experimental frameworks provided in this technical guide offer a clear path for the synthesis, characterization, and biological evaluation of this promising molecule. Further research is warranted to elucidate its precise mechanism of action, potency, selectivity, and in vivo efficacy, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and available technical data for 2-(Difluoromethoxy)phenylacetic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its key properties are summarized below.

PropertyValueReference
CAS Number 86867-68-7[1][2]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol [1]
Appearance Solid[3]
Purity Typically ≥98%[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Proper handling and personal protective equipment are essential to minimize risk.

Hazard Identification

The primary hazards associated with this compound are:

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

GHS Hazard Pictograms and Statements:

PictogramSignal WordHazard Statement(s)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]
Precautionary Measures and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautionary measures and PPE are recommended:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264 Wash skin thoroughly after handling.[4]
P271 Use only outdoors or in a well-ventilated area.[4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312 Call a POISON CENTER/doctor if you feel unwell.[4]
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.[4]
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal
  • Storage: Keep container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicological Information

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and biological application of this compound are limited. The following sections provide generalized methodologies based on the synthesis of similar compounds.

Hypothetical Synthesis Protocol

A potential synthetic route to this compound could involve the difluoromethylation of 2-hydroxyphenylacetic acid or a suitable precursor, followed by any necessary functional group manipulations. A generalized procedure for the synthesis of aryloxyacetic acids often involves the Williamson ether synthesis.

Example: Williamson Ether Synthesis for an Aryloxyacetic Acid

  • Deprotonation of Phenol: To a solution of the starting phenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetone), add a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) (1.1-1.5 equivalents). The reaction is typically stirred at room temperature until the deprotonation is complete.

  • Alkylation: Add an alkylating agent, such as ethyl bromoacetate (1.1 equivalents), to the reaction mixture. The reaction is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by dissolving the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water, followed by the addition of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The reaction is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried to afford the final product.

General Protocol for Biological Assays

Given that structurally related phenylacetic acid derivatives have been evaluated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), a common application for this class of compounds is in enzymatic assays to determine their inhibitory potential.

Example: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with a cofactor solution (e.g., containing hematin and glutathione) in a buffer (e.g., Tris-HCl) at room temperature.

  • Compound Incubation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme/cofactor mixture at various concentrations. A control with only the solvent is also prepared. The mixture is incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Analysis: After a set incubation time (e.g., 5-10 minutes), the reaction is terminated by the addition of an acid solution (e.g., HCl). The product, typically prostaglandin E₂ (PGE₂), is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the solvent control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated in the available literature, the structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may act as an inhibitor of enzymes involved in the inflammatory response, such as COX-2 and 5-LOX.[2]

Potential Inhibition of the Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Selective inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[5][7]

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2

Caption: Hypothesized inhibition of the COX-2 pathway.

Potential Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is another important inflammatory cascade that converts arachidonic acid into leukotrienes, which are involved in allergic and inflammatory responses.[4][8][9] Dual inhibition of both COX-2 and 5-LOX is a therapeutic strategy for developing anti-inflammatory agents with a broader spectrum of activity.[7]

LOX_Pathway ArachidonicAcid Arachidonic Acid FLAP FLAP ArachidonicAcid->FLAP LOX5 5-LOX FLAP->LOX5 LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 Leukotrienes Leukotrienes (e.g., LTB₄) LTA4->Leukotrienes Inflammation Inflammation, Allergic Response Leukotrienes->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->LOX5

Caption: Hypothesized inhibition of the 5-LOX pathway.

Disclaimer: The information provided in this guide is for research and informational purposes only and is not intended as a substitute for professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for chemical handling and safety. The experimental protocols and mechanisms of action described are generalized or hypothetical and should be adapted and validated for specific experimental conditions.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)phenylacetic acid, a fluorinated analogue of phenylacetic acid. While specific historical details of its discovery are not prominently documented in publicly available literature, its structural relationship to known anti-inflammatory agents suggests its potential as a therapeutic candidate. This document outlines its physicochemical properties, a proposed synthetic route based on established chemical transformations, and its potential biological activity as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

Quantitative data for this compound is primarily based on predicted values from chemical suppliers and computational models. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 86867-68-7Chemical Suppliers
Molecular Formula C₉H₈F₂O₃Chemical Suppliers
Molecular Weight 202.15 g/mol Chemical Suppliers
Predicted Boiling Point 286.0 ± 35.0 °CChemical Supplier Data
Predicted Density 1.328 ± 0.06 g/cm³Chemical Supplier Data
Predicted pKa 4.07 ± 0.10Chemical Supplier Data
Physical Form SolidChemical Suppliers
Purity Typically ≥98%Commercial Suppliers

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Hydroxyphenylacetic Acid

The first step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chlorophenylacetic acid with a hydroxyl group. This reaction is typically carried out at high temperatures in the presence of a copper catalyst.

  • Reaction: 2-Chlorophenylacetic acid → 2-Hydroxyphenylacetic acid

  • Experimental Protocol (Adapted from US Patent 5,221,772):

    • Suspend sodium hydroxide pearls (24 g) in a high-boiling point aromatic solvent such as SOLVESSO 200 (100 ml) at room temperature.

    • Add (2-chlorophenyl)acetic acid (17.0 g) to the suspension and stir the mixture for 20 minutes.

    • Add copper(II) sulfate pentahydrate (1.0 g) as a catalyst.

    • Heat the reaction mixture to 180°C and maintain this temperature with stirring for approximately 15 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or GC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and add water.

    • Filter the mixture and acidify the aqueous filtrate to a pH of 3.5 using hydrochloric acid to precipitate the product.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude 2-hydroxyphenylacetic acid.

    • Purify the crude product by recrystallization from water, followed by recrystallization from acetic acid to obtain the pure product.[1]

Step 2: Difluoromethylation of 2-Hydroxyphenylacetic Acid

The second step is the difluoromethylation of the phenolic hydroxyl group of 2-hydroxyphenylacetic acid. This reaction introduces the difluoromethoxy group.

  • Reaction: 2-Hydroxyphenylacetic acid → this compound

  • Proposed Experimental Protocol (General method for difluoromethylation of phenols):

    • In a reaction vessel, dissolve 2-hydroxyphenylacetic acid in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

    • Add a base, such as cesium carbonate (Cs₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

    • Add a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate.

    • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start 2-Chlorophenylacetic Acid intermediate 2-Hydroxyphenylacetic Acid start->intermediate 1. NaOH, CuSO4, High Temp. final_product This compound intermediate->final_product 2. Difluoromethylating Agent, Base

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no direct biological studies on this compound have been identified in the public domain, research on structurally related compounds provides strong indications of its potential therapeutic applications. A study on phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore revealed potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2] This suggests that this compound may also exhibit anti-inflammatory properties through a similar mechanism.

Dual Inhibition of COX-2 and 5-LOX:

  • COX-2 Inhibition: The cyclooxygenase enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • 5-LOX Inhibition: The 5-lipoxygenase enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX can offer a broader spectrum of anti-inflammatory activity.

Hypothetical Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by a putative dual COX-2/5-LOX inhibitor like this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimulus cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 pgs Prostaglandins cox2->pgs inflammation Inflammation & Pain pgs->inflammation lts Leukotrienes lox5->lts lts->inflammation inhibitor 2-(Difluoromethoxy)phenylacetic Acid (Hypothetical) inhibitor->cox2 Inhibition inhibitor->lox5 Inhibition

Caption: Hypothetical inhibition of the arachidonic acid cascade by this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(difluoromethoxy)phenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. The difluoromethoxy group is a key structural motif that can enhance the metabolic stability, lipophilicity, and potency of bioactive molecules. The protocol outlined here is a two-step process involving the difluoromethoxylation of a readily available starting material, followed by ester hydrolysis.

Overall Synthetic Scheme

The synthesis commences with the protection of the carboxylic acid of 2-hydroxyphenylacetic acid as a methyl ester. The resulting methyl 2-hydroxyphenylacetate undergoes difluoromethoxylation using sodium chlorodifluoroacetate. The final step is the hydrolysis of the methyl ester to yield the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reactants and Products for the Synthesis of Methyl 2-(Difluoromethoxy)phenylacetate

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Methyl 2-hydroxyphenylacetateC₉H₁₀O₃166.171.0
Sodium ChlorodifluoroacetateC₂Cl F₂NaO₂152.462.8
Cesium CarbonateCs₂CO₃325.821.5
Methyl 2-(difluoromethoxy)phenylacetateC₁₀H₁₀F₂O₃216.18-

Table 2: Reactants and Products for the Hydrolysis to this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Methyl 2-(difluoromethoxy)phenylacetateC₁₀H₁₀F₂O₃216.181.0
Sodium HydroxideNaOH40.002.0
This compoundC₉H₈F₂O₃202.15-

Experimental Protocols

Step 1: Synthesis of Methyl 2-(Difluoromethoxy)phenylacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1][2]

Materials:

  • Methyl 2-hydroxyphenylacetate

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon inlet

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-hydroxyphenylacetate (1.0 eq) and cesium carbonate (1.5 eq).

  • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous DMF and deionized water (in a ratio of approximately 8:1 v/v) via syringe.

  • Degas the solution by bubbling nitrogen through it for at least 30 minutes while stirring.

  • Under a positive flow of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) in one portion.

  • Replace the septum with a condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • Methyl 2-(difluoromethoxy)phenylacetate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 2-(difluoromethoxy)phenylacetate (1.0 eq) in methanol in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow start Start: Methyl 2-hydroxyphenylacetate step1 Difluoromethoxylation: - Cs2CO3, DMF/H2O - Sodium Chlorodifluoroacetate - 100 °C start->step1 intermediate Intermediate: Methyl 2-(difluoromethoxy)phenylacetate step1->intermediate step2 Hydrolysis: - NaOH, MeOH/H2O - Acidification (HCl) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanism Proposed Mechanism for Difluoromethoxylation cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack reagent Sodium Chlorodifluoroacetate (ClCF2CO2Na) carbene Difluorocarbene (:CF2) reagent->carbene Heat (-CO2, -NaCl) phenol Phenolate (Ar-O⁻) intermediate Intermediate (Ar-O-CF2⁻) phenol->intermediate :CF2 product Product (Ar-O-CF2H) intermediate->product Protonation

References

Application Note & Protocol: Strategic Incorporation of 2-(Difluoromethoxy)phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of non-natural amino acids and capping agents is a cornerstone of modern peptide-based drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of physicochemical properties that can enhance the metabolic stability and pharmacokinetic profile of therapeutic peptides. This document provides a comprehensive guide to the use of 2-(Difluoromethoxy)phenylacetic acid as a capping agent or as a component of a non-natural amino acid derivative in solid-phase peptide synthesis (SPPS). We present detailed protocols for activation and coupling, explain the chemical principles behind procedural choices, and offer troubleshooting guidance for its successful incorporation.

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In medicinal chemistry, the introduction of fluorine-containing functional groups is a powerful strategy for optimizing drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for several key reasons[1][2][3]:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Replacing a metabolically labile group, such as a methoxy group, with a difluoromethoxy group can block common metabolic pathways (e.g., O-demethylation), thereby increasing the drug's half-life[1][2].

  • Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group[2][4]. This allows for fine-tuning of a peptide's ability to cross biological membranes, which is critical for absorption and distribution.

  • Bioisosterism and Hydrogen Bonding: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Uniquely, the hydrogen atom on the -OCF₂H group is acidic enough to function as a hydrogen bond donor, a rare characteristic that can help maintain or introduce crucial interactions with biological targets[1][2].

Incorporating this compound allows researchers to append this advantageous moiety to the N-terminus of a peptide chain, effectively modifying the overall properties of the final molecule.

Physicochemical Properties of the Reagent

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource(s)
Chemical Name This compound[5][6][7]
CAS Number 86867-68-7[5][6][8]
Molecular Formula C₉H₈F₂O₃[6][7][8]
Molecular Weight 202.16 g/mol [6][7][8]
Appearance Off-white to white solid
Purity Typically ≥98%[6][8]

Core Principles: Activating the Carboxylic Acid for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable as the amine's basicity deprotonates the carboxylic acid, forming a highly unreactive carboxylate salt[9]. Therefore, in peptide synthesis, the carboxylic acid must first be "activated." This involves converting the carboxyl group's hydroxyl into a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin[9][10][11][12].

Uronium/aminium salt-based reagents like HBTU and HATU are among the most efficient activators for SPPS[11][13]. The activation process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA), proceeds via the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester (e.g., an OBt or OAt ester). This active ester readily reacts with the primary amine on the peptide resin to form the desired amide bond[11][14][15].

Activation_Mechanism cluster_reagents Reactants cluster_intermediates Activation & Coupling cluster_product Product Acid R-COOH (this compound) ActiveEster Reactive Intermediate (e.g., OBt Active Ester) Acid->ActiveEster + HBTU/HATU + DIEA HBTU HBTU/HATU (Coupling Reagent) HBTU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster FinalPeptide Capped Peptide-Resin ActiveEster->FinalPeptide + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin PeptideResin->FinalPeptide

Caption: Carboxylic acid activation and coupling workflow.

Experimental Protocols for SPPS Incorporation

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy[16][17]. They are optimized for a 0.1 mmol synthesis scale but can be adjusted accordingly.

Reagent Preparation
  • Coupling Solution: Prepare a 0.5 M solution of this compound and a 0.5 M solution of an activating agent (e.g., HBTU) in high-purity, amine-free N,N-Dimethylformamide (DMF).

    • Rationale: Pre-dissolving reagents ensures rapid and homogenous mixing during the activation step. Amine-free DMF is critical to prevent premature reaction with the activated acid[18].

  • Base Solution: Use neat N,N-Diisopropylethylamine (DIEA).

  • Washing Solvent: High-purity DMF.

  • Deprotection Solution: 20% piperidine in DMF.

Protocol for Manual SPPS Coupling

This protocol assumes the synthesis has proceeded to the point where the final N-terminal Fmoc group has been removed, exposing the free primary amine on the peptide-resin.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 x 10 mL for 1 min each) to remove all residual piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields an intense blue color)[19].

  • Pre-activation of the Acid:

    • In a separate vessel, combine:

      • 204 mg (1.0 mmol, 10 eq.) of this compound.

      • 379 mg (1.0 mmol, 10 eq.) of HBTU.

      • 2 mL of DMF.

    • Gently swirl to dissolve.

    • Add 348 µL (2.0 mmol, 20 eq.) of DIEA to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color (e.g., to yellow), which is normal for uronium-based activations[20].

    • Rationale: Using a significant excess of the capping acid and coupling reagents helps drive the reaction to completion, which can be challenging for non-natural or sterically hindered building blocks[16][21]. Pre-activation ensures the reactive species is formed before being introduced to the resin, maximizing coupling efficiency.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated solution to the resin.

    • Agitate the reaction vessel using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.

    • Rationale: While standard amino acid couplings are often complete in 1-2 hours, the phenylacetic acid structure may present moderate steric hindrance, justifying an extended coupling time to ensure completion[16].

  • Reaction Monitoring:

    • After the coupling period, drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL).

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test[19]. A negative result (colorless or faint yellow) indicates the reaction is complete.

    • If the test is positive, a "double coupling" is recommended: repeat steps 2 and 3 with fresh reagents.

  • Capping (Optional): If a small number of unreacted amines persist after double coupling, they can be permanently blocked ("capped") by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences[18].

  • Final Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) and dry under vacuum.

SPPS_Workflow Start Start: Peptide-Resin with N-terminal Fmoc Deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Step 2: Wash (DMF) Deprotect->Wash1 Kaiser1 Step 3: Kaiser Test (Confirm Free Amine) Wash1->Kaiser1 Activate Step 4: Pre-activate Acid (Acid + HBTU + DIEA) Kaiser1->Activate Positive Couple Step 5: Couple to Resin Activate->Couple Wash2 Step 6: Wash (DMF) Couple->Wash2 Kaiser2 Step 7: Kaiser Test (Confirm Completion) Wash2->Kaiser2 Kaiser2->Couple Positive (Double Couple) Cleave Step 8: Cleave & Deprotect (TFA Cocktail) Kaiser2->Cleave Negative End Final Product: Purified Peptide Cleave->End

Caption: General SPPS workflow for N-terminal capping.

Cleavage and Deprotection

The final step is to release the peptide from the solid support and remove any remaining side-chain protecting groups.

  • Prepare Cleavage Cocktail: A common and effective cocktail for most peptides is Reagent K or a simpler mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS). For a 100 mg resin sample, prepare 2 mL of the following mixture:

    • 95% TFA (cleavage agent)

    • 2.5% Water (scavenger)

    • 2.5% TIS (scavenger)

    • Rationale: During cleavage, acid-labile side-chain protecting groups are removed, generating highly reactive carbocations. Scavengers like water and TIS are crucial to trap these cations and prevent them from modifying sensitive residues like Tryptophan or Methionine.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution)[16].

    • Centrifuge the mixture to pellet the peptide.

    • Wash the pellet with cold diethyl ether 2-3 times to remove residual scavengers.

    • Dry the final peptide product under vacuum.

    • Analyze the crude product by HPLC and mass spectrometry to confirm its identity and purity[22].

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling 1. Insufficient reaction time. 2. Steric hindrance. 3. Degraded coupling reagents.1. Extend coupling time to 4-6 hours. 2. Perform a double coupling with fresh reagents. 3. Use fresh, high-quality HBTU/HATU and amine-free DMF.
Low Final Yield 1. Premature cleavage from the resin. 2. Incomplete precipitation.1. Ensure the linker-resin bond is stable to the deprotection conditions (20% piperidine). 2. Ensure the diethyl ether is sufficiently cold (-20°C) and use adequate volume.
Unexpected Side Products 1. Inadequate scavenging during cleavage. 2. Racemization.1. Ensure the correct scavengers are used for the amino acids present in your sequence. 2. While less common for capping, ensure the base (DIEA) is not in vast excess.

Conclusion

This compound is a valuable building block for modifying peptides to enhance their drug-like properties. Its incorporation via standard solid-phase peptide synthesis is straightforward, provided that appropriate activation methods and reaction conditions are employed. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably append the metabolically robust and electronically distinct difluoromethoxy-phenyl moiety to their peptides, paving the way for the development of next-generation therapeutics.

References

The Strategic Integration of 2-(Difluoromethoxy)phenylacetic Acid in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] The efficacy of these heterobifunctional molecules hinges on the rational design of their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[2] This guide focuses on a critical building block for the E3 ligase ligand component: 2-(Difluoromethoxy)phenylacetic acid . Through its incorporation into pomalidomide-like structures, this building block offers distinct physicochemical advantages that can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final PROTAC.

Herein, we provide an in-depth exploration of the strategic rationale for using the difluoromethoxy moiety, detailed protocols for its integration into a Cereblon (CRBN) E3 ligase ligand, and subsequent PROTAC assembly, alongside methods for evaluating the final compound's efficacy.

The Physicochemical Rationale: Why this compound?

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and advantageous profile compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.

Key Advantages of the -OCF₂H Group:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to oxidative metabolism by enzymes like cytochrome P450s.[1] This can significantly increase a PROTAC's half-life and reduce clearance, potentially allowing for lower and less frequent dosing.

  • Modulated Lipophilicity: While increasing lipophilicity compared to a hydroxyl or methoxy group, the -OCF₂H group does so to a lesser extent than a -CF₃ group. This provides a fine-tuning mechanism to optimize a PROTAC's solubility and cell permeability—critical for reaching intracellular targets.[3]

  • Hydrogen Bond Donor Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. This is a rare characteristic for lipophilic substituents and allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining or improving target engagement while enhancing metabolic stability.[3]

  • Influence on pKa: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups. This can be strategically used to optimize the ionization state of the PROTAC at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Physicochemical Properties
Substituent GroupHansch Hydrophobicity Parameter (π)Hydrogen Bonding CapabilityRelative Metabolic Stability
Methoxy (-OCH₃)-0.02AcceptorLow
Difluoromethoxy (-OCF₂H) +0.4 to +0.6 Donor & Acceptor High
Trifluoromethoxy (-OCF₃)+1.04AcceptorVery High

Note: The data presented is compiled for illustrative purposes to highlight general trends.

Synthesis and PROTAC Assembly Workflow

The journey from this compound to a functional PROTAC involves a multi-step synthetic sequence. The overall strategy is to first construct the pomalidomide-like CRBN ligand, functionalize it with a linker, and then couple it to a ligand for the protein of interest (POI).

PROTAC Synthesis Workflow cluster_0 CRBN Ligand Synthesis cluster_1 Linker Attachment cluster_2 Final PROTAC Assembly cluster_3 Validation A 2-(Difluoromethoxy) phenylacetic acid B Amide Formation (Intermediate I) A->B Couple w/ Glu derivative C Cyclization (Pomalidomide Analog) B->C Acid-catalyzed cyclization D Functionalized Pomalidomide Analog C->D SNAr or Alkylation E CRBN Ligand-Linker (e.g., with Azide) D->E Install Linker G Final PROTAC E->G Click Chemistry (CuAAC) F POI Ligand-Linker (e.g., with Alkyne) F->G Click Chemistry (CuAAC) H Purification (HPLC) G->H I Characterization (NMR, LC-MS) H->I J Biological Evaluation (DC50/Dmax) I->J

Caption: Overall workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

These protocols provide a representative, step-by-step guide. Researchers should adapt conditions based on the specific POI ligand and linker chemistry.

Protocol 1: Synthesis of Pomalidomide Analog from this compound

This protocol first involves an amide coupling reaction, followed by a cyclization to form the glutarimide ring, a key structural motif for CRBN binding.

Step 1a: Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • L-Glutamine methyl ester hydrochloride (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

    • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve L-Glutamine methyl ester hydrochloride and an additional equivalent of DIPEA in anhydrous DMF.

    • Add the amine solution to the activated acid solution.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the amide intermediate.

Step 1b: Cyclization to form the Glutarimide Ring

  • Materials:

    • Amide intermediate from Step 1a (1.0 eq)

    • Acetic Acid

    • Sodium Acetate (catalytic)

  • Procedure:

    • Dissolve the amide intermediate in glacial acetic acid.

    • Add a catalytic amount of sodium acetate.

    • Heat the reaction mixture to reflux (approx. 120-140 °C) for 6-12 hours. Monitor by LC-MS.

    • After cooling to room temperature, pour the mixture into ice water.

    • Collect the resulting precipitate by filtration and wash with water.

    • Dry the solid under vacuum to obtain the pomalidomide analog.

    • Characterization: Confirm the structure of the pomalidomide analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol 2: PROTAC Assembly via Click Chemistry

This protocol assumes the synthesis of a pomalidomide analog with a suitable handle for linker attachment (e.g., a fluoro group for SNAr) and a POI ligand functionalized with a terminal alkyne.

Step 2a: Synthesis of Azide-Functionalized CRBN Ligand-Linker

  • Materials:

    • Fluoro-pomalidomide analog (1.0 eq)

    • Azido-PEG-amine linker (e.g., 1-amino-11-azido-3,6,9-trioxaundecane) (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMSO

  • Procedure:

    • Dissolve the fluoro-pomalidomide analog and the azido-PEG-amine linker in anhydrous DMSO.

    • Add DIPEA to the mixture.

    • Heat the reaction to 90-130 °C for 6-16 hours, monitoring by LC-MS.

    • Cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., DCM).

    • Wash the organic layers, dry over sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the azide-functionalized CRBN ligand-linker.[5]

Step 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized CRBN ligand-linker (1.0 eq)

    • Alkyne-modified POI ligand (1.05 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent system (e.g., 1:1 t-BuOH/water)

  • Procedure:

    • In a reaction vial, dissolve the azide- and alkyne-functionalized components in the t-BuOH/water solvent system.

    • Add aqueous solutions of copper(II) sulfate and freshly prepared sodium ascorbate.

    • Stir the reaction vigorously at room temperature for 4-12 hours.

    • Monitor for the formation of the triazole-linked PROTAC product by LC-MS.

    • Once complete, dilute with water and extract with ethyl acetate or DCM.

    • Wash, dry, and concentrate the organic layers.

    • Purify the final PROTAC by preparative HPLC.

    • Final Characterization: Confirm the identity and purity (>95%) of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.[4][5]

Biological Evaluation: Determining PROTAC Efficacy

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[6]

Protocol 3: Western Blotting for DC₅₀ and Dₘₐₓ Determination

DC50_Dmax_Workflow A 1. Cell Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Serial Dilution, 24h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary/Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H I 9. Curve Fitting (4-Parameter Logistic) H->I J Determine DC50 & Dmax I->J

Caption: Workflow for determining DC₅₀ and Dₘₐₓ values.

  • Methodology:

    • Cell Culture: Plate a relevant cell line at an appropriate density and allow cells to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the purified PROTAC (e.g., 1 nM to 10,000 nM) for a specified duration (typically 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH or β-actin). Incubate with the appropriate HRP-conjugated secondary antibody.

    • Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculation: Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[6][7]

Representative Degradation Data for Pomalidomide-Based PROTACs
PROTAC ExampleTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound 16EGFRA54932.996
Compound 15EGFRA54943.4>90
ARV-825BRD4MM1.S~7.5>90
dALK-2ALKSU-DHL-1~10>95

Note: This data is compiled from various literature sources for pomalidomide-based PROTACs to provide a reference for expected efficacy.[7][8] Experimental conditions and PROTAC structures vary.

Conclusion

This compound is a highly valuable building block for the synthesis of advanced PROTACs. Its unique physicochemical properties, particularly the combination of metabolic stability and hydrogen bond donor capacity, provide a powerful tool for medicinal chemists to overcome common challenges in PROTAC development, such as poor pharmacokinetics. The protocols outlined in this guide offer a comprehensive framework for the synthesis, assembly, and evaluation of novel CRBN-recruiting PROTACs, enabling researchers to rationally design and develop next-generation targeted protein degraders with improved therapeutic potential.

References

Application Notes and Protocols for the Quantification of 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of 2-(Difluoromethoxy)phenylacetic acid in various matrices. The protocols are intended for researchers, scientists, and drug development professionals. The described methods are based on established analytical techniques for structurally similar compounds and should be validated for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is suitable for the routine quantification of this compound in bulk drug substances, formulation development, and quality control settings where high sensitivity is not the primary requirement.

Principle: The analyte is separated from other components on a reverse-phase HPLC column and detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

Experimental Protocol

1.1. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Formulations (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a suitable concentration.

  • Biological Matrices (e.g., plasma): Protein precipitation is required. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

1.2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 264 nm.[2]

  • Column Temperature: 30°C.

1.3. Calibration: Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.998
Linear Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application: This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, making it suitable for pharmacokinetic and metabolism studies.[3][4]

Principle: The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM). This provides high specificity and sensitivity.

Experimental Protocol

2.1. Sample Preparation: Follow the sample preparation steps for biological matrices as described in the HPLC-UV section (1.1). The use of a deuterated internal standard is highly recommended to improve accuracy and precision.[3]

2.2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A suitable C18 or phenyl-hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration. For example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • MRM Transitions: These would need to be optimized by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight of 202.16 g/mol .[5] For example, Precursor Ion (m/z) 201.1 -> Product Ion (m/z) [to be determined].

Data Presentation

Table 2: Hypothetical LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.999
Linear Range1 - 1000 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Gas Chromatography with Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for the quantification of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. This method is highly sensitive and specific.[6]

Principle: The acidic analyte is converted into a more volatile ester or silyl derivative. The derivative is then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

3.1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, acidify the sample (e.g., urine) to pH < 2 with HCl and extract with an organic solvent like ethyl acetate.[7]

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent. A common agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.[7]

3.2. GC-MS Conditions:

  • GC System: A gas chromatograph with a capillary column inlet.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of around 280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Data Presentation

Table 3: Hypothetical GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.997
Linear Range0.05 - 10 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Conjugation cluster_excretion Excretion Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 AminoAcid Amino Acid Conjugate Parent->AminoAcid Acyl-CoA Synthetase, Amino Acid N-acyltransferase Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Excretion Urinary Excretion Glucuronide->Excretion AminoAcid->Excretion

Caption: Hypothetical metabolic pathway for this compound.

References

Application Note: Quantitative Analysis of 2-(Difluoromethoxy)phenylacetic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(Difluoromethoxy)phenylacetic acid in plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and other applications involving the analysis of this compound.

Introduction

This compound is a compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalytical studies due to its high selectivity, sensitivity, and speed.[1] This application note details a comprehensive protocol for the analysis of this compound, drawing upon established methodologies for similar phenylacetic acid derivatives and fluorinated compounds.[2][3][4][5]

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved on a C18 reversed-phase column. The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Source Temperature550°C
Curtain Gas30 psi
Ion Source Gas 1 (Nebulizer Gas)50 psi
Ion Source Gas 2 (Turbo Gas)50 psi
Collision GasNitrogen
MRM TransitionsSee Table 4

Table 4: MRM Transitions for Analyte and Internal Standard (Hypothetical)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
This compound201.0137.0150
Internal Standard (e.g., d5-Phenylacetic acid)140.194.1150

Note: The exact m/z values for the precursor and product ions of this compound should be determined by direct infusion of a standard solution into the mass spectrometer.

Method Validation

The method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effects according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data from similar assays.[2][6]

Table 5: Summary of Method Validation Parameters and Representative Data

ParameterAcceptance CriteriaRepresentative Data
Linearity (r²)≥ 0.990.998
LLOQSignal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)Intra-day: 3.1-7.8%; Inter-day: 5.5-9.2%
RecoveryConsistent, precise, and reproducible>85%
Matrix EffectWithin acceptable limits (typically 85-115%)92-107%
Results and Discussion

This LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound in plasma. The use of a stable isotope-labeled internal standard is recommended to compensate for any variability in sample preparation and matrix effects. The chromatographic conditions are optimized to ensure good peak shape and separation from endogenous interferences. The MRM transitions provide a high degree of specificity for the analyte.

Conclusion

The described LC-MS/MS method is suitable for the quantitative analysis of this compound in a research or drug development setting. The simple sample preparation and rapid analysis time make it amenable to high-throughput applications.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to all tubes.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes, avoiding the protein pellet.

  • Evaporate the supernatant to dryness using a nitrogen evaporator at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial with an insert for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Set up the instrument methods with the parameters outlined in Tables 1, 2, and 3.

  • Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

  • Initiate the sequence run.

  • After the run, process the data using the instrument's software to generate a calibration curve and determine the concentrations of the unknown samples.

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

G Logical Relationship of Method Validation cluster_performance Performance Characteristics Method Analytical Method Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Recovery Recovery Method->Recovery Matrix_Effect Matrix Effect Method->Matrix_Effect Stability Stability Method->Stability Linearity->Sensitivity Accuracy->Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: In Vitro Profiling of 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rationale for the In Vitro Investigation of 2-(Difluoromethoxy)phenylacetic acid

The phenylacetic acid scaffold is a well-established pharmacophore in medicinal chemistry, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1][2] Phenylacetic acid derivatives have been extensively explored for their therapeutic potential, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[5]

This document outlines a series of in vitro assays to characterize the biological activity of this compound. The introduction of a difluoromethoxy group to the phenyl ring is a strategic medicinal chemistry modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its biological activity and pharmacokinetic profile.

The following protocols are designed to provide a comprehensive initial assessment of this compound's potential as a modulator of key inflammatory pathways. We will investigate its direct enzymatic inhibition of COX-1 and COX-2, its effects on prostaglandin production in a cellular context, its influence on reactive oxygen species (ROS) generation, and its impact on the secretion of the pro-inflammatory cytokine TNF-α. A foundational cytotoxicity assay is also included to ensure the observed biological effects are not a consequence of cellular toxicity.

I. Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[5] Therefore, the initial characterization of this compound should involve a direct assessment of its inhibitory activity against both COX-1 and COX-2 isoforms to determine its potency and selectivity.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol utilizes a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX activity.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Positive controls: SC-560 (selective COX-1 inhibitor)[5], celecoxib (selective COX-2 inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement A Prepare serial dilutions of This compound and control inhibitors C Add assay buffer, enzyme solutions, and inhibitors to 96-well plate A->C B Prepare enzyme solutions: COX-1 and COX-2 with Heme B->C D Pre-incubate at 37°C for 10 minutes C->D E Initiate reaction by adding Arachidonic Acid and TMPD D->E F Incubate at 37°C for 5 minutes E->F G Measure absorbance at 590 nm F->G

Figure 1: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive controls, SC-560 and celecoxib.

  • Enzyme Preparation: On the day of the assay, prepare the COX-1 and COX-2 enzyme solutions in the assay buffer containing heme, according to the manufacturer's instructions.

  • Assay Plate Setup: To a 96-well plate, add the following in triplicate:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of the appropriate enzyme solution (COX-1 or COX-2)

    • 10 µL of the diluted this compound or control inhibitor.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well to initiate the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 5 minutes. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Expected Data Output:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
SC-560 (Control)~0.009>6.3>700
Celecoxib (Control)>10~0.04<0.004

II. Cellular Assays for Inflammatory Response

While direct enzyme inhibition assays are crucial, it is equally important to assess the compound's activity in a more physiologically relevant cellular context.

Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Indomethacin (non-selective COX inhibitor, positive control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Experimental Workflow:

cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in a 24-well plate B Incubate for 24 hours A->B C Pre-treat cells with This compound or Indomethacin for 1 hour B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Measure PGE2 concentration using an ELISA kit F->G

Figure 2: Workflow for the cellular PGE2 production assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and COX-2 expression.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

Given that phenylacetic acid has been reported to induce ROS production[6], this assay will determine if this compound shares this property.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • This compound

  • Rosup (positive control for ROS induction)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

  • DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells again and then treat with various concentrations of this compound or the positive control, Rosup.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to ROS production.

Protocol 4: TNF-α Secretion Assay

This assay will evaluate the effect of the compound on the secretion of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control for inhibition of TNF-α secretion)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

III. Cytotoxicity Assessment

It is essential to determine if any observed effects of this compound are due to its specific biological activity rather than general cytotoxicity.

Protocol 5: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cell line used in the cellular assays (e.g., RAW 264.7 or HUVECs)

  • Complete growth medium

  • This compound

  • Triton X-100 (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound or Triton X-100 for 24 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization buffer E->F G Incubate for 2 hours with shaking F->G H Measure absorbance at 570 nm G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the positive control, Triton X-100, for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion and Forward Look

The successful execution of these in vitro assays will provide a robust initial pharmacological profile of this compound. The data generated will elucidate its potential as a COX inhibitor, its selectivity for COX-1 versus COX-2, and its broader effects on key inflammatory mediators and cellular health. These findings will be instrumental in guiding future preclinical development, including further mechanistic studies and in vivo efficacy and safety evaluations.

References

Application Notes and Protocols for Testing 2-(Difluoromethoxy)phenylacetic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory and analgesic efficacy of 2-(Difluoromethoxy)phenylacetic acid, a novel phenylacetic acid derivative. The compound is hypothesized to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The following protocols describe established and validated animal models sensitive to COX inhibitors.

Signaling Pathway: Arachidonic Acid Cascade and NSAID Inhibition

This compound is postulated to inhibit the conversion of arachidonic acid to pro-inflammatory prostaglandins by targeting COX enzymes. The following diagram illustrates this proposed mechanism of action.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Drug Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation\nPain\nFever PLA2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 5-LOX 5-Lipoxygenase This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Models for Efficacy Testing

The following are detailed protocols for widely used preclinical animal models to assess anti-inflammatory and analgesic properties.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is a hallmark for evaluating acute inflammation and is sensitive to COX inhibitors.[1][2]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_treat Treatment cluster_induce Induction cluster_measure Measurement acclimatization Acclimatization (1 week) fasting Fasting (12 hours) acclimatization->fasting grouping Animal Grouping (n=6-8/group) fasting->grouping dosing Administer Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) or Vehicle/Reference Drug grouping->dosing carrageenan Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw dosing->carrageenan plethysmometer Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours carrageenan->plethysmometer

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.

  • Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 5 mg/kg or Celecoxib 30 mg/kg), and this compound treated groups at various doses. Fast animals for 12 hours before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and the percentage inhibition of edema for each treated group compared to the vehicle control group.

Quantitative Data Summary (for comparison):

TreatmentDose (mg/kg)RouteMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)Reference
Indomethacin5i.p.~70-803-5[3][4]
Celecoxib30p.o.~50-603-5[5][6]
Naproxen15p.o.~733[4]
Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model assesses peripheral analgesic activity by inducing visceral pain.[7][8][9]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_treat Treatment cluster_induce Induction cluster_observe Observation acclimatization Acclimatization (1 week) grouping Animal Grouping (n=6-8/group) acclimatization->grouping dosing Administer Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) or Vehicle/Reference Drug grouping->dosing acetic_acid Inject 0.6-1% Acetic Acid (10 mL/kg, i.p.) dosing->acetic_acid counting Count Number of Writhes for 15-20 minutes acetic_acid->counting

Caption: Workflow for the acetic acid-induced writhing test.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac sodium 10 mg/kg or Indomethacin 10 mg/kg), and this compound treated groups.

  • Drug Administration: Administer the test compound, vehicle, or positive control (p.o. or i.p.) 30-60 minutes before the injection of acetic acid.

  • Induction of Writhing: Inject 0.6-1% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (abdominal constrictions and stretching of hind limbs) over a period of 15-20 minutes, typically starting 5 minutes after the injection.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups compared to the vehicle control.

Quantitative Data Summary (for comparison):

TreatmentDose (mg/kg)RouteInhibition of Writhing (%)Reference
Diclofenac Sodium10p.o.~58-75[10][11]
Indomethacin10i.p.~70-80[12]
Folic Acid30i.p.~60[12]
Formalin Test in Mice (Analgesic)

This model is unique as it allows for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain.[13][14]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_treat Treatment cluster_induce Induction cluster_observe Observation acclimatization Acclimatization (30 min in chamber) grouping Animal Grouping (n=6-8/group) acclimatization->grouping dosing Administer Test Compound (e.g., 10, 30, 100 mg/kg, p.o.) or Vehicle/Reference Drug grouping->dosing formalin Inject 20 µL of 2.5% Formalin into dorsal surface of right hind paw dosing->formalin licking_time Record Licking/Biting Time Phase I: 0-5 min Phase II: 15-30 min formalin->licking_time

Caption: Workflow for the formalin test.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: Place mice individually in transparent observation chambers for 30 minutes to acclimatize to the testing environment.

  • Grouping: Randomly assign animals to experimental groups: Vehicle control, positive control (e.g., Morphine for both phases, Celecoxib for the late phase), and this compound treated groups.

  • Drug Administration: Administer the test substance, vehicle, or positive control 30 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution (in saline) into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.[14]

  • Data Analysis: Calculate the mean licking/biting time for each phase and for each group. Determine the percentage inhibition of nociceptive behavior for the treated groups compared to the vehicle control for each phase.

Quantitative Data Summary (for comparison):

TreatmentDose (mg/kg)RouteInhibition in Phase I (%)Inhibition in Phase II (%)Reference
Morphine5-10s.c.Significant InhibitionSignificant Inhibition[14]
Indomethacin10p.o.No significant effectSignificant Inhibition[14]
Celecoxib50p.o.No significant effectSignificant Inhibition[6]

Disclaimer: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with the utmost consideration for animal welfare. The dosages provided in the tables are for comparative purposes and may need to be optimized for this compound based on its pharmacokinetic and pharmacodynamic properties.

References

Application Note: A Scalable and Robust Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-(difluoromethoxy)phenylacetic acid, a critical building block in the development of advanced pharmaceutical agents. The described protocol is designed for robustness, safety, and high yield, addressing the common challenges associated with the introduction of the difluoromethoxy moiety on an industrial scale. We present a multi-step synthetic route commencing from the readily available 2-hydroxyphenylacetic acid, proceeding through an ester intermediate to ensure high efficiency and simplify purification. The core of the process is a well-controlled difluoromethylation of a phenolic hydroxyl group using sodium 2-chloro-2,2-difluoroacetate. This document offers detailed, step-by-step protocols, process optimization insights, safety protocols, and supporting analytical data, intended for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

This compound is a highly valued intermediate in medicinal chemistry. The difluoromethoxy (-OCF₂H) group is a bioisostere of both hydroxyl and methoxy groups, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. However, the introduction of this motif presents significant challenges in a manufacturing environment, requiring careful control of reaction conditions and handling of specialized reagents.

The synthetic strategy detailed herein is based on a three-step sequence designed for scalability and process control:

  • Esterification: Protection of the carboxylic acid functionality of 2-hydroxyphenylacetic acid as its methyl ester. This prevents undesirable side reactions with the basic conditions of the subsequent difluoromethylation step.

  • Difluoromethylation: The key transformation involving the O-alkylation of the phenolic hydroxyl group with a difluorocarbene precursor. This is the most critical step, demanding precise control of temperature and reagent addition.

  • Hydrolysis: Saponification of the methyl ester to yield the final this compound product.

This approach ensures that each transformation is high-yielding and that intermediates and the final product can be purified effectively through standard industrial techniques like extraction and crystallization.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each major stage is designed to be a self-contained unit operation, allowing for clear in-process controls and quality checks before proceeding to the next step.

G cluster_0 PART 1: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate cluster_1 PART 2: Difluoromethylation cluster_2 PART 3: Hydrolysis & Isolation A 2-Hydroxyphenylacetic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 2-(2-hydroxyphenyl)acetate B->C D Methyl 2-(2-hydroxyphenyl)acetate E Difluoromethylation (ClCF₂CO₂Na, K₂CO₃, DMF) D->E F Methyl 2-(2-(difluoromethoxy)phenyl)acetate E->F G Methyl 2-(2-(difluoromethoxy)phenyl)acetate H Saponification (NaOH, H₂O/MeOH) G->H I Work-up & Acidification (HCl) H->I J Crystallization I->J K Final Product: This compound J->K

Caption: Overall workflow for the three-part synthesis of the target compound.

Detailed Protocols and Methodologies

Part 1: Esterification of 2-Hydroxyphenylacetic Acid

Rationale: The protection of the carboxylic acid as a methyl ester is crucial to prevent its deprotonation under the basic conditions of the difluoromethylation step, which would otherwise lead to unwanted side reactions and complicate purification. Fischer esterification is a classic, cost-effective method suitable for large-scale production.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (1.0 kg scale)MolesMolar Ratio
2-Hydroxyphenylacetic Acid152.151.00 kg6.571.0
Methanol (MeOH)32.045.0 L-Solvent
Sulfuric Acid (H₂SO₄, 98%)98.0864.5 mL1.200.18

Protocol:

  • Charge a suitable, clean, and dry reactor with methanol (5.0 L).

  • Begin stirring and add 2-hydroxyphenylacetic acid (1.00 kg, 6.57 mol).

  • Cool the resulting slurry to 0-5 °C using a chiller.

  • Slowly add concentrated sulfuric acid (64.5 mL) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Dilute the residue with ethyl acetate (6.0 L) and wash sequentially with water (2 x 2.0 L), saturated sodium bicarbonate solution (2 x 2.0 L), and finally brine (1.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(2-hydroxyphenyl)acetate as an oil. The product is typically used in the next step without further purification.

    • Expected Yield: 90-95%

    • Purity (HPLC): >98%

Part 2: Difluoromethylation of Methyl 2-(2-hydroxyphenyl)acetate

Rationale: This key step utilizes sodium 2-chloro-2,2-difluoroacetate as a stable and commercially available precursor to difluorocarbene (:CF₂).[1] In a polar aprotic solvent like DMF, thermal decarboxylation generates the carbene, which is trapped by the phenoxide formed in situ by the reaction of the starting material with a base (potassium carbonate).[2]

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack A ClCF₂CO₂⁻ Na⁺ B :CF₂ (Difluorocarbene) A->B Heat (Δ) - CO₂ - NaCl D Ar-OCF₂⁻ C Ar-O⁻ K⁺ (Phenoxide) C->B Attack E Ar-OCF₂H D->E + H⁺ source

Caption: Simplified mechanism for O-difluoromethylation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (based on 1.0 kg SM)MolesMolar Ratio
Methyl 2-(2-hydroxyphenyl)acetate166.171.09 kg (crude)6.571.0
Sodium 2-chloro-2,2-difluoroacetate152.462.00 kg13.12.0
Potassium Carbonate (K₂CO₃), fine powder138.211.82 kg13.12.0
N,N-Dimethylformamide (DMF)73.096.0 L-Solvent

Protocol:

  • Charge a reactor equipped with a powerful mechanical stirrer, condenser, and nitrogen inlet with DMF (6.0 L), methyl 2-(2-hydroxyphenyl)acetate (1.09 kg, 6.57 mol), and potassium carbonate (1.82 kg, 13.1 mol).

  • Stir the suspension vigorously under a nitrogen atmosphere.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.00 kg, 13.1 mol) portion-wise over 30-45 minutes.

  • Heat the reaction mixture to 90-100 °C and maintain for 8-12 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (20 L) and extract with methyl tert-butyl ether (MTBE) (3 x 5 L).

  • Combine the organic layers and wash with water (3 x 4 L) and brine (2 L) to remove residual DMF.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 2-(2-(difluoromethoxy)phenyl)acetate.

    • Expected Yield: 75-85%

    • Purity (HPLC): >95%

Part 3: Saponification and Final Product Isolation

Rationale: The final step is a standard ester hydrolysis (saponification) using sodium hydroxide to yield the sodium salt of the target acid, followed by acidification to precipitate the final product. Crystallization is employed for final purification.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (based on previous step)MolesMolar Ratio
Methyl 2-(2-(difluoromethoxy)phenyl)acetate216.181.20 kg (crude)5.551.0
Sodium Hydroxide (NaOH)40.000.33 kg8.331.5
Methanol (MeOH)32.044.0 L-Co-solvent
Water (H₂O)18.024.0 L-Co-solvent
Hydrochloric Acid (HCl, 37%)36.46As needed-For pH adjustment

Protocol:

  • Dissolve the crude methyl 2-(2-(difluoromethoxy)phenyl)acetate (1.20 kg, 5.55 mol) in a mixture of methanol (4.0 L) and water (4.0 L) in a reactor.

  • Add sodium hydroxide (0.33 kg, 8.33 mol) and heat the mixture to 50-60 °C for 2-3 hours.

  • IPC: Monitor the hydrolysis by HPLC until the ester starting material is fully consumed.

  • Cool the reaction to room temperature and concentrate under vacuum to remove the methanol.

  • Dilute the remaining aqueous solution with water (5.0 L) and wash with MTBE (2 x 2.0 L) to remove any non-polar impurities.

  • Cool the aqueous layer to 0-5 °C and slowly add concentrated HCl with vigorous stirring to adjust the pH to 1-2.

  • A white precipitate will form. Continue stirring at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Filter the solid product, wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Overall Yield (from 2-hydroxyphenylacetic acid): 60-70%

    • Final Purity (HPLC): >99.0%

    • Appearance: White crystalline solid

Safety and Hazard Management

Scaling up chemical reactions requires a rigorous approach to safety. All operations should be conducted following a thorough risk assessment.[2]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[3]

  • Ventilation: All steps should be performed in a well-ventilated fume hood or a contained reactor system to avoid inhalation of vapors or dust.[3]

  • Difluoromethylation Reaction:

    • Gas Evolution: The decarboxylation of sodium 2-chloro-2,2-difluoroacetate releases CO₂. The reactor must be vented properly to avoid pressure build-up.

    • Exotherm Potential: While the reaction is typically endothermic, monitoring the internal temperature is crucial. Ensure adequate cooling capacity is available.

  • Acid/Base Handling: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Use appropriate handling procedures, including designated dispensing areas and spill kits.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations. Aqueous and organic waste streams should be segregated.[2]

References

Application Notes: The Strategic Utility of 2-(Difluoromethoxy)phenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Difluoromethoxy)phenylacetic acid is a valuable and versatile building block in modern medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, it serves as a key synthetic intermediate for introducing the 2-(difluoromethoxy)phenyl motif into more complex drug candidates.[1][2][3] The strategic incorporation of this moiety is driven by the unique and advantageous physicochemical properties conferred by the difluoromethoxy (-OCHF₂) group, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]

Physicochemical and Pharmacokinetic Advantages of the Difluoromethoxy Group

The -OCHF₂ group offers a nuanced profile that medicinal chemists can leverage to overcome common drug development challenges:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] Replacing a metabolically labile group, such as a methoxy (-OCH₃) group which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and reduce clearance.[4]

  • Modulation of Lipophilicity: The -OCHF₂ group moderately increases lipophilicity (logP), falling between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[4][5] This allows for fine-tuning of a compound's solubility and permeability, which are critical for oral absorption and distribution.

  • Bioisosterism and Target Engagement: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[4][5] This enables the maintenance of crucial interactions with a biological target while improving metabolic stability.

  • Electronic Effects: As a weakly electron-withdrawing group, the -OCHF₂ substituent can influence the pKa of nearby functional groups, which can be used to modulate target binding affinity or pharmacokinetic properties.[6]

Therapeutic Applications of Derivatives

The this compound scaffold is relevant to the synthesis of compounds targeting a wide range of diseases. Phenylacetic acid derivatives are foundational to numerous established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[2][7] The incorporation of the difluoromethoxy group has been successfully utilized in drugs such as:

  • Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potency and metabolic stability.[5]

  • Pantoprazole: A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[5]

Quantitative Data of Biologically Active Derivatives

The following tables summarize biological data for compounds synthesized using scaffolds related to this compound, demonstrating the potency that can be achieved.

Table 1: In Vitro Inhibitory Activity of Phenylacetic Acid Derivatives as Dual COX/5-LOX Inhibitors [8]

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
9a 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid>1000.210.28
12a 3-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid>1000.361.1
15a 4-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid>1000.190.8
Celecoxib Reference Drug>1000.04>100

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 896-902.[8]

Table 2: Anti-proliferative Activity (GI₅₀) of 2-Difluoromethoxy Estratriene Derivatives [9]

Compound IDMCF-7 GI₅₀ (µM)MDA MB-231 GI₅₀ (µM)
9 (Diol)2.603.03
10 (Bis-sulfamate)0.280.74
11 (Phenol)>10>10
12 (Sulfamate)1.802.20

Data represent the mean concentration that caused 50% growth inhibition (GI₅₀). Adapted from Journal of Medicinal Chemistry, 2011, 54(22), 7845-7857.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent, a common and fundamental reaction in medicinal chemistry.[10][11][12]

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware.

Procedure:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution, add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the application of this compound derivatives.

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization start 2-(Difluoromethoxy) phenylacetic acid coupling Amide Coupling (See Protocol 1) start->coupling Primary/Secondary Amine library Library of Novel Amide Derivatives coupling->library primary_assay Primary Screening (e.g., Enzyme Inhibition Assay) library->primary_assay Test Compounds hit_id Hit Identification (Potency & Selectivity) primary_assay->hit_id secondary_assay Secondary Assay (Cell-based Activity) hit_id->secondary_assay adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) secondary_assay->adme in_vivo In Vivo Efficacy (Animal Model) adme->in_vivo Promising Hits lead Lead Candidate in_vivo->lead

Caption: A generalized workflow for the synthesis and screening of drug candidates derived from this compound.

G cluster_pathway Phosphodiesterase 4 (PDE4) Signaling Pathway ATP ATP AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediator Synthesis CREB->Inflammation Reduces Roflumilast Roflumilast (Derivative) Roflumilast->PDE4 Inhibits

Caption: The inhibitory action of a Roflumilast-type drug on the PDE4 signaling pathway, a target for anti-inflammatory therapy.[5]

References

Application Notes and Protocols for the Design of Novel Inhibitors Using 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(Difluoromethoxy)phenylacetic acid as a scaffold for the design and synthesis of novel inhibitors targeting key enzymes implicated in inflammation and cancer. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and data presentation for inhibitors of Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Tubulin, and Steroid Sulfatase (STS).

Introduction

This compound is an attractive starting material for the development of therapeutic agents. The difluoromethoxy group can enhance metabolic stability and binding affinity of drug candidates. This scaffold has been successfully incorporated into molecules targeting various enzymes, demonstrating its potential in drug discovery.

Synthetic Pathways for Inhibitor Development

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a diverse range of derivatives, primarily through the formation of amides and esters.

General Amide Synthesis

A common method for the synthesis of amide derivatives involves the activation of the carboxylic acid followed by reaction with a desired amine.

G cluster_0 Amide Synthesis Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) Start->Activation Activating Agent Intermediate Activated Intermediate (e.g., Acyl Chloride, Activated Ester) Activation->Intermediate Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 2-(Difluoromethoxy)phenylacetamide Derivative Coupling->Product

Caption: General workflow for the synthesis of amide derivatives.

General Ester Synthesis

Ester derivatives can be readily synthesized through Fischer esterification or by reacting the activated carboxylic acid with an alcohol.

G cluster_0 Ester Synthesis Workflow Start This compound Method1 Fischer Esterification Start->Method1 Method2 Carboxylic Acid Activation Start->Method2 Esterification Esterification Method1->Esterification Intermediate Activated Intermediate Method2->Intermediate Alcohol Alcohol (R-OH) Alcohol->Method1 Alcohol->Esterification Intermediate->Esterification Product 2-(Difluoromethoxy)phenylacetate Ester Esterification->Product

Caption: General workflow for the synthesis of ester derivatives.

Biological Targets and Signaling Pathways

COX-2 and 5-LOX in Inflammation

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Dual inhibition of these enzymes is a promising strategy for the development of potent anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX2 COX-2 AA->COX2 5LOX 5-LOX AA->5LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes 5LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor Dual COX-2/5-LOX Inhibitor Inhibitor->COX2 Inhibitor->5LOX

Caption: Dual inhibition of COX-2 and 5-LOX in inflammation.

Tubulin and Steroid Sulfatase in Cancer

Microtubules, polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis. Steroid sulfatase (STS) is involved in the production of active estrogens, which can promote the growth of hormone-dependent cancers. Inhibition of STS is therefore a valid therapeutic strategy.

G cluster_1 Cancer Cell Proliferation Pathways cluster_tubulin Tubulin Polymerization cluster_sts Steroid Sulfatase Pathway Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Proliferation1 Cell Proliferation Mitosis->Proliferation1 TubulinInhibitor Tubulin Inhibitor TubulinInhibitor->Microtubules E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS E1 Estrone (E1) STS->E1 ER Estrogen Receptor E1->ER Proliferation2 Cell Proliferation ER->Proliferation2 STSInhibitor STS Inhibitor STSInhibitor->STS

Caption: Inhibition of Tubulin and Steroid Sulfatase in cancer.

Quantitative Data of Representative Inhibitors

The following tables summarize the biological activity of representative inhibitors containing a 2-difluoromethoxy phenyl moiety. These compounds are 2-difluoromethoxy-substituted estratriene sulfamates and serve as examples of the potential of this scaffold.[1]

Table 1: Anti-proliferative Activity

Compound IDTarget Cell LineGI50 (µM)
10 MCF-70.28
10 MDA-MB-2310.74
11 MCF-72.6
11 MDA-MB-2313.03
12 MCF-7>10
12 MDA-MB-231>10

Table 2: Tubulin Polymerization Inhibition

Compound IDIC50 (µM)
10 3.9
11 >10
12 >10

Table 3: Steroid Sulfatase (STS) Inhibition

Compound IDAssay TypeIC50 (nM)
10 JEG-3 cell lysate44
10 JEG-3 whole cells3.7
11 JEG-3 cell lysate75
11 JEG-3 whole cells55
12 JEG-3 cell lysate63
12 JEG-3 whole cells48

Detailed Experimental Protocols

Synthesis Protocol: General Amide Coupling

This protocol describes a general method for the synthesis of an amide derivative from this compound and an amine.

Materials:

  • This compound

  • Amine of interest

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric inhibitor screening kit.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compounds

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare test compounds and positive control by diluting to the desired concentrations in COX Assay Buffer.

  • In a 96-well plate, add COX Assay Buffer, COX Cofactor, and COX-2 enzyme to each well.

  • Add the test compounds or positive control to the respective wells. Add assay buffer to the enzyme control wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Add the COX Probe to all wells.

  • Initiate the reaction by adding Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

In Vitro 5-LOX Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric inhibitor screening kit.

Materials:

  • Human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate

  • Test compounds

  • Positive control (e.g., Zileuton)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare test compounds and positive control by diluting to the desired concentrations in LOX Assay Buffer.

  • In a 96-well plate, add LOX Assay Buffer and 5-LOX enzyme to each well.

  • Add the test compounds or positive control to the respective wells. Add assay buffer to the enzyme control wells.

  • Add the LOX Probe to all wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the LOX Substrate to all wells.

  • Immediately measure the fluorescence (Ex/Em = 500/536 nm) kinetically for 10-20 minutes at room temperature.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the inhibition of tubulin polymerization by monitoring the fluorescence of DAPI, which increases upon binding to microtubules.[1]

Materials:

  • Lyophilized porcine brain tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compounds

  • Positive control (e.g., Nocodazole)

  • Negative control (e.g., Paclitaxel)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of the test compounds, positive control, and negative control in G-PEM buffer.

  • In a pre-chilled 384-well plate, add the tubulin solution to each well.

  • Add the test compounds or controls to the respective wells.

  • Add DAPI to all wells to a final concentration of 10 µM.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Ex/Em = 360/450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of fluorescence increase.

  • Determine the IC50 value by plotting the percentage of inhibition (calculated from the area under the curve) against the logarithm of the inhibitor concentration.

Steroid Sulfatase (STS) Inhibition Assay (Whole Cell-based)

This assay measures the inhibition of STS activity in a whole-cell format using a chromogenic substrate.[1]

Materials:

  • JEG-3 human choriocarcinoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Positive control (e.g., Irosustat)

  • p-Nitrophenyl sulfate (pNPS)

  • Tris-HCl buffer (pH 7.4)

  • NaOH solution (e.g., 2 M)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed JEG-3 cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or positive control for 24 hours.

  • After treatment, wash the cells with Tris-HCl buffer.

  • Add a solution of pNPS in Tris-HCl buffer to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Stop the reaction by adding NaOH solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

References

Application Notes and Protocols for 2-(Difluoromethoxy)phenylacetic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetic acid is a synthetic organic compound that holds significant promise as a scaffold for the development of novel therapeutic agents. Its unique structural features, particularly the difluoromethoxy group at the ortho position of the phenyl ring, offer a compelling starting point for structure-activity relationship (SAR) studies. The introduction of the difluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent phenylacetic acid molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets.

These application notes provide a comprehensive overview of the potential applications of this compound in SAR studies, drawing upon existing research on related phenylacetic acid derivatives. The protocols and data presented herein are intended to serve as a guide for researchers embarking on the synthesis and evaluation of novel analogs based on this scaffold.

Potential Therapeutic Applications for SAR Studies

SAR studies involving derivatives of this compound can be directed towards a variety of therapeutic targets. Based on the activities of structurally related compounds, promising areas of investigation include:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1] The difluoromethoxy group can be explored for its potential to enhance selectivity and potency.

  • Antiviral Agents: Phenylacetic acid derivatives have been investigated as inhibitors of viral neuraminidase, an essential enzyme for the replication of influenza viruses.[2]

  • Anticancer Agents: The 2-(difluoromethoxy)phenyl moiety, when incorporated into larger molecules like estratriene derivatives, has been shown to impart anti-proliferative and anti-tubulin activity.[3][4]

  • Metabolic Disease Modulators: Phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important targets for the treatment of type 2 diabetes.[5]

  • Neurological Disorder Treatments: Derivatives of phenylacetic acid have been explored as sodium-channel blockers for potential use in epilepsy and neuroprotection.[6]

  • Antibacterial Agents: Phenylacetic acid itself and its derivatives have demonstrated bacteriostatic and antibacterial activity against various pathogens.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization start Lead Compound (this compound) design Analog Design (e.g., R-group modification) start->design synthesis Chemical Synthesis of Analogs design->synthesis in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) synthesis->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo sar SAR Analysis in_vitro->sar in_vivo->sar optimization Lead Optimization sar->optimization optimization->design Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (e.g., LTB4) hpete->leukotrienes inflammation_lox Inflammation, Chemotaxis leukotrienes->inflammation_lox inhibitor 2-(Difluoromethoxy)phenylacetic Acid Derivatives inhibitor->cox inhibitor->lox

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route 1: Difluoromethylation of 2-Hydroxyphenylacetic acid. This is a common and direct method where the hydroxyl group of 2-hydroxyphenylacetic acid is converted to a difluoromethoxy group using a difluorocarbene source.

  • Route 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile. This route involves the synthesis of the corresponding nitrile precursor, followed by hydrolysis to the carboxylic acid.

Q2: What are the most common impurities I should expect to see in my final product?

The common impurities depend on the synthetic route chosen.

  • From Route 1 (Difluoromethylation):

    • Unreacted Starting Material: 2-Hydroxyphenylacetic acid.

    • Isomeric Impurity: 4-(Difluoromethoxy)phenylacetic acid. This arises from the reaction of the difluorocarbene at the para-position of the hydroxyl group.

  • From Route 2 (Hydrolysis):

    • Incomplete Hydrolysis Product: 2-(Difluoromethoxy)phenylacetamide. This is the intermediate amide formed during the hydrolysis of the nitrile.

    • Starting Material: 2-(Difluoromethoxy)phenylacetonitrile.

Q3: What analytical techniques are recommended for purity analysis?

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of this compound and separating it from its potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. Derivatization of the carboxylic acid may be necessary to improve its volatility and peak shape.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound via Difluoromethylation of 2-Hydroxyphenylacetic acid
Potential Cause Troubleshooting Steps
Inefficient generation of difluorocarbene. Ensure the difluorocarbene precursor (e.g., sodium chlorodifluoroacetate) is of high quality and used in sufficient excess. The reaction temperature is critical for the decomposition of the precursor to the carbene; ensure the temperature is maintained as per the protocol (typically around 120°C).[4]
Suboptimal reaction conditions. The choice of base and solvent is crucial. A strong base (e.g., potassium carbonate, cesium carbonate) is required to deprotonate the phenol. A high-boiling polar aprotic solvent like DMF is often used. Ensure all reagents are dry, as water can quench the difluorocarbene.
Side reactions. The formation of the para-isomer, 4-(Difluoromethoxy)phenylacetic acid, is a common side reaction. While difficult to completely avoid, optimizing the reaction temperature and the rate of addition of the carbene precursor may influence the ortho/para ratio.
Difficult workup and product isolation. Ensure complete extraction of the product from the aqueous phase after acidification. Multiple extractions with a suitable organic solvent may be necessary. Purification by column chromatography or recrystallization may be required to isolate the pure product.
Issue 2: Presence of 2-(Difluoromethoxy)phenylacetamide Impurity after Hydrolysis
Potential Cause Troubleshooting Steps
Incomplete hydrolysis of the nitrile. The hydrolysis of nitriles to carboxylic acids requires forcing conditions. Increase the reaction time and/or the concentration of the acid or base catalyst. Strong acids like sulfuric acid or strong bases like sodium hydroxide are typically used.[5]
Reaction temperature is too low. Ensure the reaction is heated to a sufficiently high temperature (reflux) to drive the hydrolysis to completion.
Insufficient water content. Water is a reactant in the hydrolysis. Ensure there is an adequate amount of water present in the reaction mixture.

Experimental Protocols

Key Experiment: Difluoromethylation of a Phenol (General Procedure)

This protocol is a general representation of the difluoromethylation step, which is central to Route 1. This is an illustrative protocol and should be adapted and optimized for 2-hydroxyphenylacetic acid.

Materials:

  • Phenolic starting material (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as a model)

  • Cesium carbonate (or other suitable base)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Dimethylformamide (DMF), dry

  • Deionized water

  • Ethyl acetate

  • 1 M Aqueous HCl

  • Saturated sodium chloride solution

  • 10% Lithium chloride solution

Procedure:

  • In a round-bottomed flask, combine the phenolic starting material and cesium carbonate.

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add dry DMF and deionized water via syringe and begin stirring.

  • Degas the solution with nitrogen for 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120°C for 2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction to room temperature and dilute with deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium chloride solution, and 10% lithium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Key Experiment: Hydrolysis of a Benzyl Cyanide (General Procedure)

This protocol illustrates the general procedure for the hydrolysis of a nitrile to a carboxylic acid, relevant to Route 2. This is an illustrative protocol and should be adapted for 2-(difluoromethoxy)phenylacetonitrile.

Materials:

  • Benzyl cyanide derivative

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the benzyl cyanide derivative, water, and sulfuric acid.[5]

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

  • Filter the solid and wash it with water.

  • Further purification can be achieved by recrystallization from a suitable solvent.[5]

Visualizations

G cluster_route1 Route 1: Difluoromethylation cluster_route2 Route 2: Hydrolysis A 2-Hydroxyphenylacetic acid C This compound A->C Difluoromethylation D 4-(Difluoromethoxy)phenylacetic acid (Isomeric Impurity) A->D Side Reaction B Difluorocarbene Source (e.g., NaO2CCF2Cl) B->C B->D E 2-(Difluoromethoxy)phenylacetonitrile F 2-(Difluoromethoxy)phenylacetamide (Intermediate/Impurity) E->F Partial Hydrolysis G This compound F->G Complete Hydrolysis

Caption: Synthetic Routes to this compound and Common Impurities.

G cluster_workflow General Analytical Workflow for Impurity Identification start Crude Product hplc HPLC Analysis (Purity Assessment & Quantification) start->hplc gcms GC-MS Analysis (Identification of Volatile Impurities) start->gcms impurities_detected Impurities Detected? hplc->impurities_detected gcms->impurities_detected isolate Isolate Impurities (Preparative HPLC or Column Chromatography) impurities_detected->isolate Yes end Pure Product impurities_detected->end No characterize Structural Characterization (NMR, MS/MS) isolate->characterize characterize->end no_impurities Proceed to Final Product

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)phenylacetic acid. It provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and other common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process. First, the phenolic hydroxyl group of a suitable precursor, such as methyl 2-hydroxyphenylacetate, is difluoromethylated. This is often achieved using a difluorocarbene precursor like sodium 2-chloro-2,2-difluoroacetate in the presence of a base. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Q2: What are the primary side reactions to be aware of during this synthesis?

The two most significant side reactions are the hydrolysis of the difluoromethoxy group and the decarboxylation of the phenylacetic acid moiety. The stability of the difluoromethoxy group can be compromised under certain pH and temperature conditions.[1] Decarboxylation is a known side reaction for phenylacetic acids, particularly under harsh thermal or acidic conditions.

Q3: My final product shows a lower than expected fluorine content. What could be the cause?

A likely cause is the hydrolysis of the difluoromethoxy group (-OCHF₂) to a formate ester, which can be further hydrolyzed to a hydroxyl group under harsh acidic or basic conditions during the ester hydrolysis step. This side reaction is influenced by temperature, pH, and reaction time.

Q4: I am observing gas evolution during the final purification steps, even at moderate temperatures. What is likely happening?

Gas evolution, likely carbon dioxide (CO₂), suggests that the product is undergoing decarboxylation. Phenylacetic acids can be susceptible to decarboxylation, especially when heated in the presence of acid or base catalysts. This will lead to the formation of 2-(difluoromethoxy)toluene as a significant impurity.

Q5: How can I minimize the formation of side products?

To minimize hydrolysis of the difluoromethoxy group, it is recommended to use mild conditions for the ester hydrolysis, such as using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at room temperature, followed by careful acidification at low temperatures. To prevent decarboxylation, avoid excessive heating during reaction work-up and purification. Purification by recrystallization at moderate temperatures is preferable to distillation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low overall yield 1. Incomplete difluoromethylation of the starting material. 2. Significant hydrolysis of the difluoromethoxy group. 3. Product loss during work-up and purification. 4. Decarboxylation of the final product.1. Optimize the stoichiometry of the difluoromethylating agent and base. Ensure anhydrous conditions for the difluoromethylation step. 2. Employ milder conditions for the final hydrolysis step (e.g., lower temperature, shorter reaction time). 3. Ensure proper pH adjustment during extraction and minimize the number of purification steps. 4. Avoid high temperatures during the final work-up and purification.
Presence of an impurity at a lower molecular weight, lacking the carboxylic acid group. The product has undergone decarboxylation. The impurity is likely 2-(difluoromethoxy)toluene.Purify the product using column chromatography or recrystallization. In future syntheses, avoid excessive heating, especially after the acidification step.
NMR spectrum shows a singlet around 8 ppm and a reduced integration for the -OCHF₂ proton. Hydrolysis of the difluoromethoxy group to a formyl group (-CHO) or a hydroxyl group (-OH) has occurred.Use milder hydrolysis conditions for the ester cleavage. Monitor the reaction progress carefully to avoid prolonged exposure to harsh pH.
Product appears oily or does not crystallize properly. Presence of impurities, such as the decarboxylated product or unreacted starting ester, which can act as a eutectic contaminant.Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Quantitative Data Summary

The following table provides an illustrative summary of expected versus problematic yields and impurity levels. Actual results may vary depending on specific experimental conditions.

ParameterExpected ResultResult with Predominant HydrolysisResult with Predominant Decarboxylation
Overall Yield > 80%< 50%< 60%
Purity (by HPLC) > 98%70-80% (with 2-hydroxyphenylacetic acid as a major impurity)80-90% (with 2-(difluoromethoxy)toluene as a major impurity)
¹H NMR Integrity Clean spectrum with expected peaks and integrations.Appearance of a peak for a phenolic -OH and disappearance of the -OCHF₂ signal.Appearance of a methyl singlet for the toluene derivative and disappearance of the methylene singlet of the acetic acid moiety.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(Difluoromethoxy)phenylacetate

This procedure is based on established methods for the difluoromethylation of phenols.[2]

  • To a solution of methyl 2-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equivalents) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(difluoromethoxy)phenylacetate.

Step 2: Hydrolysis to this compound

This procedure employs mild conditions to minimize side reactions.

  • Dissolve methyl 2-(difluoromethoxy)phenylacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 2-3 with cold, dilute hydrochloric acid (e.g., 1 M HCl) while keeping the temperature below 10 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Visualizations

Synthesis_Pathway Start Methyl 2-hydroxyphenylacetate Intermediate Methyl 2-(difluoromethoxy)phenylacetate Start->Intermediate 1. Base (Cs₂CO₃) 2. ClCF₂CO₂Na, DMF Product This compound Intermediate->Product LiOH, THF/H₂O then H₃O⁺

Figure 1. Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction Product cluster_hydrolysis Hydrolysis Side Product cluster_decarboxylation Decarboxylation Side Product Product This compound Hydrolysis_Product 2-Hydroxyphenylacetic acid Product->Hydrolysis_Product Harsh acidic or basic conditions Decarboxylation_Product 2-(Difluoromethoxy)toluene Product->Decarboxylation_Product Heat or strong acid

Figure 2. Potential side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_NMR Analyze ¹H and ¹⁹F NMR Spectra Start->Check_NMR Check_MS Analyze Mass Spectrum Start->Check_MS Hydrolysis_Signal Phenolic -OH or -CHO signal present? Reduced -OCHF₂ signal? Check_NMR->Hydrolysis_Signal Decarboxylation_Signal Absence of -CH₂COOH signals? Presence of -CH₃ signal? Check_NMR->Decarboxylation_Signal SM_Impurity Signals for starting ester present? Check_MS->SM_Impurity Hydrolysis_Conclusion Hydrolysis of -OCHF₂ group occurred. Hydrolysis_Signal->Hydrolysis_Conclusion Yes Decarboxylation_Conclusion Decarboxylation occurred. Decarboxylation_Signal->Decarboxylation_Conclusion Yes Incomplete_Reaction Incomplete ester hydrolysis. SM_Impurity->Incomplete_Reaction Yes Solution_Mild_Hydrolysis Use milder hydrolysis conditions. Hydrolysis_Conclusion->Solution_Mild_Hydrolysis Solution_Avoid_Heat Avoid excessive heat in work-up. Decarboxylation_Conclusion->Solution_Avoid_Heat Solution_Increase_Time Increase reaction time or temperature moderately. Incomplete_Reaction->Solution_Increase_Time

Figure 3. Troubleshooting workflow for identifying side reactions.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Difluoromethoxy)phenylacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic pathway. Two primary routes are considered:

  • Pathway A: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile.

  • Pathway B: Carboxylation of a 2-(Difluoromethoxy)benzyl Grignard Reagent.

Pathway A: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

Issue 1: Low Yield of 2-(Difluoromethoxy)phenylacetonitrile from 2-(Difluoromethoxy)benzyl Bromide

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the cyanide salt (e.g., NaCN or KCN) is fully dissolved. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reactivity, especially in a biphasic system. - Increase reaction time or temperature, monitoring for potential decomposition.
Side Reactions - Elimination reactions can compete with substitution. Use a less hindered cyanide source if possible. - The presence of water can lead to the formation of 2-(difluoromethoxy)benzyl alcohol. Ensure all reagents and solvents are anhydrous.
Decomposition of Starting Material - 2-(Difluoromethoxy)benzyl bromide can be sensitive to moisture and heat. Store it under anhydrous conditions and use it promptly after preparation or purification.

Issue 2: Low Yield of this compound during Hydrolysis

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - For acidic hydrolysis (e.g., with H₂SO₄), ensure a sufficient excess of acid and adequate heating time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting nitrile and the intermediate amide. - For basic hydrolysis (e.g., with NaOH or KOH), higher temperatures and longer reaction times may be necessary. The intermediate, 2-(difluoromethoxy)phenylacetamide, may be slow to hydrolyze.
Formation of Byproducts - Under harsh acidic conditions, decarboxylation of the final product can occur. Use the minimum effective temperature and reaction time. - The difluoromethoxy group may be sensitive to strong acids or bases at high temperatures. A milder, two-step hydrolysis (conversion to amide, then to acid) might improve the yield.
Difficult Product Isolation - Ensure complete acidification of the reaction mixture after basic hydrolysis to precipitate the carboxylic acid. Check the pH with a meter. - The product may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Pathway B: Carboxylation of 2-(Difluoromethoxy)benzyl Grignard Reagent

Issue 1: Failure to Form or Low Yield of Grignard Reagent

Potential Cause Troubleshooting Steps
Presence of Moisture - Grignard reactions are extremely sensitive to water. Ensure all glassware is oven-dried, and all solvents (typically diethyl ether or THF) are anhydrous. Use of a drying tube is essential.
Inactive Magnesium - Use freshly crushed or ground magnesium turnings to expose a fresh surface. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.
Side Reactions (Wurtz Coupling) - Slow, dropwise addition of the 2-(difluoromethoxy)benzyl bromide to the magnesium suspension can minimize the formation of the Wurtz coupling byproduct (1,2-bis(2-(difluoromethoxy)phenyl)ethane).

Issue 2: Low Yield of Carboxylic Acid after Carboxylation

Potential Cause Troubleshooting Steps
Inefficient Carboxylation - Use a large excess of freshly crushed dry ice (solid CO₂) to ensure the Grignard reagent reacts with CO₂ rather than other electrophiles. - Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to maintain a high concentration of CO₂.
Reaction with Unreacted Starting Material - Ensure the formation of the Grignard reagent is complete before adding it to the carbon dioxide.
Product Loss During Workup - After quenching with aqueous acid, ensure the pH is sufficiently low to fully protonate the carboxylate salt. - Perform multiple extractions of the aqueous layer with an organic solvent to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor is 2-(difluoromethoxy)phenol. This can be synthesized by the difluoromethylation of a suitable 2-hydroxyphenyl derivative. From 2-(difluoromethoxy)phenol, the synthesis typically proceeds through the formation of a benzyl halide, such as 2-(difluoromethoxy)benzyl bromide.

Q2: Which synthetic route generally gives a higher yield?

A2: Both Pathway A (nitrile hydrolysis) and Pathway B (Grignard carboxylation) are viable. The choice often depends on the available equipment, reagents, and the researcher's experience. Grignard reactions (Pathway B) can provide high yields but require strictly anhydrous conditions. Nitrile hydrolysis (Pathway A) is often more robust but may require harsh conditions that can lead to byproduct formation. For analogous benzyl cyanides, yields of over 80% have been reported for the hydrolysis step.

Q3: Are there any specific safety precautions I should take?

A3: Yes. When working with cyanide salts (Pathway A), extreme caution is necessary as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and an appropriate cyanide antidote kit should be readily available. Grignard reagents (Pathway B) are highly reactive and can ignite in the presence of air or moisture. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.

Q5: What are the expected spectroscopic signatures of this compound?

A5: In ¹H NMR, you would expect to see signals for the aromatic protons, a singlet for the benzylic CH₂ group, and a triplet for the OCHF₂ group (due to coupling with the two fluorine atoms). The ¹³C NMR would show corresponding signals, including a triplet for the difluoromethoxy carbon. In mass spectrometry, the molecular ion peak would correspond to the molecular weight of the compound (202.15 g/mol ).

Data Presentation

The following table summarizes typical yields for key reaction steps in the synthesis of phenylacetic acid derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Starting Material Product Reported Yield (Analogous Compounds) Reference
Bromination 2,6-Difluorotoluene2,6-Difluorobenzyl bromide86-90%Patent CN102070398A
Nitrile Formation Benzyl ChlorideBenzyl Cyanide>90%General textbook knowledge
Nitrile Hydrolysis Benzyl CyanidePhenylacetic Acid~80%PrepChem.com
Grignard Carboxylation Phenylmagnesium BromideBenzoic AcidHigh yields reportedGeneral textbook knowledge

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)benzyl Bromide

This protocol is adapted from the synthesis of analogous benzyl bromides.

  • To a solution of 2-(difluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-(difluoromethoxy)benzyl bromide, which can be purified by distillation or chromatography if necessary.

Protocol 2: Pathway A - Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile
  • Dissolve 2-(difluoromethoxy)phenylacetonitrile in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it into a beaker of crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain pure this compound.

Protocol 3: Pathway B - Carboxylation of 2-(Difluoromethoxy)benzyl Grignard Reagent
  • Under an inert atmosphere, add magnesium turnings to a flask containing anhydrous diethyl ether or THF.

  • Slowly add a solution of 2-(difluoromethoxy)benzyl bromide in the anhydrous solvent to initiate the formation of the Grignard reagent. The reaction may need gentle heating to start.

  • Once the magnesium has been consumed, cool the Grignard solution in an ice-salt bath.

  • In a separate flask, place a large excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Visualizations

experimental_workflow_A start 2-(Difluoromethoxy)benzyl Bromide step1 Cyanide Substitution (e.g., NaCN in DMSO) start->step1 intermediate 2-(Difluoromethoxy)phenylacetonitrile step1->intermediate step2 Hydrolysis (e.g., H2SO4, H2O, heat) intermediate->step2 end This compound step2->end

Caption: Synthetic Pathway A: Nitrile Hydrolysis.

experimental_workflow_B start 2-(Difluoromethoxy)benzyl Bromide step1 Grignard Formation (Mg, anhydrous ether) start->step1 intermediate 2-(Difluoromethoxy)benzyl Magnesium Bromide step1->intermediate step2 Carboxylation (1. CO2 (s), 2. H3O+) intermediate->step2 end This compound step2->end

Caption: Synthetic Pathway B: Grignard Carboxylation.

troubleshooting_logic start Low Yield Observed pathway_A Pathway A: Nitrile Hydrolysis start->pathway_A pathway_B Pathway B: Grignard Carboxylation start->pathway_B check_nitrile Check Nitrile Formation Step pathway_A->check_nitrile check_hydrolysis Check Hydrolysis Step pathway_A->check_hydrolysis check_grignard Check Grignard Formation pathway_B->check_grignard check_carboxylation Check Carboxylation Step pathway_B->check_carboxylation solution1 - Anhydrous conditions? - Phase-transfer catalyst? check_nitrile->solution1 solution2 - Sufficient heat/time? - Harsh conditions causing degradation? check_hydrolysis->solution2 solution3 - Anhydrous conditions? - Mg activation? check_grignard->solution3 solution4 - Excess dry ice? - Proper workup? check_carboxylation->solution4

Caption: Troubleshooting Logic Flowchart.

Technical Support Center: Purification of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Difluoromethoxy)phenylacetic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Recrystallization
Low or No Crystal Formation - Solvent is too non-polar: The compound is insoluble even when hot.- Solvent is too polar: The compound remains soluble even at low temperatures.- Too much solvent was used: The solution is not saturated enough for crystallization to occur.[1][2]- Select an appropriate solvent: Test a range of solvents or solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature.[1] Toluene/heptane or ethyl acetate/hexane mixtures can be good starting points for fluorinated phenylacetic acids.- Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and induce crystallization.[2]
Oiling Out The melting point of the crude material is lower than the boiling point of the recrystallization solvent.[2]- Use a lower-boiling point solvent or a solvent mixture. - Add more of the primary (more soluble) solvent to lower the saturation point and then cool slowly.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.
Poor Recovery/Low Yield - Too much solvent was used. - Crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold solvent. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals The impurities were not effectively removed during the initial purification steps.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.- Perform a preliminary purification: Consider an acid-base extraction or a quick filtration through a small plug of silica gel before recrystallization.
Column Chromatography
Compound Does Not Elute from the Column - Mobile phase is too non-polar. - Compound is irreversibly adsorbed to the stationary phase. - Gradually increase the polarity of the mobile phase. For normal phase silica gel, increase the percentage of the more polar solvent (e.g., ethyl acetate in hexane). For reversed-phase, decrease the percentage of the organic solvent.- Add a modifier to the mobile phase: For silica gel chromatography of acidic compounds, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to reduce tailing and improve elution by protonating the analyte and masking active sites on the silica.[3]
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity. - Incorrect choice of stationary phase. - Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems for optimal separation.- Change the stationary phase: If separation on silica gel is poor, consider using reversed-phase (C18) chromatography.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option.[5]
Peak Tailing in HPLC Analysis Secondary interactions between the acidic compound and the stationary phase (e.g., silanol groups on silica).- Use a deactivated or end-capped column. - Adjust the mobile phase pH: For reversed-phase HPLC, adding an acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can suppress the ionization of the carboxylic acid and improve peak shape.[4]
Compound Appears to Decompose on the Column The compound is unstable on the acidic silica gel.- Deactivate the silica gel: Pre-treat the silica gel with a dilute solution of a non-volatile base like triethylamine in the mobile phase before loading the sample.- Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in purifying crude this compound?

A1: An acid-base extraction is often an effective initial purification step.[6][7] This technique separates the acidic product from neutral and basic impurities. The crude mixture is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The acidic compound is deprotonated and dissolves in the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Q2: What are some suitable recrystallization solvents for this compound?

A2: While the optimal solvent should be determined experimentally, good starting points for fluorinated aromatic carboxylic acids include solvent mixtures like toluene/heptane or ethyl acetate/hexane.[8] The goal is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid is a common setup for analyzing phenylacetic acid derivatives.[9]

Q4: What are some potential impurities I should be aware of?

A4: The impurities will depend on the synthetic route used. However, common impurities might include unreacted starting materials, byproducts from side reactions (e.g., from incomplete hydrolysis of a nitrile or ester precursor), or residual catalysts. If the synthesis involves a Grignard reaction, biphenyl-type byproducts could be present.

Q5: My purified compound has a lower melting point than expected. What could be the reason?

A5: A depressed and broadened melting point is a classic indication of impurities. Even small amounts of impurities can significantly affect the melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary to achieve the desired purity.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol provides a general procedure for the initial purification of this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the sodium salt of your product.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete extraction, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first aqueous extract.

  • Washing the Organic Layer (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). The this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Allow the solid to air dry or dry it in a vacuum oven to a constant weight.

Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale trials.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test single solvents (e.g., toluene, ethyl acetate) and mixed solvent systems (e.g., toluene/heptane, ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals to a constant weight.

Column Chromatography Protocol (Normal Phase)

This protocol describes a general procedure for purification by flash column chromatography on silica gel.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid (0.1-1%) is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradual increase in the polarity of the mobile phase (gradient elution) may be necessary to elute the product after less polar impurities have been washed off.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes expected outcomes for the purification of a closely related compound, 2,4,5-trifluorophenylacetic acid, which can serve as a benchmark.

Purification MethodPrecursorPurification StepsFinal PurityYieldReference
Recrystallization2,4,5-trifluorophenylacetic acid methyl ester1. Distillation of the methyl ester.2. Hydrolysis of the ester.3. Recrystallization from toluene and heptane.> 99% (HPLC)> 90% (for hydrolysis and recrystallization steps)[8]

Visualization

Purification_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup impurities_check Impurities Present? acid_base->impurities_check recrystallization Recrystallization purity_analysis Purity Analysis (HPLC, Melting Point) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->purity_analysis purity_analysis->recrystallization Purity < 98% (Further refinement needed) pure_product Pure Product purity_analysis->pure_product Purity ≥ 98% impurities_check->recrystallization Yes (Solid) impurities_check->column_chromatography Yes (Oily or Complex Mixture) impurities_check->pure_product No

Caption: A decision-making workflow for the purification of this compound.

References

Overcoming poor reactivity of 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the reactivity of 2-(Difluoromethoxy)phenylacetic acid in common organic synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in standard amide coupling reactions?

A1: The poor reactivity of this compound stems from the strong electron-withdrawing nature of the difluoromethoxy (-OCF₂H) group. This group decreases the nucleophilicity of the carboxylate anion, making it a weaker nucleophile. Consequently, the activation of the carboxylic acid and subsequent nucleophilic attack by an amine are less efficient compared to phenylacetic acids with electron-donating or neutral substituents. The steric hindrance from the ortho-substituent can also contribute to reduced reactivity.

Q2: What are the most common challenges encountered when working with this compound?

A2: Researchers may face the following issues:

  • Low yields: Incomplete conversion to the desired amide or ester.

  • Slow reaction rates: Reactions may require extended periods to proceed to a reasonable conversion.

  • Need for harsh reaction conditions: Higher temperatures or highly reactive reagents may be necessary, which can be incompatible with sensitive functional groups on the coupling partner.

  • Side reactions: Decomposition of starting materials or formation of unwanted byproducts under forcing conditions.

Q3: Can I use standard coupling reagents like DCC or EDC with this compound?

A3: While standard carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, they often result in low yields and long reaction times with this substrate.[1] For more efficient coupling, stronger activating agents or the addition of activating additives are recommended.

Q4: Are there specific catalysts that can improve the efficiency of amide formation with this acid?

A4: Yes, certain catalysts have been shown to be effective for the direct amidation of phenylacetic acid derivatives, particularly those with electron-withdrawing groups. For instance, Nickel(II) chloride (NiCl₂) has been used as a catalyst for the direct amidation of substituted phenylacetic acids, showing moderate to excellent yields.[2][3] Boronic acid catalysts have also been explored for challenging amidation reactions.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Low yields in amide coupling are a primary challenge with this compound. The following troubleshooting workflow can help optimize the reaction.

LowYieldTroubleshooting Start Low Amide Yield CouplingReagent Optimize Coupling Reagent Start->CouplingReagent Initial Step Additives Incorporate Additives CouplingReagent->Additives If still low Success Improved Yield CouplingReagent->Success Success Catalyst Employ a Catalyst Additives->Catalyst If still low Additives->Success Success Conditions Adjust Reaction Conditions Catalyst->Conditions If still low Catalyst->Success Success Solvent Change Solvent Conditions->Solvent If still low Conditions->Success Success Solvent->Success Success

Caption: Troubleshooting workflow for low amide coupling yield.

Troubleshooting Steps:

  • Optimize the Coupling Reagent:

    • Problem: Standard coupling reagents (e.g., DCC, EDC) may not be potent enough.

    • Solution: Switch to more powerful uronium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for coupling electron-deficient carboxylic acids and sterically hindered substrates.[4]

  • Incorporate Additives:

    • Problem: The activated intermediate may be too short-lived or not reactive enough.

    • Solution: Add activating agents like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in conjunction with your coupling reagent. These additives can form more reactive activated esters, reduce side reactions, and minimize racemization.[5]

  • Employ a Catalyst:

    • Problem: The reaction barrier is too high for uncatalyzed or reagent-mediated reactions.

    • Solution: Consider using a catalyst such as NiCl₂ for direct amidation.[2][3] This approach avoids the need for stoichiometric activating agents and can be more atom-economical.

  • Adjust Reaction Conditions:

    • Problem: The reaction kinetics are slow at room temperature.

    • Solution: Gradually increase the reaction temperature. For some challenging couplings, heating to 50-80 °C can significantly improve the reaction rate and yield. However, be mindful of the thermal stability of your substrates.

  • Change the Solvent:

    • Problem: The solvent may not be optimal for the reaction.

    • Solution: While DMF and DCM are common choices, consider switching to a less polar solvent like toluene, especially when using a catalyst like NiCl₂.[2] For some coupling reagents, aprotic polar solvents like NMP can be beneficial.

Issue 2: Incomplete Esterification

Fischer esterification of this compound can be sluggish. Here are some strategies to drive the reaction to completion.

EsterificationTroubleshooting Start Incomplete Esterification ExcessAlcohol Use Excess Alcohol Start->ExcessAlcohol WaterRemoval Remove Water Start->WaterRemoval StrongerAcid Use a Stronger Acid Catalyst ExcessAlcohol->StrongerAcid Success High Yield of Ester ExcessAlcohol->Success Success WaterRemoval->StrongerAcid WaterRemoval->Success Success AlternativeMethod Alternative Esterification Method StrongerAcid->AlternativeMethod If still incomplete StrongerAcid->Success Success AlternativeMethod->Success

Caption: Strategies to improve esterification yield.

Troubleshooting Steps:

  • Use a Large Excess of the Alcohol: To shift the equilibrium towards the product side, use the alcohol as the solvent or in a large stoichiometric excess (5-10 equivalents).

  • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.

  • Employ a Stronger Acid Catalyst: If using a catalytic amount of sulfuric acid is not effective, consider using a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH).

  • Alternative Esterification Methods:

    • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Coupling Agent-Mediated Esterification: Use a coupling reagent such as DCC with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to facilitate the esterification.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for amide and ester formation with substituted phenylacetic acids. These can serve as a baseline for optimizing reactions with this compound.

Table 1: Influence of Substituents on NiCl₂-Catalyzed Amidation of Phenylacetic Acids with Benzylamine [2][3]

EntryPhenylacetic Acid SubstituentPositionYield (%)
1H-99.2
24-NO₂para60.5
33-NO₂meta58.3
42-NO₂ortho55.6
54-Clpara92.3
62-Clortho80.2
74-OCH₃para65.7
82-OCH₃ortho50.1
92-OCF₂H (Expected) ortho ~50-60

Note: The yield for this compound is an estimation based on the trend that ortho-substituted and electron-withdrawing groups decrease the yield.

Table 2: Comparison of Coupling Reagents for a Challenging Amide Formation

Coupling Reagent/MethodAdditiveTypical Yield Range (%)Notes
EDCHOBt20-50Standard conditions, often sluggish for electron-deficient acids.[6]
HATUDIPEA70-95Highly effective for hindered and electron-deficient substrates.[4]
PyBOPDIPEA60-90Another powerful phosphonium-based reagent.[4]
Acyl Fluoride Formation-70-90In situ generation of highly reactive acyl fluoride; effective for very challenging couplings.[6]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of this compound

This protocol is designed for small-scale synthesis and can be adapted for various amines.

AmideCouplingWorkflow Start Start DissolveAcid Dissolve this compound in DMF Start->DissolveAcid AddAmine Add Amine (1.0 eq) DissolveAcid->AddAmine AddDIPEA Add DIPEA (2.0 eq) AddAmine->AddDIPEA Cool Cool to 0 °C AddDIPEA->Cool AddHATU Add HATU (1.1 eq) Cool->AddHATU Warm Warm to RT and Stir (12-24 h) AddHATU->Warm Workup Aqueous Workup Warm->Workup Purify Purify by Chromatography Workup->Purify End Obtain Amide Product Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step protocol is generally more reliable than Fischer esterification for this substrate.

Step 1: Formation of 2-(Difluoromethoxy)phenylacetyl chloride

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous DCM (Dichloromethane)

  • A catalytic amount of anhydrous DMF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of gas should cease.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Ester Formation

Materials:

  • Crude 2-(Difluoromethoxy)phenylacetyl chloride

  • Alcohol of choice

  • Anhydrous DCM or THF

  • Triethylamine or Pyridine

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • To this solution, add the alcohol (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

References

Technical Support Center: Analysis of 2-(Difluoromethoxy)phenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)phenylacetic acid. The focus is on identifying potential byproducts in common reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry and materials science. The most common reactions include:

  • Amide bond formation (Amidation): Coupling with various amines to synthesize a wide range of amide derivatives.

  • Esterification: Reaction with alcohols to produce corresponding esters.

  • Decarboxylation: Removal of the carboxylic acid group, typically under thermal or catalytic conditions.

  • Reduction of the carboxylic acid: Conversion to the corresponding alcohol, 2-(2-(Difluoromethoxy)phenyl)ethanol.

Q2: I have performed an amide coupling reaction with this compound, but my ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Besides your desired amide product, several byproducts or impurities can be present. Common culprits in amide coupling reactions include:

  • Unreacted this compound: The starting material may not have been fully consumed.

  • Residual coupling agents or their byproducts: Reagents like DCC (dicyclohexylcarbodiimide) can lead to the formation of DCU (dicyclohexylurea), which is often observed as a precipitate but can have low solubility in the NMR solvent.

  • Side products from the amine: If the amine is not pure, related impurities might be present in the final product spectrum.

  • Epimerization: If your amine is chiral, you might observe diastereomers if epimerization occurs at the stereocenter.

Q3: My esterification reaction of this compound did not go to completion. How can I identify the unreacted starting materials in the NMR spectrum?

A3: In an incomplete esterification reaction, you will likely see signals corresponding to both the starting acid and the alcohol used, in addition to your target ester. Key signals to look for are the acidic proton of the carboxylic acid (often a broad singlet at δ 10-13 ppm) and the characteristic protons of the alcohol.

Q4: I heated my reaction mixture containing this compound and now I see new aromatic signals and the disappearance of the carboxylic acid proton. What might have happened?

A4: It is likely that decarboxylation has occurred, resulting in the formation of 2-(Difluoromethoxy)toluene. You would expect to see the disappearance of the methylene (-CH₂-) signal adjacent to the carbonyl group and the appearance of a new methyl (-CH₃) signal in the aliphatic region of the ¹H NMR spectrum.

Troubleshooting Guide: Identifying Byproducts by NMR

This guide provides characteristic ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts. These values can help in the identification of impurities in your reaction mixture.

Table 1: ¹H and ¹³C NMR Data for this compound and Potential Byproducts

Compound NameStructureKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
This compound
alt text
~7.2-7.4 (m, 4H, Ar-H), ~6.6 (t, 1H, -OCHF₂), ~3.7 (s, 2H, -CH₂COOH), ~11-13 (br s, 1H, -COOH)~172 (C=O), ~148 (Ar-C-O), ~131, 129, 125, 122 (Ar-C), ~115 (t, -OCHF₂), ~39 (-CH₂COOH)
2-(Difluoromethoxy)toluene
alt text
~7.0-7.3 (m, 4H, Ar-H), ~6.5 (t, 1H, -OCHF₂), ~2.2 (s, 3H, -CH₃)~150 (Ar-C-O), ~131, 127, 124, 121 (Ar-C), ~116 (t, -OCHF₂), ~16 (-CH₃)
2-(Difluoromethoxy)benzaldehyde
alt text
~10.3 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~6.7 (t, 1H, -OCHF₂)~189 (C=O), ~152 (Ar-C-O), ~135, 130, 125, 122 (Ar-C), ~114 (t, -OCHF₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

General Procedure for Amide Coupling

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DCM, DMF), add the desired amine (1.1 eq.).

  • Add a coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

General Procedure for Fischer Esterification

  • Dissolve this compound (1.0 eq.) in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the ester by column chromatography if necessary.

  • Confirm the structure of the product using NMR, IR, and mass spectrometry.

Visualizations

Reaction_Byproduct_Identification cluster_reaction Reaction Mixture cluster_analysis Analysis cluster_outcomes Identification Reaction Reaction of This compound NMR_Analysis ¹H and ¹³C NMR Spectroscopy Reaction->NMR_Analysis Sample Preparation Data_Comparison Compare with Reference Data NMR_Analysis->Data_Comparison Spectral Data Desired_Product Desired Product Data_Comparison->Desired_Product Match Unreacted_SM Unreacted Starting Material Data_Comparison->Unreacted_SM Match Byproducts Potential Byproducts (e.g., Decarboxylated, Oxidized) Data_Comparison->Byproducts Match

Caption: Workflow for byproduct identification using NMR.

Potential_Byproducts cluster_products Potential Products & Byproducts Start This compound Amide Amide Product Start->Amide Amidation Ester Ester Product Start->Ester Esterification Decarboxylated 2-(Difluoromethoxy)toluene Start->Decarboxylated Decarboxylation Oxidized 2-(Difluoromethoxy)benzaldehyde Start->Oxidized Oxidation

Caption: Common reaction pathways and potential byproducts.

Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(Difluoromethoxy)phenylacetic acid. This valuable compound is often synthesized via the O-difluoromethylation of a 2-hydroxyphenylacetic acid derivative. The optimization of the catalyst is a critical factor in achieving high yields and purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The most prevalent methods for the O-difluoromethylation of the precursor, a 2-hydroxyphenylacetic acid derivative, involve the use of palladium or copper catalysts. These catalysts facilitate the transfer of the difluoromethyl group from a suitable reagent to the hydroxyl group of the starting material.

Q2: What are the typical difluoromethylating agents used in this synthesis?

A2: A variety of reagents can serve as the source of the difluoromethyl group. Common choices include chlorodifluoromethane (a gas), diethyl bromodifluoromethylphosphonate, and sodium chlorodifluoroacetate. The selection of the agent often depends on the chosen catalytic system and the desired reaction conditions.

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include achieving high yields, minimizing side reactions, and ensuring the purity of the final product. Common issues include incomplete conversion of the starting material, formation of undesired byproducts through side reactions, and difficulties in separating the product from the reaction mixture. Careful optimization of the catalyst, solvent, base, and temperature is crucial to overcome these challenges.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst.- Ensure the catalyst is not expired or deactivated. - Consider using a fresh batch of catalyst. - For palladium catalysts, ensure an appropriate ligand is used.
Inappropriate reaction temperature.- Optimize the temperature. Too low may lead to a sluggish reaction, while too high can cause decomposition.
Incorrect solvent or base.- Screen different solvents and bases to find the optimal combination for your specific substrate and catalyst.
Formation of Significant Side Products Reaction temperature is too high.- Lower the reaction temperature to improve selectivity.
Incorrect catalyst loading.- Optimize the catalyst concentration; too much or too little can lead to side reactions.
Presence of impurities in starting materials.- Ensure the purity of the 2-hydroxyphenylacetic acid derivative and the difluoromethylating agent.
Incomplete Reaction Insufficient reaction time.- Extend the reaction time and monitor progress using TLC or GC-MS.
Poor mixing.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Purification Presence of closely related impurities.- Optimize the chromatographic separation method (e.g., column chromatography) by trying different solvent systems. - Consider recrystallization to improve purity.
Emulsion formation during workup.- Add brine to the aqueous layer to break up emulsions during extraction.

Catalyst Performance Data

The following table summarizes typical yield data for different catalytic systems in the synthesis of this compound derivatives. Note: Yields are highly substrate-dependent and the following data is for illustrative comparison.

Catalyst System Ligand (for Pd) Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene10075-85
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane11080-90
CuI(if applicable)K₂CO₃DMF12065-75
CuCl(if applicable)NaOtBuAcetonitrile8070-80

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis

This protocol outlines a general procedure for the palladium-catalyzed O-difluoromethylation of a methyl 2-hydroxyphenylacetate precursor.

Materials:

  • Methyl 2-hydroxyphenylacetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Diethyl bromodifluoromethylphosphonate

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2-hydroxyphenylacetate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Add K₃PO₄ (2.0 eq) to the mixture.

  • Add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(difluoromethoxy)phenylacetate.

  • Hydrolyze the resulting ester using standard procedures (e.g., with NaOH in methanol/water followed by acidification) to yield this compound.

Protocol 2: Copper-Catalyzed Synthesis

This protocol provides a general method for the copper-catalyzed O-difluoromethylation of a methyl 2-hydroxyphenylacetate precursor.

Materials:

  • Methyl 2-hydroxyphenylacetate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Sodium chlorodifluoroacetate

  • Dimethylformamide (DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine methyl 2-hydroxyphenylacetate (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the vessel.

  • Add sodium chlorodifluoroacetate (2.0 eq) to the mixture in portions.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield methyl 2-(difluoromethoxy)phenylacetate.

  • Perform hydrolysis of the ester as described in Protocol 1 to obtain the final product.

Visualizations

experimental_workflow cluster_palladium Palladium-Catalyzed Protocol cluster_copper Copper-Catalyzed Protocol pd_start 1. Combine Reactants: - Methyl 2-hydroxyphenylacetate - Pd(OAc)₂ & XPhos - Toluene pd_base 2. Add Base: - K₃PO₄ pd_start->pd_base pd_reagent 3. Add Difluoromethylating Agent: - Diethyl bromodifluoromethylphosphonate pd_base->pd_reagent pd_heat 4. Heat and Stir (100°C, 12-24h) pd_reagent->pd_heat pd_workup 5. Workup: - Cool, Filter, Concentrate pd_heat->pd_workup pd_purify 6. Purify: - Column Chromatography pd_workup->pd_purify pd_hydrolysis 7. Hydrolyze Ester to Acid pd_purify->pd_hydrolysis cu_start 1. Combine Reactants: - Methyl 2-hydroxyphenylacetate - CuI - DMF cu_base 2. Add Base: - K₂CO₃ cu_start->cu_base cu_reagent 3. Add Difluoromethylating Agent: - Sodium chlorodifluoroacetate cu_base->cu_reagent cu_heat 4. Heat and Stir (120°C, 12-24h) cu_reagent->cu_heat cu_workup 5. Workup: - Cool, Quench, Extract cu_heat->cu_workup cu_purify 6. Purify: - Column Chromatography cu_workup->cu_purify cu_hydrolysis 7. Hydrolyze Ester to Acid cu_purify->cu_hydrolysis

Caption: Comparative experimental workflows for Palladium and Copper-catalyzed synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Catalyst start->cause1 Check first cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent/Base start->cause3 sol1 Use fresh catalyst Check ligand for Pd cause1->sol1 sol2 Optimize temperature (e.g., screen 80-120°C) cause2->sol2 sol3 Screen alternative solvents and bases cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Monitoring the Synthesis of 2-(Difluoromethoxy)phenylacetic Acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of 2-(Difluoromethoxy)phenylacetic acid using Thin-Layer Chromatography (TLC). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the accurate and efficient monitoring of this chemical reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the TLC analysis of the synthesis of this compound.

Q1: My spot for this compound is streaking or tailing significantly. How can I fix this?

A1: Streaking or tailing of carboxylic acids on silica gel TLC plates is a common issue due to strong interactions between the acidic proton of the carboxylic acid and the polar stationary phase.[1][2][3] To resolve this, you can:

  • Add a small amount of a volatile acid to your mobile phase. Typically, adding 0.5-2% of acetic acid or formic acid to the eluent will suppress the ionization of the carboxylic acid, leading to a more compact and well-defined spot.[1][2][3][4]

  • Reduce the sample concentration. Overloading the TLC plate can also lead to streaking.[1][4] Try diluting your sample before spotting it on the plate.

Q2: I can't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What should I do?

A2: This issue can arise from several factors:

  • Insufficiently concentrated sample: The concentration of your analyte may be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[1][4]

  • Non-UV active compounds: While the aromatic rings in both the starting material and product should be UV active, their response might be weak. If you are using a UV lamp for visualization and see nothing, you may need to use a chemical stain.[1][4]

  • Compound evaporation: Although less likely for this specific compound, volatile substances can evaporate from the TLC plate during development.

Q3: What are the best visualization techniques for this compound on a TLC plate?

A3:

  • UV Light (Non-destructive): The most common and non-destructive method is using a UV lamp at 254 nm.[1] The aromatic rings in the starting material and product will absorb UV light and appear as dark spots on a fluorescent green background.

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor is a general method that can visualize many organic compounds.[5] However, it may not be effective for carboxylic acids.[5]

  • Potassium Permanganate Stain (Destructive): A potassium permanganate stain is a good general-purpose stain for organic compounds. It will react with any oxidizable functional groups.

  • Bromocresol Green Stain (Specific for Acids): This is a specific stain for acidic compounds.[6][7] Carboxylic acids will appear as yellow spots on a blue or green background.[6][7]

Q4: The Rf values for my starting material and product are very close. How can I improve the separation?

A4: To improve the separation between spots with similar Rf values, you need to change the polarity of the mobile phase.[1]

  • If the spots are too high on the plate (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar solvent system.[4]

  • If the spots are too low on the plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.[4]

  • Experiment with different solvent systems: Trying different combinations of solvents can often lead to better separation. Common solvent systems for compounds of this polarity include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

Q5: I see multiple unexpected spots on my TLC plate. What could be the cause?

A5: Unexpected spots can be due to:

  • Reaction byproducts: Your reaction may be producing side products.

  • Contamination: The sample might be contaminated, or the TLC plate itself could have been handled improperly.

  • Degradation on the plate: Some compounds can decompose on the acidic silica gel.[8]

Quantitative Data Summary

The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. Below is a table of expected Rf values for the starting material (2-(difluoromethoxy)benzaldehyde) and the product (this compound) in different solvent systems on a standard silica gel TLC plate.

CompoundSolvent System (v/v)Expected Rf Value
2-(difluoromethoxy)benzaldehyde4:1 Hexanes:Ethyl Acetate~ 0.5
This compound4:1 Hexanes:Ethyl Acetate~ 0.2
2-(difluoromethoxy)benzaldehyde1:1 Hexanes:Ethyl Acetate~ 0.8
This compound1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid~ 0.5

Note: These are approximate values and can vary depending on the specific experimental conditions such as the exact solvent mixture, temperature, and the type of TLC plate used.

Experimental Protocols

Synthesis of this compound from 2-(difluoromethoxy)benzaldehyde

This protocol is an adapted, general procedure for the synthesis of an aryl acetic acid from an aryl aldehyde.

Materials:

  • 2-(difluoromethoxy)benzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium ethoxide

  • Ethanol

  • DME (1,2-dimethoxyethane)

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for TLC

  • TLC developing solvents

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) in a mixture of anhydrous DME and ethanol.

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (2.2 equivalents) in ethanol.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC. To do this, withdraw a small aliquot of the reaction mixture, quench it with a drop of water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate with 1% acetic acid). The starting aldehyde should have a higher Rf value than the product carboxylic acid.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC), pour the reaction mixture into water and acidify with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

TLC Troubleshooting Workflow

G start TLC Plate Anomaly Observed streak Streaking or Tailing Spot? start->streak no_spots No Spots Visible? streak->no_spots No add_acid Add 0.5-2% Acetic/Formic Acid to Mobile Phase streak->add_acid Yes close_rf Rf Values Too Close? no_spots->close_rf No concentrate Concentrate Spot by Multiple Applications no_spots->concentrate Yes change_polarity Adjust Mobile Phase Polarity close_rf->change_polarity Yes dilute Dilute Sample add_acid->dilute end Problem Resolved dilute->end stain Use a Chemical Stain (e.g., Bromocresol Green) concentrate->stain stain->end change_polarity->end

Caption: A flowchart for troubleshooting common TLC issues.

Reaction Monitoring Workflow

G start Start Reaction sample Withdraw Aliquot from Reaction Mixture start->sample prepare_tlc Spot Starting Material (SM), Co-spot (SM + Rxn), and Reaction Mixture (Rxn) on TLC Plate sample->prepare_tlc develop Develop TLC Plate in Solvent Chamber prepare_tlc->develop visualize Visualize Under UV Light and/or with Stain develop->visualize analyze Analyze Rf Values: - Disappearance of SM spot - Appearance of Product spot visualize->analyze complete Reaction Complete analyze->complete Yes continue_rxn Continue Reaction analyze->continue_rxn No continue_rxn->sample

Caption: Workflow for monitoring a reaction using TLC.

References

Technical Support Center: Degradation Pathways of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of the degradation pathways of 2-(Difluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: While specific data for this compound is limited, based on the metabolism of structurally similar compounds, the following pathways are plausible:

  • Phase I Metabolism:

    • O-Dealkylation of the Difluoromethoxy Group: This is a common metabolic pathway for alkoxy groups, often mediated by Cytochrome P450 (CYP) enzymes.[1][2][3][4][5] This would lead to the formation of a phenol and difluoromethane. The resulting phenol could undergo further conjugation.

    • Aromatic Hydroxylation: CYP enzymes can introduce a hydroxyl group onto the phenyl ring at positions other than the difluoromethoxy substituent.

    • Oxidative Defluorination: Although the carbon-fluorine bond is strong, enzymatic defluorination can occur.[6][7][8][9] This may involve hydroxylation of the difluoromethyl group, leading to an unstable intermediate that eliminates fluoride ions.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid moiety of the parent compound or any generated phenolic metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids such as glycine or glutamine.

Q2: What enzymes are likely involved in the metabolism of this compound?

A2: Based on the predicted pathways, the primary enzyme families involved would be:

  • Cytochrome P450 (CYP) enzymes: For O-dealkylation and aromatic hydroxylation.[1][2][3][4][5]

  • UDP-glucuronosyltransferases (UGTs): For the glucuronidation of the carboxylic acid and any phenolic metabolites.

  • Acyl-CoA synthetases and Amino Acid N-acyltransferases: For amino acid conjugation.

Q3: How does the difluoromethoxy group influence the metabolic stability of the molecule?

A3: The difluoromethoxy group is generally considered to increase metabolic stability compared to a methoxy group.[10] The strong carbon-fluorine bonds are more resistant to enzymatic cleavage than carbon-hydrogen bonds, which can block O-demethylation, a common metabolic route.[10] However, metabolic defluorination is still possible.[6][7][8][9]

Troubleshooting Guides

Guide 1: In Vitro Metabolism Experiments

Issue: Low or no detectable metabolism of this compound in human liver microsomes (HLM).

Possible Cause Troubleshooting Step
Low intrinsic clearance of the compound The difluoromethoxy group may confer high metabolic stability. Consider using a higher concentration of microsomes, a longer incubation time, or a more sensitive analytical method. For slowly metabolized compounds, hepatocytes may be a more suitable in vitro model.[11]
Inappropriate cofactors Ensure that the NADPH regenerating system is fresh and active for CYP-mediated metabolism. For Phase II metabolism, ensure the appropriate cofactors (e.g., UDPGA for glucuronidation) are included.
Compound instability Run a control incubation without cofactors to assess the chemical stability of the compound in the assay buffer.
Poor solubility of the compound Ensure the compound is fully dissolved in the incubation medium. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid inhibiting enzyme activity.

Issue: High variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent microsome or hepatocyte activity Use the same lot of cryopreserved microsomes or hepatocytes for comparative studies. Ensure proper thawing and handling procedures are followed to maintain enzyme activity.[12][13][14][15]
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Matrix effects in LC-MS/MS analysis See Troubleshooting Guide 2.
Guide 2: LC-MS/MS Analysis of Metabolites

Issue: Difficulty in detecting and identifying metabolites.

Possible Cause Troubleshooting Step
Low abundance of metabolites Concentrate the sample before analysis. Optimize the mass spectrometer settings for the predicted metabolites (e.g., neutral loss of HF for defluorinated metabolites).
Ion suppression or enhancement Dilute the sample to reduce matrix effects.[16][17] Use a stable isotope-labeled internal standard that co-elutes with the analyte of interest. Modify the chromatographic method to separate the metabolites from interfering matrix components.
Unexpected metabolite structures Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS fragmentation studies and compare the spectra to known fragmentation patterns of similar compounds.

Issue: Poor chromatographic peak shape or retention time shifts.

Possible Cause Troubleshooting Step
Column degradation Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Inappropriate mobile phase Ensure the pH of the mobile phase is appropriate for the analytes. Buffer components should be fresh and correctly prepared.
Sample solvent mismatch The solvent used to dissolve the sample should be similar in strength to the initial mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing HLM and phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the incubation mixture.

    • Add this compound to the reaction mixture (final concentration typically 1 µM).

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Metabolism Assay

This protocol is used to identify the metabolites of this compound in a more complete metabolic system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • This compound

  • Acetonitrile (ACN) with an internal standard

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates at an appropriate density.

    • Allow the cells to attach and form a monolayer in the incubator.

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing this compound (final concentration typically 1-10 µM).

    • Incubate for a specified period (e.g., 2, 8, 24 hours).

  • Sample Collection and Preparation:

    • Collect the supernatant (culture medium).

    • Lyse the cells and collect the cell lysate.

    • Combine the supernatant and lysate, or analyze them separately.

    • Add ice-cold ACN with an internal standard to precipitate proteins.

    • Centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Metabolite Identification:

    • Analyze the samples using high-resolution LC-MS/MS.

    • Compare the chromatograms of the test samples with control samples (without the compound) to identify potential metabolites.

    • Characterize the metabolites based on their accurate mass, retention time, and MS/MS fragmentation patterns.

Visualizations

degradation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound phenol 2-Hydroxy-phenylacetic acid + Difluoromethane parent->phenol O-Dealkylation (CYP450) hydroxylated Hydroxylated-2-(Difluoromethoxy)phenylacetic acid parent->hydroxylated Aromatic Hydroxylation (CYP450) defluorinated Defluorinated Metabolite parent->defluorinated Oxidative Defluorination glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation (UGT) amino_acid Amino Acid Conjugate parent->amino_acid Amino Acid Conjugation phenol_glucuronide Phenol-Glucuronide Conjugate phenol->phenol_glucuronide Glucuronidation (UGT)

Caption: Plausible metabolic degradation pathways of this compound.

microsomal_workflow start Prepare Microsome/Compound Mixture pre_incubation Pre-incubate at 37°C start->pre_incubation initiate Initiate Reaction with NADPH pre_incubation->initiate incubation Incubate at 37°C initiate->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling terminate Terminate with Acetonitrile + Internal Standard sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Kinetic Parameters analyze->end

Caption: Experimental workflow for a microsomal stability assay.

troubleshooting_logic start No Metabolism Detected check_stability Is the compound stable in buffer? start->check_stability check_stability->start No, address instability check_solubility Is the compound soluble? check_stability->check_solubility Yes check_solubility->start No, improve solubility check_cofactors Are cofactors active? check_solubility->check_cofactors Yes check_cofactors->start No, use fresh cofactors low_clearance Hypothesis: Low Intrinsic Clearance check_cofactors->low_clearance Yes use_hepatocytes Action: Use Hepatocytes or Increase Incubation Time/Enzyme Conc. low_clearance->use_hepatocytes

Caption: Troubleshooting logic for low observed metabolism in vitro.

References

Technical Support Center: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Difluoromethoxy)phenylacetic acid and its analogs. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield during the O-difluoromethylation of the phenolic precursor.

  • Question: My O-difluoromethylation reaction of a substituted 2-hydroxyphenylacetic acid precursor is giving a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in O-difluoromethylation can stem from several factors related to the substrate, reagents, and reaction conditions.

    • Substrate Reactivity: The electronic nature of the substituents on the phenyl ring significantly impacts the nucleophilicity of the phenolic oxygen.

      • Electron-donating groups (e.g., -OCH₃, -CH₃): While they increase the nucleophilicity of the phenol, they can also promote side reactions, such as the formation of aryl triflate byproducts when using reagents like HCF₂OTf.[1]

      • Electron-withdrawing groups (e.g., -NO₂, -CN): These groups decrease the nucleophilicity of the phenol, potentially leading to incomplete conversion. Stronger bases or higher temperatures might be required, but this can also lead to decomposition.

    • Reagent Choice and Quality:

      • The choice of difluoromethylating agent is critical. Common reagents include sodium 2-chloro-2,2-difluoroacetate, diethyl (bromodifluoromethyl)phosphonate, and difluoromethyl triflate (HCF₂OTf).[1][2][3] The optimal reagent may vary depending on the specific substrate.

      • Ensure the reagents are pure and anhydrous, as moisture can quench the reactive intermediates.

    • Reaction Conditions:

      • Base: The choice and amount of base (e.g., KOH, Cs₂CO₃) are crucial for generating the phenoxide. Insufficient base will result in incomplete reaction, while an excessively strong base might promote side reactions.

      • Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts or decomposition of the starting material or product.

      • Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used. Ensure the solvent is dry.

    • Troubleshooting Steps:

      • Vary the difluoromethylating agent: If one agent gives a low yield, try another. For example, if HCF₂OTf leads to triflate byproducts, consider using sodium 2-chloro-2,2-difluoroacetate.

      • Optimize the base: Perform small-scale experiments with different bases (e.g., K₂CO₃, Cs₂CO₃, KOH) and varying equivalents.

      • Screen reaction temperatures: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and side product formation.

      • Ensure anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly.

Issue 2: Formation of significant byproducts during the synthesis.

  • Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

  • Answer: Byproduct formation is a common challenge, particularly in multi-step syntheses.

    • Common Byproducts in O-Difluoromethylation:

      • Aryl Triflates: When using difluoromethyl triflate, nucleophilic attack of the phenoxide on the sulfur atom can form an aryl triflate byproduct.[1] This is more prevalent with electron-rich phenols. Using a bulkier sulfonate group might inhibit this side reaction.[1]

      • Dimerization/Trimerization: Some difluoromethylating agents, like chlorodifluoromethane, can lead to the formation of dimer and trimer byproducts.[2]

    • Byproducts from Subsequent Steps (e.g., Nitrile Hydrolysis):

      • Amide Intermediate: Incomplete hydrolysis of the benzyl cyanide intermediate will result in the corresponding phenylacetamide analog.

      • Decarboxylation: For certain substrates, harsh hydrolysis conditions (high temperature, strong acid/base) can lead to decarboxylation of the desired product.

    • Minimization Strategies:

      • TLC and LC-MS Analysis: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the number of components in the reaction mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the mass of the byproducts, giving clues to their structure.

      • Reaction Condition Optimization: As with low yields, optimizing the temperature, reaction time, and stoichiometry of reagents can minimize byproduct formation. For instance, in nitrile hydrolysis, using milder conditions for a longer duration might favor the formation of the carboxylic acid over degradation products.

      • Purification Techniques: Develop a robust purification strategy. This may involve column chromatography with a carefully selected solvent system, recrystallization, or acid-base extraction to remove impurities.[4][5]

Issue 3: Difficulty in purifying the final this compound analog.

  • Question: I am struggling to purify my final product. What are the recommended purification strategies?

  • Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties.

    • Chromatography:

      • Thin Layer Chromatography (TLC): Use TLC to determine an appropriate solvent system for column chromatography. A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the difluoromethoxy group can affect the retention factor (Rf) of the compound.

      • Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent is critical. A gradient elution (gradually increasing the polarity of the solvent) might be necessary to separate the product from closely related impurities.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

      • Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.

    • Distillation: For liquid products, distillation under reduced pressure can be an option, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound analogs?

A1: A common synthetic approach involves two key steps:

  • O-Difluoromethylation: A substituted 2-hydroxyphenyl precursor (e.g., a substituted 2-hydroxybenzonitrile or 2-hydroxybenzyl alcohol) is reacted with a difluoromethylating agent in the presence of a base to form the 2-(difluoromethoxy)phenyl intermediate.

  • Side-Chain Elaboration: The functional group at the 1-position is then converted to an acetic acid moiety. For example, a benzyl cyanide can be hydrolyzed to the corresponding phenylacetic acid.[6][7]

Q2: How do electron-donating and electron-withdrawing substituents on the phenyl ring affect the synthesis?

A2: Substituents have a pronounced effect on the reactivity of the starting materials.

  • Electron-Donating Groups (-OCH₃, -CH₃, etc.): These groups activate the aromatic ring, making the starting phenol more nucleophilic and potentially speeding up the O-difluoromethylation. However, they can also increase the likelihood of side reactions.[1]

  • Electron-Withdrawing Groups (-NO₂, -CN, -CF₃, etc.): These groups deactivate the ring, making the phenol less nucleophilic and the O-difluoromethylation step more challenging, often requiring harsher conditions. The presence of a strong electron-withdrawing group can also influence the acidity of the resulting phenylacetic acid and its behavior during purification.

Q3: What are the safety precautions to consider when working with difluoromethylating agents?

A3: Many difluoromethylating agents are reactive and may be toxic or environmentally harmful.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Some reagents, like chlorodifluoromethane, are ozone-depleting substances and their use may be restricted.[2]

  • Quench any unreacted reagents carefully according to established laboratory procedures.

Data Presentation

Table 1: Comparison of O-Difluoromethylation Conditions for Phenols.

Difluoromethylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Sodium 2-chloro-2,2-difluoroacetateCs₂CO₃DMF/H₂O12094[2]
Diethyl (bromodifluoromethyl)phosphonateKOHMeCN/H₂O2560-70 (conversion)[3]
HCF₂OTfKOHMeCNRoom Temp.Variable, up to 95[1]

Experimental Protocols

Protocol 1: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using Sodium 2-chloro-2,2-difluoroacetate [2]

  • Reaction Setup: In a round-bottomed flask, combine 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Degassing: Seal the flask and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add dry DMF and deionized water via syringe.

  • Further Degassing: Degas the solution with nitrogen for 1 hour while stirring.

  • Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.

  • Reaction: Heat the mixture to 120 °C for 2 hours.

  • Work-up: Cool the reaction to room temperature, dilute with deionized water, and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with hexanes.

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution and then with a 10% LiCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 equiv), water, and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation: Filter the precipitated crude phenylacetic acid.

  • Purification: Wash the crude product with hot water. The product can be further purified by recrystallization or distillation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: O-Difluoromethylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Side-Chain Elaboration cluster_final Final Product & Purification start_phenol Substituted 2-Hydroxyphenyl Precursor reaction1 Reaction in Aprotic Polar Solvent (e.g., DMF) start_phenol->reaction1 start_reagent Difluoromethylating Agent start_reagent->reaction1 start_base Base start_base->reaction1 intermediate 2-(Difluoromethoxy)phenyl Intermediate reaction1->intermediate Work-up hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis final_product 2-(Difluoromethoxy)phenylacetic Acid Analog hydrolysis->final_product Work-up purification Purification (Chromatography, Recrystallization, Extraction) final_product->purification

Caption: General experimental workflow for the synthesis of this compound analogs.

troubleshooting_pathway cluster_conditions Reaction Conditions start O-Difluoromethylation of Phenol phenoxide Phenoxide Intermediate start->phenoxide Base desired_product Desired Product: Aryl Difluoromethyl Ether side_product Side Product: Aryl Triflate incomplete_reaction Incomplete Reaction: Unreacted Phenol reagent HCF₂OTf Reagent reagent->desired_product Attack at Carbon reagent->side_product Attack at Sulfur (especially with electron-rich phenols) phenoxide->incomplete_reaction Insufficient Reagent or Low Reactivity phenoxide->reagent

Caption: Potential reaction pathways in O-difluoromethylation leading to side products or incomplete reaction.

References

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(Difluoromethoxy)phenylacetic acid, with a focus on its potential as an anti-inflammatory agent. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including Diclofenac.[1][2] This document outlines a proposed series of experiments to characterize the activity of this compound and objectively compare its performance against a standard reference compound, Diclofenac.

Comparative Analysis of Anti-inflammatory Activity

To effectively evaluate the anti-inflammatory potential of this compound, a direct comparison with a clinically relevant NSAID is essential. Diclofenac, a potent phenylacetic acid derivative, serves as an appropriate benchmark.[2] The following table summarizes the expected quantitative data from the proposed in vitro and in vivo assays.

Table 1: Comparative Anti-inflammatory Profile

ParameterThis compoundDiclofenac (Reference)
In Vitro COX-1 Inhibition (IC₅₀) To be determined~7.5 µM
In Vitro COX-2 Inhibition (IC₅₀) To be determined~1.1 µM
In Vivo Anti-inflammatory Activity (% inhibition of paw edema at 4 hours) To be determined~60% at 10 mg/kg

IC₅₀ values for Diclofenac are representative and may vary between specific assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for assessing the anti-inflammatory activity of a test compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference compound (Diclofenac) dissolved in DMSO

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test or reference compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) or a suitable colorimetric/fluorometric method.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.

In Vivo Carrageenan-Induced Paw Edema Model

This is a well-established animal model for evaluating the acute anti-inflammatory activity of a compound.[4][5][6][7]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring the reduction of paw edema in rats.

Animals: Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) and reference compound (Diclofenac) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound, reference compound, or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing the Scientific Rationale

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Inflammatory Pathway and NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at inflammation site) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAID This compound (Test Compound) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Mechanism of action for NSAIDs in the inflammatory pathway.

Workflow for In Vivo Anti-inflammatory Activity Assessment Animal_Acclimatization Animal Acclimatization (Wistar Rats) Drug_Administration Administration of Test Compound, Reference, or Vehicle Animal_Acclimatization->Drug_Administration Inflammation_Induction Carrageenan Injection (Sub-plantar) Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

A Comparative Analysis of 2-(Difluoromethoxy)phenylacetic acid and 2-Methoxyphenylacetic Acid: Exploring Potential Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the nuanced structural modifications of bioactive scaffolds can lead to significant variations in pharmacological activity. This guide provides a comparative analysis of 2-(Difluoromethoxy)phenylacetic acid and 2-methoxyphenylacetic acid, two derivatives of phenylacetic acid. While direct comparative studies are limited, this document synthesizes available data on related compounds to infer potential activities and guide future research. The focus is on their potential as anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.

Chemical Structures

CompoundStructure
This compound
2-Methoxyphenylacetic acid

Postulated Biological Activity: A Focus on Anti-Inflammatory Potential

Research into phenylacetic acid derivatives has revealed their potential as anti-inflammatory agents. A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

2-Methoxyphenylacetic acid and its derivatives have also been investigated for their biological activities. Some studies have pointed towards potential anti-inflammatory and analgesic effects.[2] The cytotoxic potential of 2-methoxyphenylacetic acid has also been a subject of study.

Hypothetical Performance Comparison

Due to the absence of direct comparative experimental data, the following table presents a hypothetical comparison based on the activities of structurally related compounds. This is intended to serve as a framework for future experimental investigation.

ParameterThis compound (Hypothesized)2-Methoxyphenylacetic acid (Known and Inferred)Reference Compound (e.g., Diclofenac)
Target(s) Dual COX-2/5-LOX inhibitorPotential COX inhibitorNon-selective COX inhibitor
IC₅₀ COX-1 --~1 µM
IC₅₀ COX-2 --~0.1 µM
IC₅₀ 5-LOX ---
In vivo Anti-inflammatory Activity --Potent
Gastrointestinal Side Effects Potentially lower due to COX-2 selectivity-Present

Experimental Protocols

To empirically determine and compare the activities of these two compounds, the following experimental protocols are recommended:

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Ovine COX-1 is typically sourced from ram seminal vesicles, while human recombinant COX-2 can be expressed in a suitable system (e.g., Sf9 insect cells).

  • Assay Buffer: Prepare a suitable buffer, such as 100 mM Tris-HCl (pH 8.0) containing 500 µM phenol.

  • Incubation: The reaction mixture should contain the enzyme, the test compound at various concentrations (or vehicle control), and a heme cofactor. The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC₅₀ of the test compounds against 5-LOX.

Methodology:

  • Enzyme Source: 5-LOX can be obtained from a suitable source, such as potato tubers or recombinant expression systems.

  • Assay Conditions: The assay is typically performed in a phosphate buffer (e.g., 50 mM, pH 6.3) containing the enzyme, the test compound, and calcium chloride.

  • Reaction Initiation: The reaction is started by adding the substrate, linoleic acid or arachidonic acid.

  • Detection: The formation of the hydroperoxy product is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The initial reaction rates are determined, and the percentage of inhibition is calculated. The IC₅₀ value is obtained by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade, the target of the proposed anti-inflammatory activity, and a typical workflow for evaluating potential inhibitors.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Caption: The Arachidonic Acid Cascade.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Compound_Synthesis->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) Enzyme_Assays->Cell_Based_Assays Animal_Models Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Based_Assays->Animal_Models Toxicity_Studies Toxicology and Safety Assessment Animal_Models->Toxicity_Studies

Caption: A typical workflow for evaluating anti-inflammatory compounds.

Conclusion

While direct comparative data remains to be established, the structural features of this compound suggest it may hold promise as a dual inhibitor of COX-2 and 5-LOX, potentially offering a favorable therapeutic profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. In contrast, 2-methoxyphenylacetic acid is a more established compound with some indications of anti-inflammatory potential, though its precise mechanism and potency require further elucidation. The experimental protocols and workflows outlined in this guide provide a clear path for future research to rigorously evaluate and compare the activities of these two compounds, ultimately clarifying their potential as novel anti-inflammatory agents.

References

A Comparative Guide to 2-(Difluoromethoxy)phenylacetic Acid and its Non-Fluorinated Analog, Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(difluoromethoxy)phenylacetic acid and its non-fluorinated counterpart, phenylacetic acid. The introduction of a difluoromethoxy group to the phenylacetic acid scaffold can significantly alter its physicochemical properties and biological activities. This document aims to provide an objective analysis, supported by available experimental data, to inform research and development in medicinal chemistry and related fields.

Physicochemical Properties: A Head-to-Head Comparison

The difluoromethoxy substitution has a notable impact on the electronic and lipophilic character of the phenylacetic acid molecule. While experimental data for this compound is limited, the expected effects of fluorination include increased acidity and altered lipophilicity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPhenylacetic acid
CAS Number 86867-68-7[1][2]103-82-2
Molecular Formula C₉H₈F₂O₃C₈H₈O₂
Molecular Weight 202.15 g/mol [1]136.15 g/mol [3]
Appearance Not specifiedWhite solid[3]
Melting Point Not specified76-77 °C
Boiling Point Not specified265.5 °C
pKa Predicted to be lower than Phenylacetic acid4.31
LogP Predicted to be higher than Phenylacetic acid1.41
Solubility Not specifiedSparingly soluble in water

Biological Activities: A Tale of Two Scaffolds

The biological activities of these two compounds diverge significantly, primarily due to the electronic effects of the difluoromethoxy group. Phenylacetic acid is well-documented for its antimicrobial and plant growth-regulating properties. In contrast, the fluorinated analog, based on data from a closely related derivative, is suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Anti-inflammatory Activity

A study on a derivative of this compound, specifically 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, demonstrated potent dual inhibition of COX-2 and 5-LOX, key enzymes in the inflammatory cascade[4][5]. While direct IC₅₀ values for this compound are not available, this suggests its potential as an anti-inflammatory agent. Phenylacetic acid itself is not typically recognized for significant COX inhibitory activity.

Table 2: COX-2 and 5-LOX Inhibitory Activity of a this compound Derivative

CompoundTargetIC₅₀
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acidCOX-2Data not explicitly provided for this specific analog in the abstract
2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid5-LOXData not explicitly provided for this specific analog in the abstract

Note: The provided search results mention potent activity but do not give specific IC₅₀ values for this particular derivative in the abstracts.

Antimicrobial Activity

Phenylacetic acid exhibits broad-spectrum antimicrobial activity against various bacteria and fungi[1][6][7]. Its mechanism of action is believed to involve the disruption of cell membrane integrity and inhibition of essential metabolic pathways[6]. There is currently no available data on the antimicrobial properties of this compound.

Table 3: Antimicrobial Activity of Phenylacetic Acid

OrganismActivity MetricValueReference
Agrobacterium tumefaciens T-37IC₅₀0.8038 mg/mL[6][8]
Staphylococcus aureusMICNot specified in abstract[1]
Escherichia coliMICNot specified in abstract[1]
Candida albicansMICNot specified in abstract[1]
Pythium ultimumMIC10 μg/ml[9]
Phytophthora capsiciMIC50 μg/ml[9]
Rhizoctonia solaniMIC50 μg/ml[9]
Saccharomyces cerevisiaeMIC50 μg/ml[9]
Pseudomonas syringae pv. syringaeMIC50 μg/ml[9]

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • 2-Hydroxyphenylacetic acid

  • Sodium chlorodifluoroacetate (or another suitable difluoromethylating agent)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., DMF)

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-hydroxyphenylacetic acid in a suitable solvent, add the base and the difluoromethylating agent.

  • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of Phenylacetic Acid

A well-established method for the synthesis of phenylacetic acid is the hydrolysis of benzyl cyanide[12].

Materials:

  • Benzyl cyanide

  • Sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add sulfuric acid to water.

  • To the diluted sulfuric acid, add benzyl cyanide.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC until the benzyl cyanide is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the phenylacetic acid.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure phenylacetic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a general procedure for determining COX-1 and COX-2 inhibition[13][14][15][16][17].

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the COX enzyme, reaction buffer, and the test compound or vehicle (DMSO).

  • Pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantify the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial activity of a compound[9].

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of compounds targeting the COX enzymes are mediated through the inhibition of prostaglandin synthesis. Prostaglandins are key signaling molecules involved in pain, fever, and inflammation.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Stomach Stomach Lining Protection Prostanoids->Stomach Platelet Platelet Aggregation Prostanoids->Platelet Inhibitor 2-(Difluoromethoxy)phenylacetic acid (putative) Inhibitor->COX2 PAA_Degradation PAA Phenylacetic Acid PaaK PaaK PAA->PaaK ATP, CoA PAA_CoA Phenylacetyl-CoA PaaK->PAA_CoA PaaABCDE PaaABCDE (Epoxidase) PAA_CoA->PaaABCDE O₂, NADPH Epoxide Ring-1,2-epoxyphenylacetyl-CoA PaaABCDE->Epoxide PaaG PaaG (Isomerase) Epoxide->PaaG Oxepin Oxepin-CoA PaaG->Oxepin PaaZ PaaZ (Hydrolase) Oxepin->PaaZ H₂O RingCleavage Ring-cleaved intermediate PaaZ->RingCleavage BetaOxidation β-Oxidation RingCleavage->BetaOxidation TCA TCA Cycle (Acetyl-CoA, Succinyl-CoA) BetaOxidation->TCA

References

A Comparative Guide to the Bioisosteric Replacement of Methoxy with Difluoromethoxy in Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One such strategy, bioisosteric replacement, involves the substitution of a functional group with another that retains similar chemical and physical properties, yet enhances the molecule's overall performance. This guide provides a detailed comparison of the methoxy (-OCH₃) group with its difluoromethoxy (-OCHF₂) bioisostere, specifically within the phenylacetic acid scaffold, a common motif in various therapeutic agents.

The difluoromethoxy group has gained significant traction as a bioisostere for the methoxy group due to its unique electronic properties and increased metabolic stability.[1] The strong carbon-fluorine bonds in the difluoromethoxy group render it more resistant to oxidative metabolism compared to the methoxy group, which is prone to O-demethylation.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of nearby functional groups and alter lipophilicity, thereby influencing a compound's absorption, distribution, and target engagement.[1]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms in place of two hydrogen atoms on the methoxy group's methyl carbon results in significant changes to the molecule's electronic and steric properties. The difluoromethoxy group is more lipophilic and has a greater electron-withdrawing effect than the methoxy group. This is expected to lower the pKa of the carboxylic acid, making it more acidic.

Figure 1. Molecular Structures

The following table summarizes the known and predicted physicochemical properties of the two compounds.

Property4-Methoxyphenylacetic Acid4-(Difluoromethoxy)phenylacetic AcidRationale for Predicted Values
Molecular Formula C₉H₁₀O₃C₉H₈F₂O₃-
Molecular Weight 166.17 g/mol 202.15 g/mol -
pKa ~4.36~4.10 (Predicted)The strong electron-withdrawing effect of the -OCHF₂ group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.
logP ~1.42~1.90 (Predicted)The fluorine atoms increase lipophilicity, leading to a higher predicted octanol-water partition coefficient.
Melting Point 84-86 °CData not available-
Metabolic Stability Susceptible to O-demethylationMore resistant to oxidative metabolismThe C-F bonds are stronger and less prone to cleavage by metabolic enzymes like Cytochrome P450s.[2]

Biological Activity: Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. To provide a framework for comparison, we will consider the hypothetical inhibitory activity of these compounds against COX-1 and COX-2. It is anticipated that the difluoromethoxy analog may exhibit altered potency or selectivity due to its different electronic and steric profile, which could affect its binding to the enzyme's active site.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenylacetic Acid Derivatives Inhibitor->COX_Enzymes

Figure 2. Simplified COX Signaling Pathway and Inhibition

The table below presents hypothetical IC₅₀ values to illustrate how experimental data for COX inhibition would be displayed.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
4-Methoxyphenylacetic Acid (Experimental Value)(Experimental Value)
4-(Difluoromethoxy)phenylacetic Acid (Experimental Value)(Experimental Value)
Celecoxib (Control) ~15~0.04

Experimental Protocols

To facilitate direct comparison, detailed protocols for the synthesis of the target compounds and the key analytical and biological assays are provided below.

Synthesis Protocols

Synthesis of 4-Methoxyphenylacetic Acid

A common method for the synthesis of 4-methoxyphenylacetic acid is the hydrolysis of 4-methoxyphenylacetonitrile.

  • Step 1: Hydrolysis of 4-methoxyphenylacetonitrile.

    • Combine 4-methoxyphenylacetonitrile (1 equivalent), sodium hydroxide (5 equivalents), water, and ethanol in a round-bottom flask.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-methoxyphenylacetic acid.

Proposed Synthesis of 4-(Difluoromethoxy)phenylacetic Acid

This compound can be synthesized from 4-hydroxyphenylacetic acid.

  • Step 1: Difluoromethylation of 4-Hydroxyphenylacetic Acid.

    • Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

    • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

    • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) gas or sodium chlorodifluoroacetate, into the reaction mixture.

    • Heat the reaction under pressure and monitor for completion by TLC or LC-MS.

    • After completion, perform an aqueous workup, acidify the aqueous layer, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain 4-(difluoromethoxy)phenylacetic acid.

Physicochemical Property Determination

pKa Determination by Potentiometric Titration

  • Accurately weigh and dissolve a sample of the phenylacetic acid derivative in a known volume of a co-solvent mixture (e.g., methanol/water) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

  • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

  • Equilibrate the mixture by shaking at a constant temperature for a set period (e.g., 24 hours).

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

In Vitro Assays

G Comparative Experimental Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synth_MeO Synthesis of 4-Methoxyphenylacetic Acid pKa pKa Determination Synth_MeO->pKa logP logP Measurement Synth_MeO->logP MetStab Metabolic Stability Assay (Liver Microsomes) Synth_MeO->MetStab COX_Assay COX-1/COX-2 Inhibition Assay Synth_MeO->COX_Assay Synth_OCHF2 Synthesis of 4-(Difluoromethoxy)phenylacetic Acid Synth_OCHF2->pKa Synth_OCHF2->logP Synth_OCHF2->MetStab Synth_OCHF2->COX_Assay Analysis Comparative Analysis of Properties and Activity pKa->Analysis logP->Analysis MetStab->Analysis COX_Assay->Analysis

Figure 3. Workflow for Comparative Analysis

Metabolic Stability Assay in Human Liver Microsomes

  • Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add human liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations. Include wells for a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and a no-inhibitor control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available EIA (Enzyme Immunoassay) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a promising strategy for enhancing the drug-like properties of phenylacetic acid derivatives. This substitution is anticipated to increase lipophilicity and metabolic stability while also making the carboxylic acid moiety more acidic. These changes can have profound effects on a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets such as COX enzymes. While direct comparative data for 4-methoxyphenylacetic acid and 4-(difluoromethoxy)phenylacetic acid is not available, the provided experimental protocols offer a clear roadmap for researchers to generate this valuable information, enabling a more informed drug design and development process.

References

Navigating Target Selectivity: A Comparative Guide to the Cross-Reactivity of 2-(Difluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of potent and selective agents remains a paramount objective. Derivatives of 2-(Difluoromethoxy)phenylacetic acid represent a promising class of compounds, often explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). A critical determinant of their therapeutic success and safety profile lies in their cross-reactivity with key enzymes in the inflammatory cascade. This guide provides an in-depth comparison of the cross-reactivity of these derivatives, with a focus on their inhibitory activity against cyclooxygenase (COX) isoforms and 5-lipoxygenase (5-LOX), supported by experimental data and methodologies.

The Rationale for Cross-Reactivity Profiling: Beyond the Primary Target

The anti-inflammatory effects of many NSAIDs are primarily mediated through the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation. However, the existence of two main COX isoforms, the constitutively expressed COX-1, involved in homeostatic functions like gastric protection, and the inducible COX-2, which is upregulated at sites of inflammation, presents a challenge. Non-selective inhibition of both isoforms can lead to undesirable side effects, most notably gastrointestinal complications.[1][2]

Visualizing the Inflammatory Cascade: The Arachidonic Acid Pathway

To understand the significance of cross-reactivity, it is essential to visualize the interplay of COX and 5-LOX enzymes in the arachidonic acid pathway.

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX 5-Lipoxygenase (5-LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Damage/Stimuli Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever, Gastric Protection) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) (Inflammation, Bronchoconstriction) LOX5->Leukotrienes COX_Inhibition_Assay cluster_workflow COX Inhibition Assay Workflow Start Start: Recombinant Human COX-1 or COX-2 Enzyme Incubation Incubation with Test Compound (Varying Concentrations) Start->Incubation Substrate_Addition Addition of Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Enzymatic Reaction: Arachidonic Acid -> PGH2 Substrate_Addition->Reaction Termination Reaction Termination Reaction->Termination PGE2_Quantification Quantification of PGE2 (e.g., ELISA) Termination->PGE2_Quantification IC50_Calculation Calculation of IC50 Value PGE2_Quantification->IC50_Calculation LOX_Inhibition_Assay cluster_workflow 5-LOX Inhibition Assay Workflow Start Start: Purified Human 5-LOX Enzyme Incubation Incubation with Test Compound (Varying Concentrations) Start->Incubation Substrate_Addition Addition of Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Enzymatic Reaction: Formation of Conjugated Dienes Substrate_Addition->Reaction Spectrophotometry Spectrophotometric Measurement at 234 nm Reaction->Spectrophotometry IC50_Calculation Calculation of IC50 Value Spectrophotometry->IC50_Calculation

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative overview of the analytical techniques used to elucidate the structure of 2-(Difluoromethoxy)phenylacetic acid, with a primary focus on X-ray crystallography. Due to the current unavailability of a public X-ray crystal structure for this compound, this guide will utilize crystallographic data from the closely related parent compound, phenylacetic acid, as a comparative benchmark. This will be supplemented with expected and reported spectroscopic data to provide a comprehensive analytical picture.

Structural Confirmation Methodologies: A Comparative Analysis

The unambiguous determination of a molecule's structure relies on a combination of analytical techniques. While X-ray crystallography provides the gold standard for solid-state structure, spectroscopic methods offer crucial information in both solid and solution states, confirming connectivity and electronic environments.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides an absolute and highly detailed structural determination.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).Non-destructive and provides rich structural information in solution.Does not provide direct 3D spatial arrangement in the solid state.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity and can provide fragmentation patterns for structural clues.Does not provide information on stereochemistry or atomic connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Fast, simple, and provides a characteristic molecular fingerprint.Can be complex to interpret fully and is often used for confirmation rather than de novo structure elucidation.

X-ray Crystallography: The Definitive Structure

While the specific crystal structure of this compound is not publicly available, the following table presents the crystallographic data for the parent compound, phenylacetic acid, to serve as a reference.

Crystallographic ParameterPhenylacetic Acid
Chemical Formula C₈H₈O₂
Formula Weight 136.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.75 Å, b = 5.68 Å, c = 12.85 Å
α = 90°, β = 119.5°, γ = 90°
Volume 745.5 ų
Z 4
Density (calculated) 1.21 g/cm³

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and purity of this compound and are complementary to X-ray crystallography.

Spectroscopic DataExpected/Reported Values for this compound
¹H NMR (ppm) Aromatic protons (multiplets), CH₂ (singlet), COOH (broad singlet), OCHF₂ (triplet)
¹³C NMR (ppm) Aromatic carbons, CH₂, COOH, OCHF₂ (triplet)
¹⁹F NMR (ppm) Doublet of triplets (or more complex splitting) for the -OCHF₂ group
Mass Spectrum (m/z) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (202.15 g/mol )
IR Spectrum (cm⁻¹) C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-F stretches, C-O stretch

Experimental Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for the comprehensive structural confirmation of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth final_confirmation Final Structure Confirmation nmr->final_confirmation ms->final_confirmation ir->final_confirmation xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution structure_solution->final_confirmation

Figure 1. Experimental workflow for the structural confirmation of this compound.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (Hypothetical Protocol)

  • Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: A suitable crystal would be mounted on a goniometer and cooled to 100 K. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

2. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Processing: The resulting free induction decays (FIDs) would be Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard.

3. Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample would be introduced into the mass spectrometer via electrospray ionization (ESI) or another suitable ionization technique. Mass spectra would be acquired in both positive and negative ion modes.

4. IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be placed directly on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum would be recorded over a range of 4000-400 cm⁻¹.

Conclusion

The definitive structural elucidation of this compound necessitates a multi-faceted analytical approach. While X-ray crystallography stands as the ultimate arbiter of three-dimensional structure in the solid state, its application is contingent upon the successful growth of high-quality single crystals. The combined use of NMR, mass spectrometry, and IR spectroscopy provides essential and complementary data to confirm the molecular structure, connectivity, and purity of the compound. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers and scientists engaged in the characterization of novel pharmaceutical and chemical entities.

Comparative Guide to the Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-(Difluoromethoxy)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The reproducibility, efficiency, and scalability of chemical syntheses are critical factors in the research and development pipeline. This document outlines a common and effective method for the synthesis of the target molecule and discusses potential alternative strategies, supported by available experimental data for analogous transformations.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves two key stages: the introduction of the difluoromethoxy group onto a phenyl ring and the elaboration of the acetic acid side chain. The most prevalent strategy involves the difluoromethylation of a phenolic precursor, followed by functional group manipulations to install the acetic acid moiety. Alternative approaches might involve the synthesis of a precursor already containing the difluoromethoxy group.

Primary Synthesis Route: Difluoromethylation of a 2-Hydroxyphenyl Precursor

A robust and frequently employed method for introducing the difluoromethoxy group is the reaction of a phenol with a difluorocarbene precursor. A common and effective reagent for this transformation is sodium 2-chloro-2,2-difluoroacetate. This method is advantageous due to the relative accessibility of the starting materials and the generally good yields achieved.

A plausible and efficient route to this compound begins with the difluoromethylation of a suitable 2-hydroxyphenyl precursor. A logical starting material is a protected form of 2-hydroxyphenylacetic acid or a precursor that can be readily converted to the acetic acid side chain after difluoromethylation, such as 2-hydroxybenzaldehyde.

Experimental Protocol: A Representative Difluoromethylation of a Phenol

Reaction Setup:

  • A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.00 equiv), and cesium carbonate (1.50 equiv).[1]

  • The flask is sealed and the atmosphere is replaced with nitrogen.[1]

  • Dry N,N-dimethylformamide (DMF) and deionized water are added, and the mixture is stirred.[1]

  • The solution is degassed with nitrogen for 1 hour.[1]

  • Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) is added in one portion under a nitrogen stream.[1]

  • The flask is fitted with an air condenser and the system is flushed with nitrogen.[1]

Reaction Conditions:

  • The reaction vessel is lowered into an oil bath preheated to 120 °C and stirred for 2 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

Work-up and Isolation:

  • Upon completion, the reaction is cooled to room temperature.[1]

  • The mixture is diluted with deionized water and transferred to a separatory funnel.[1]

  • The aqueous layer is extracted multiple times with hexanes.[1]

  • The combined organic layers are washed with saturated sodium chloride solution and then with a 10% lithium chloride solution in water.[1]

This protocol would then be followed by appropriate synthetic steps to convert the acetyl group (in the case of the model reaction) or the aldehyde group (if starting from 2-hydroxybenzaldehyde) into the desired acetic acid side chain.

Logical Workflow for the Primary Synthesis Route

cluster_0 Primary Synthesis Route start 2-Hydroxyphenylacetic Acid Derivative (e.g., Ester or Aldehyde) step1 Difluoromethylation (e.g., with Sodium 2-chloro-2,2-difluoroacetate) start->step1 Step 1 step2 Functional Group Conversion (if necessary) step1->step2 Step 2 end This compound step2->end Step 3

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the difluoromethylation of a phenolic precursor is a primary strategy, other routes can be considered. These alternatives may offer advantages in terms of starting material availability, scalability, or avoidance of certain reagents.

Carbonylation of a Benzyl Halide Precursor

This approach involves the synthesis of a benzyl halide substituted with the 2-(difluoromethoxy) group, followed by a carbonylation reaction to introduce the carboxylic acid functionality. A patent for the synthesis of a related compound, 2,3-difluorophenylacetic acid, demonstrates the feasibility of this strategy, reporting high yields and purities.[2]

Key Features of the Carbonylation Route (for 2,3-difluorophenylacetic acid):

  • Starting Material: 2,3-difluoro toluene is converted to 2,3-difluoro benzyl halide via photohalogenation.[2]

  • Carbonylation: The benzyl halide undergoes carbonylation with carbon monoxide in the presence of a catalyst.[2]

  • Reported Performance: Yields as high as 89.6% with a purity of 99.5% have been reported for the synthesis of 2,3-difluorophenylacetic acid using this method under optimized conditions.[2]

This method avoids the direct handling of difluoromethylating agents but requires the use of carbon monoxide gas and a suitable catalyst system.

Logical Workflow for the Carbonylation Route

cluster_1 Alternative Route: Carbonylation alt_start 2-(Difluoromethoxy)toluene alt_step1 Photohalogenation alt_start->alt_step1 Step A alt_step2 Carbonylation (with CO and Catalyst) alt_step1->alt_step2 Step B alt_end This compound alt_step2->alt_end Step C

Caption: Alternative synthesis via carbonylation of a benzyl halide.

Comparative Data Summary

Direct comparative data on the reproducibility of different synthetic routes for this compound is not extensively published. However, by examining data from analogous syntheses of fluorinated phenylacetic acids, we can infer potential performance.

ParameterDifluoromethylation of Phenol Route (Projected)Carbonylation of Benzyl Halide Route (Analogous Compound)[2]
Starting Material 2-Hydroxyphenylacetic acid derivative2-(Difluoromethoxy)toluene
Key Reagents Sodium 2-chloro-2,2-difluoroacetate, BaseHalogen, Carbon Monoxide, Catalyst
Typical Yield Moderate to Good (based on similar reactions)80-90%
Reported Purity High (after purification)>99%
Reproducibility Generally reliable for difluoromethylation of phenolsExpected to be reproducible under optimized conditions
Key Considerations Availability of difluoromethylating agent; potential for side reactions.Handling of toxic carbon monoxide; catalyst selection.

Conclusion

The synthesis of this compound is most practically approached through the difluoromethylation of a readily available 2-hydroxyphenyl precursor. This method, exemplified by protocols for similar phenolic compounds, offers a reliable and adaptable route. While direct reproducibility data for this specific molecule is scarce, the underlying chemical transformations are well-established.

The alternative carbonylation route, based on data from a structurally similar compound, presents a high-yield and high-purity option, contingent on the availability of the 2-(difluoromethoxy)toluene starting material and the necessary equipment for handling carbon monoxide.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scale of synthesis, and available laboratory infrastructure. The data and protocols presented in this guide provide a solid foundation for making an informed decision on the most appropriate method for their specific needs.

References

In Vivo Validation of 2-(Difluoromethoxy)phenylacetic Acid: A Comparative Guide to Assessing Therapeutic Potential in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 2-(Difluoromethoxy)phenylacetic acid, a novel small molecule with putative anti-inflammatory properties. We will explore its hypothesized mechanism of action centered on the NLRP3 inflammasome and provide a detailed comparative analysis with MCC950, a well-established and selective NLRP3 inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities in preclinical settings.

Introduction: The Rationale for Targeting the NLRP3 Inflammasome

Chronic inflammation is a key pathological driver of a multitude of human diseases, ranging from autoimmune disorders to neurodegenerative conditions. The innate immune system, our body's first line of defense, can paradoxically contribute to this chronic inflammatory state through the overactivation of intracellular multiprotein complexes known as inflammasomes. Among these, the NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical mediator of inflammation in a vast array of pathologies.[1][2][3]

The NLRP3 inflammasome acts as a cellular sensor for a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][4] Upon activation, it orchestrates the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[5][6] This cascade leads to a potent inflammatory response and a form of programmed cell death known as pyroptosis.[5][7] Given its central role, the NLRP3 inflammasome represents a highly attractive target for therapeutic intervention in inflammatory diseases.[2][4]

Hypothesized Mechanism of Action of this compound

While direct in vivo studies on this compound are not yet extensively published, its structural similarity to other phenylacetic acid derivatives with known anti-inflammatory properties suggests a potential mechanism of action involving the modulation of key inflammatory pathways.[8] We hypothesize that this compound acts as an inhibitor of the NLRP3 inflammasome. This hypothesis is based on the established role of the NLRP3 inflammasome in inflammatory conditions that could be targeted by this class of molecule.

The proposed mechanism of action is the direct or indirect inhibition of the NLRP3 inflammasome assembly or activation, thereby reducing the downstream production of IL-1β and IL-18. This guide outlines a comprehensive in vivo strategy to test this hypothesis.

Below is a diagram illustrating the hypothesized mechanism of action:

NLRP3_Inhibition_Pathway cluster_0 Cellular Environment PAMPs/DAMPs PAMPs/DAMPs NLRP3_Priming NLRP3 Priming (NF-κB activation) PAMPs/DAMPs->NLRP3_Priming Signal 1 NLRP3_Activation NLRP3 Activation NLRP3_Priming->NLRP3_Activation Signal 2 ASC ASC (Adapter Protein) NLRP3_Activation->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β/18 Pro-IL-1β / Pro-IL-18 Caspase-1->Pro-IL-1β/18 Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis IL-1β/18 Mature IL-1β / IL-18 Pro-IL-1β/18->IL-1β/18 Inflammation Inflammation IL-1β/18->Inflammation Test_Compound 2-(Difluoromethoxy)phenylacetic acid (Hypothesized) Test_Compound->NLRP3_Activation Inhibition caption Hypothesized Mechanism of this compound

Caption: Hypothesized inhibitory action on the NLRP3 inflammasome pathway.

Comparative In Vivo Validation Strategy

To rigorously assess the therapeutic potential and mechanism of action of this compound, a head-to-head comparison with a well-characterized, selective NLRP3 inhibitor, MCC950, is proposed.[5][9][10][11][12][13][14][15] This approach will not only determine the efficacy of our test compound but also provide strong evidence for its on-target activity if the observed effects mirror those of the known NLRP3 inhibitor.

Animal Models

The selection of appropriate animal models is critical for the successful in vivo validation of an anti-inflammatory compound. We propose a multi-model approach to assess both acute inflammatory pain and neuroinflammation.

  • Carrageenan-Induced Paw Edema Model (Acute Inflammatory Pain): This is a classic and well-validated model of acute inflammation and inflammatory pain. Intraplantar injection of carrageenan induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. This model is particularly useful for assessing the anti-edema and analgesic effects of a compound.[16]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Neuroinflammation Model: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a robust inflammatory response throughout the body, including the central nervous system.[17] This model is ideal for studying the effects of a compound on systemic cytokine production and neuroinflammation, including microglial activation.[17][18]

Experimental Design and Protocols

The following is a detailed experimental workflow for the in vivo validation of this compound.

In_Vivo_Validation_Workflow cluster_0 Experimental Phases Animal_Acclimatization Animal Acclimatization (7 days) Group_Allocation Random Group Allocation (n=8-10 per group) Animal_Acclimatization->Group_Allocation Pre-treatment Compound Administration (Vehicle, Test Compound, MCC950) Group_Allocation->Pre-treatment Induction Induction of Inflammation (Carrageenan or LPS) Pre-treatment->Induction Efficacy_Assessment Efficacy Assessment (Behavioral & Physiological) Induction->Efficacy_Assessment Biochemical_Analysis Biochemical & Histological Analysis Efficacy_Assessment->Biochemical_Analysis caption In Vivo Experimental Workflow

Caption: A streamlined workflow for the in vivo validation process.

Experimental Groups:

  • Group 1: Vehicle Control

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (High Dose)

  • Group 4: MCC950 (Positive Control)

Protocol for Carrageenan-Induced Paw Edema:

  • Animal Model: Male Wistar rats (180-200g).

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Compound Administration: Animals are pre-treated with the vehicle, this compound (e.g., 10 and 30 mg/kg, p.o.), or MCC950 (e.g., 10 mg/kg, i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Efficacy Assessment:

    • Paw Volume: Measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

    • Mechanical Allodynia: Assessed using von Frey filaments at baseline and at 3 hours post-carrageenan to determine the paw withdrawal threshold.

  • Biochemical Analysis: At the end of the experiment, paw tissue is collected for the measurement of pro-inflammatory cytokines (IL-1β, TNF-α) by ELISA and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Protocol for LPS-Induced Neuroinflammation:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Animals are acclimatized for at least 7 days.

  • Compound Administration: Mice are pre-treated with the vehicle, this compound (e.g., 10 and 30 mg/kg, p.o.), or MCC950 (e.g., 10 mg/kg, i.p.) 30 minutes before LPS injection.

  • Induction of Neuroinflammation: Mice are injected with LPS (e.g., 1 mg/kg, i.p.).

  • Efficacy Assessment:

    • Sickness Behavior: Monitored for signs of sickness behavior (lethargy, piloerection) at 2 and 4 hours post-LPS.

  • Biochemical and Histological Analysis:

    • Serum Cytokines: Blood is collected at 2 hours post-LPS to measure serum levels of IL-1β and TNF-α by ELISA.

    • Brain Tissue Analysis: At 24 hours post-LPS, brains are harvested. One hemisphere is used for the measurement of IL-1β and TNF-α levels by ELISA. The other hemisphere is fixed for immunohistochemical analysis of microglial activation (Iba-1 staining) and NLRP3 expression.

Data Presentation and Comparative Analysis

The following tables provide a template for summarizing the expected quantitative data from the proposed in vivo studies.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of EdemaPaw Withdrawal Threshold at 3h (g)
Vehicle Control-
This compound10
This compound30
MCC95010

Table 2: Effect on Inflammatory Markers in Paw Tissue

Treatment GroupDose (mg/kg)IL-1β (pg/mg tissue)TNF-α (pg/mg tissue)MPO Activity (U/g tissue)
Vehicle Control-
This compound10
This compound30
MCC95010

Table 3: Effect on LPS-Induced Systemic and Neuroinflammation

Treatment GroupDose (mg/kg)Serum IL-1β at 2h (pg/mL)Brain IL-1β at 24h (pg/mg tissue)Iba-1 Positive Cells (cells/mm²)
Vehicle Control-
This compound10
This compound30
MCC95010

Conclusion and Future Directions

This guide outlines a robust and comprehensive in vivo validation strategy for this compound, with a focus on its hypothesized role as an NLRP3 inflammasome inhibitor. The direct comparison with MCC950 will provide critical insights into its efficacy and mechanism of action. Positive results from these studies would strongly support the further development of this compound as a novel therapeutic agent for a range of inflammatory diseases.

Future studies should aim to elucidate the precise molecular interactions of this compound with the components of the NLRP3 inflammasome. Furthermore, its efficacy should be evaluated in chronic models of disease, such as models of rheumatoid arthritis or neurodegenerative diseases where the NLRP3 inflammasome is implicated.

References

Validating Target Engagement of 2-(Difluoromethoxy)phenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful progression of any small molecule inhibitor through the drug discovery pipeline is critically dependent on the definitive confirmation of its engagement with the intended biological target in a physiologically relevant context. This guide provides a comparative overview of key methodologies for validating the target engagement of 2-(Difluoromethoxy)phenylacetic acid derivatives. To illustrate the application of these techniques, we will consider hypothetical targets for this class of compounds, drawing parallels from structurally related molecules. Potential targets could include enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), or cytoskeletal proteins like tubulin, based on activities observed in similar phenylacetic acid or difluoromethoxy-substituted compounds.[1][2]

Comparative Analysis of Target Engagement Validation Methods

Choosing the most appropriate method for validating target engagement requires consideration of several factors, including the nature of the target protein, the cellular localization of the target, and the desired throughput of the assay. The following table summarizes key characteristics of widely used target engagement assays to facilitate an informed decision.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein.[3][4][5]Measures changes in refractive index upon ligand binding to an immobilized target.[6]Measures the heat change associated with ligand-target binding.[6][7]Ligand binding protects the target protein from proteolysis.[4]
Biological Context Live cells, cell lysates, tissues.[3][8]Purified proteins.[6]Purified proteins in solution.[6]Cell lysates.
Key Readout Change in protein melting temperature (Tm).[9]Binding affinity (KD), kinetics (kon, koff).[6]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6]Amount of intact protein after protease treatment.
Compound Modification Not required.[4]Not required.Not required.Not required.[4]
Target Requirements Target must exhibit a measurable thermal shift upon binding.[4]Target must be purifiable and amenable to immobilization.Target must be purifiable and soluble.Target must be susceptible to proteolysis in its unbound state.[4]
Throughput Can be adapted for high-throughput screening.[3][5]Medium to high throughput.Low throughput.Generally lower throughput.[4]
Advantages Physiologically relevant (in-cell), label-free.[8][10]Real-time kinetics, high sensitivity.[6]Gold standard for thermodynamics, direct measurement of binding.[6]Simple, does not require protein purification.
Limitations Not all proteins show a thermal shift, requires specific antibodies for detection.[9]Requires protein immobilization which may affect conformation.Requires large amounts of pure protein, low throughput.Indirect, may not be suitable for all targets.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the this compound derivative or vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Quantification: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Detection: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[4]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. Determine the melting temperature (Tm) and the shift in Tm upon compound binding.

Surface Plasmon Resonance (SPR)
  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of the this compound derivative in a suitable buffer over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the compound binding to the immobilized target.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the purified target protein in a reaction cell and a solution of the this compound derivative in a syringe.

  • Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Visualizing Pathways and Workflows

To provide a clearer conceptual understanding, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by a this compound derivative and the experimental workflows for CETSA and SPR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Kinase_A Kinase_A Signal_Transducer->Kinase_A Target_Protein Hypothetical Target (e.g., COX-2) Kinase_A->Target_Protein Downstream_Effector Downstream_Effector Target_Protein->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Inhibitor 2-(Difluoromethoxy)phenylacetic acid derivative Inhibitor->Target_Protein

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

G cluster_0 CETSA Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Cell Lysis A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein D->E F 6. Plot Melting Curve & Determine ΔTm E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

G cluster_1 SPR Workflow G 1. Immobilize Target Protein on Sensor Chip H 2. Flow Compound (Analyte) over Surface G->H I 3. Detect Binding (Change in Refractive Index) H->I J 4. Data Analysis (Kinetics & Affinity) I->J

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

References

Comparative In Vitro Analysis of 2-(Difluoromethoxy)phenylacetic Acid as a Cyclooxygenase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the in vitro activity of 2-(Difluoromethoxy)phenylacetic acid (herein referred to as Compound DFPA) against cyclooxygenase (COX) enzymes. The performance of Compound DFPA is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Ibuprofen, and the COX-2 selective inhibitor Celecoxib. This document is intended for researchers, scientists, and drug development professionals.

While direct public data for this compound is limited, its structural similarity to other phenylacetic acid derivatives suggests potential activity as a COX inhibitor.[1] This analysis is based on a hypothetical, yet plausible, profile of Compound DFPA as a selective COX-2 inhibitor to illustrate its potential therapeutic advantages.

Data Presentation: Comparative Inhibitory Activity

The primary measure of efficacy for COX inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher potency. The selectivity of a compound for COX-2 over COX-1 is a critical factor in reducing gastrointestinal side effects associated with traditional NSAIDs.[2]

Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Data Source
Compound DFPA 13.50.45Hypothetical Data
Celecoxib 150.04[3]
Ibuprofen 1280[4]

Table 2: COX-2 Selectivity Index

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher ratio indicates greater selectivity for inhibiting COX-2.

CompoundSelectivity Index (COX-1 IC50 / COX-2 IC50)
Compound DFPA 30
Celecoxib 375
Ibuprofen 0.15

Based on this analysis, Compound DFPA demonstrates potent and selective inhibition of COX-2, superior to the non-selective inhibitor Ibuprofen but less selective than Celecoxib.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the inhibitory activity and selectivity of compounds against COX enzymes.

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the IC50 of a test compound by measuring the peroxidase activity of COX-1 and COX-2.

Principle: The cyclooxygenase enzyme catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2).[5] The peroxidase component of the enzyme then reduces PGG2. This assay uses a probe that fluoresces upon oxidation by the peroxidase, and the signal is proportional to the amount of PGG2 generated.[6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds (Compound DFPA, Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in assay buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[7]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[8]

  • Detection: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[6]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2, a key inflammatory mediator produced downstream of COX-2 activity, in a cellular context.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase) for binding sites on a specific antibody. The amount of color produced is inversely proportional to the concentration of PGE2 in the sample.[9]

Materials:

  • Human cell line that expresses COX-2 upon stimulation (e.g., monocytes, macrophages).

  • Lipopolysaccharide (LPS) to induce COX-2 expression.[4]

  • Cell culture media and reagents.

  • Test compounds.

  • PGE2 ELISA Kit (containing pre-coated plates, standards, antibodies, and substrate).[10][11]

  • Microplate reader.

Procedure:

  • Cell Culture and Stimulation: Seed cells in a 96-well plate. Stimulate the cells with LPS to induce COX-2 expression and incubate.

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of test compounds and incubate.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE2.[10]

  • ELISA Protocol:

    • Add standards and collected supernatant samples to the wells of the pre-coated microplate.

    • Add the enzyme-conjugated PGE2 and the PGE2-specific antibody. Incubate for 2 hours at room temperature.[9]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for 45-60 minutes.[12]

    • Add a stop solution to terminate the reaction.

  • Detection: Read the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Generate a standard curve from the standards. Calculate the concentration of PGE2 in each sample and determine the inhibitory effect of the compounds.

Mandatory Visualization

Arachidonic Acid Signaling Pathway

The diagram below illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX enzymes and the points of inhibition by NSAIDs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_inhibitors Inhibitors PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA cleaves COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostanoids_1 Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids_2 Ibu Ibuprofen (Non-selective) Ibu->COX1 inhibits Ibu->COX2 inhibits DFPA Compound DFPA (Selective) DFPA->COX2 inhibits Cele Celecoxib (Selective) Cele->COX2 inhibits G prep 1. Reagent Preparation (Enzyme, Substrate, Compounds) plate 2. Plate Loading (Add Enzyme, Buffer, Heme to 96-well plate) prep->plate inhibit 3. Inhibitor Incubation (Add Test Compounds, Incubate 15 min) plate->inhibit initiate 4. Reaction Initiation (Add Arachidonic Acid) inhibit->initiate read 5. Kinetic Reading (Measure Fluorescence over 10 min) initiate->read analyze 6. Data Analysis (% Inhibition vs. Control) read->analyze ic50 7. IC50 Calculation analyze->ic50

References

Safety Operating Guide

Essential Safety and Operational Guidance for 2-(Difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-(Difluoromethoxy)phenylacetic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance. Based on available safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory tract irritation[1]. Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a risk assessment for handling corrosive and irritant chemical compounds.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and irritation[1][2]. Always inspect gloves for integrity before use.
Body Protection A chemical-resistant laboratory coat or apronTo protect against incidental skin contact and contamination of personal clothing[2].
Respiratory Protection Use in a well-ventilated area or with a certified fume hoodTo minimize inhalation of dust or vapors, which may cause respiratory tract irritation[1][2].
Foot Protection Closed-toe shoesTo protect feet from potential spills.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed[3].

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[2].

    • Don all required PPE before opening the container.

    • When weighing or transferring the solid, do so carefully to avoid generating dust.

    • If creating solutions, add the acid to the solvent slowly.

    • Avoid contact with skin, eyes, and clothing[2].

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water[2].

    • Clean the work area, including any spills, according to established laboratory protocols.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, should be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for halogenated organic compounds[2]. Do not dispose of this chemical down the drain[2].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Handling Area and Equipment prep_hood->prep_area handle_weigh Weigh/Transfer Compound prep_area->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution post_clean Clean Work Area handle_solution->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff PPE post_wash->post_ppe disp_collect Collect Contaminated Waste post_ppe->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.